Tomatidenol
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C27H43NO2 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC 名称 |
(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI 键 |
KWVISVAMQJWJSZ-INULWVDGSA-N |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
同义词 |
solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Tomatidenol Biosynthetic Pathway in Solanum lycopersicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing specialized metabolites predominantly found in plants of the Solanaceae family, including the cultivated tomato (Solanum lycopersicum). These compounds play a crucial role in plant defense against a wide range of pathogens and herbivores. The biosynthesis of SGAs in tomato originates from cholesterol and proceeds through a complex series of enzymatic reactions to produce a variety of compounds, with α-tomatine being one of the most abundant in green tissues. A key intermediate in this pathway is tomatidenol, a spirosolane-type steroidal alkaloid. Understanding the intricate details of the this compound biosynthetic pathway is of significant interest for crop improvement, as well as for the potential pharmacological applications of these bioactive molecules. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
The this compound Biosynthetic Pathway
The biosynthesis of this compound from cholesterol in Solanum lycopersicum is a multi-step process catalyzed by a series of enzymes, many of which are encoded by the GLYCOALKALOID METABOLISM (GAME) gene family. This pathway involves a series of hydroxylation, oxidation, and transamination reactions.
The initial precursor for SGA biosynthesis is cholesterol.[1] The pathway then proceeds through a series of modifications to the cholesterol backbone, primarily catalyzed by cytochrome P450 enzymes and 2-oxoglutarate-dependent dioxygenases, to form the steroidal aglycone, this compound. This compound can then be further converted to tomatidine.[2]
Key Enzymes in the this compound Biosynthetic Pathway:
The following table summarizes the key enzymes and their functions in the conversion of cholesterol to this compound.
| Enzyme Name | Gene Name(s) | Enzyme Class | Function in the Pathway |
| Cholesterol 22-hydroxylase | GAME7 | Cytochrome P450 (CYP72A) | Hydroxylation of cholesterol at the C-22 position. |
| 22-hydroxycholesterol (B121481) 26-hydroxylase | GAME8 | Cytochrome P450 (CYP72A) | Hydroxylation of 22-hydroxycholesterol at the C-26 position. |
| 22,26-dihydroxycholesterol 16α-hydroxylase | GAME11 | 2-oxoglutarate-dependent dioxygenase | Hydroxylation of 22,26-dihydroxycholesterol at the C-16 position. |
| 16α,22,26-trihydroxycholesterol oxidase | GAME6 | Cytochrome P450 (CYP72A) | Oxidation and E-ring closure to form a furostanol-type aglycone. |
| Furostanol aglycone oxidase | GAME4 | Cytochrome P450 (CYP88B) | Oxidation of the furostanol intermediate. |
| Transaminase | GAME12 | Aminotransferase | Transamination to introduce the nitrogen atom. |
| Dehydrogenase/Reductase | GAME25 | Short-chain dehydrogenase/reductase | Involved in the conversion of this compound to tomatidine. |
| Steroid 5α-reductase | SlS5αR2 | 5α-reductase | Involved in the conversion of this compound to tomatidine. |
This table is a compilation of information from multiple sources and represents the current understanding of the pathway. The exact order of all steps and the complete set of enzymes are still under investigation.
Quantitative Data
Quantitative analysis of the intermediates and end-products of the this compound biosynthetic pathway is crucial for understanding its regulation and flux. The following tables summarize available quantitative data on metabolite concentrations and gene expression levels in Solanum lycopersicum.
Table 1: Concentration of Major Steroidal Glycoalkaloids in Different Tomato Tissues and Ripening Stages
| Compound | Tissue/Ripening Stage | Concentration (µg/g fresh weight) | Reference |
| α-Tomatine | Green Fruit | 1782.9 ± 7.2 | [3] |
| Esculeoside A | Red Fruit | 444.0 ± 3.2 | [3] |
| Dehydrotomatine | Green Mini-Tomatoes | 1498 | [4] |
| α-Tomatine | Green Mini-Tomatoes | 16285 | [4] |
| Dehydrotomatine | Flowers | 1023 | [4] |
| α-Tomatine | Flowers | 4825 | [4] |
| Dehydrotomatine | Calyxes | 370 | [4] |
| α-Tomatine | Calyxes | 3240 | [4] |
| Dehydrotomatine | Stems | 331 | [4] |
| α-Tomatine | Stems | 1878 | [4] |
| Dehydrotomatine | Leaves | 304 | [4] |
| α-Tomatine | Leaves | 2151 | [4] |
| Tomatidine | Red Ripe Fruit | 93.0 ± 6.8 (% recovery) | [5] |
| α-Tomatine | Red Ripe Fruit | 100.8 ± 13.1 (% recovery) | [5] |
Table 2: Expression Levels of GAME Genes in Different Tomato Tissues
| Gene | Flower | Leaf | Root | Stem | 17 DAP Fruit | 27 DAP Fruit | Mature Green Fruit | Breaker+5 Fruit |
| GAME1 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |
| GAME4 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |
| GAME7 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |
| GAME8 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |
| GAME11 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |
| GAME12 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |
| GAME17 | - | - | - | - | - | - | - | - |
| GAME18 | - | - | - | - | - | - | - | - |
| GAME25 | - | - | - | - | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
1. Extraction and Quantification of Steroidal Glycoalkaloids by UHPLC-MS/MS
This protocol is adapted from a high-throughput method for the analysis of steroidal glycoalkaloids in tomato.[5]
a. Sample Preparation and Extraction:
-
Homogenize 50 mg of freeze-dried, ground tomato tissue with 1 mL of extraction solvent (80:20 methanol (B129727):water with 0.1% formic acid) in a 2 mL screw-cap tube containing a steel ball.
-
Agitate the samples in a bead beater for 3 minutes at 30 Hz.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and repeat the extraction of the pellet with another 1 mL of extraction solvent.
-
Combine the supernatants and centrifuge again at 14,000 rpm for 10 minutes to remove any remaining debris.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
b. UHPLC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode, monitoring for the specific m/z transitions of the target steroidal glycoalkaloids (e.g., this compound, tomatidine, α-tomatine).
2. Heterologous Expression and Purification of a Representative GAME Enzyme (e.g., a GST-tagged fusion protein)
This protocol is a general guideline based on methods used for expressing plant enzymes in E. coli.[7]
a. Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the target GAME gene from tomato cDNA using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into a suitable expression vector, such as pGEX, to create a GST-fusion construct.
-
Verify the sequence of the construct by DNA sequencing.
b. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18°C) for an extended period (e.g., 14 hours) to enhance soluble protein production.
c. Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Apply the supernatant to a Glutathione Sepharose 4B affinity column.
-
Wash the column extensively with wash buffer (e.g., PBS) to remove unbound proteins.
-
Elute the GST-tagged protein with an elution buffer containing reduced glutathione.
-
Analyze the purified protein by SDS-PAGE.
3. In Vitro Enzyme Assay for a Representative GAME Enzyme (Coupled Assay for α-Tomatine Modifying Enzymes)
This protocol is based on a coupled enzyme assay for the in vitro reconstruction of the Esculeoside A biosynthetic pathway from α-tomatine.[8]
a. Reaction Components:
-
Purified recombinant GAME enzymes (e.g., GAME31, GAME36, GAME40, GAME5)
-
Substrate: α-tomatine
-
Co-factors:
-
α-ketoglutarate
-
Ascorbate
-
FeSO₄
-
Acetyl-CoA
-
UDP-glucose
-
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
b. Assay Procedure:
-
Combine the purified enzymes, substrate, and co-factors in a microcentrifuge tube containing the reaction buffer.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile).
-
Analyze the reaction products by UHPLC-MS/MS to identify and quantify the newly formed compounds.
Visualizations
1. This compound Biosynthetic Pathway
Caption: The core biosynthetic pathway from cholesterol to this compound.
2. Experimental Workflow for SGA Analysis
Caption: Workflow for steroidal glycoalkaloid extraction and analysis.
3. Regulatory Network of this compound Biosynthesis
Caption: Simplified regulatory network of steroidal glycoalkaloid biosynthesis.
References
- 1. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 6. Tissue specificity and differential expression of transcription factors in tomato provide hints of unique regulatory networks during fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A distal enhancer guides the negative selection of toxic glycoalkaloids during tomato domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A BAHD-type acyltransferase concludes the biosynthetic pathway of non-bitter glycoalkaloids in ripe tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of Tomatidenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatidenol, a spirosolane-type steroidal alkaloid, is a pivotal intermediate in the biosynthesis of steroidal glycoalkaloids in plants of the Solanaceae family, notably in tomatoes (Solanum lycopersicum). Its unique heterocyclic structure and its role as a precursor to bioactive compounds make it a subject of significant interest in natural product chemistry, plant biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its chemical properties, stereochemistry, and the experimental protocols utilized for its structural elucidation. Furthermore, this document outlines its biosynthetic pathway and presents key analytical data in a structured format to facilitate further research and development.
Molecular Structure and Chemical Identity
This compound is a C27 steroidal alkaloid characterized by a spiroketal structure, which includes a fused oxa- and aza-heterocyclic ring system. It is the aglycone of the glycoalkaloid dehydrotomatine (B3028086).[1] The molecular structure of this compound is fundamentally a cholestane (B1235564) skeleton that has undergone significant modification to form the characteristic spirosolane (B1244043) framework.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key identifiers and physicochemical characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₃NO₂ | [2][3][4] |
| Molecular Weight | 413.6 g/mol | [2][4] |
| IUPAC Name | (1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-piperidine]-16-ol | [2] |
| CAS Number | 546-40-7 | [2][4] |
| Canonical SMILES | C[C@H]1CC[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC--INVALID-LINK--O)C)C">C@HC)NC1 | [2] |
| InChIKey | KWVISVAMQJWJSZ-INULWVDGSA-N | [3] |
| Synonyms | Dehydrotomatidine, Tomatid-5-en-3β-ol | [2] |
| Melting Point | 206 °C | [4] |
| Boiling Point | 537.9 °C at 760 mmHg | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Stereochemistry
This compound possesses a complex and rigid three-dimensional structure with multiple stereocenters. The stereochemistry is crucial for its biological activity and its interactions with enzymes in the biosynthetic pathway. The absolute configuration of these chiral centers has been determined through extensive spectroscopic analysis and chemical synthesis.[5] The IUPAC name reflects the specific spatial arrangement of the atoms, which is essential for accurate representation and for understanding its structure-activity relationships.[2]
Experimental Protocols for Structural Elucidation
The determination of this compound's molecular structure relies on a combination of chromatographic separation and advanced spectroscopic techniques.
Isolation and Purification
This compound is typically isolated from plant material, such as green tomatoes or tomato leaves, where it is present as its glycoside, dehydrotomatine.[6] A general workflow for its extraction and purification is as follows:
A high-throughput extraction method involves the homogenization of frozen plant tissue in a methanolic solvent system, followed by centrifugation and filtration.[4] For the isolation of the aglycone this compound, the crude extract containing dehydrotomatine undergoes acid hydrolysis to cleave the sugar moiety. The resulting mixture of aglycones is then subjected to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for purification.[7]
Spectroscopic Analysis
Table 2: Representative NMR Chemical Shift Ranges for this compound
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-3 | 3.5 - 4.5 (m) | 70 - 75 |
| C-5 | - | 140 - 145 |
| C-6 | 5.3 - 5.5 (m) | 120 - 125 |
| C-16 | 4.2 - 4.5 (m) | 80 - 85 |
| C-18 (CH₃) | 0.7 - 0.9 (s) | 15 - 20 |
| C-19 (CH₃) | 1.0 - 1.2 (s) | 18 - 23 |
| C-21 (CH₃) | 0.9 - 1.1 (d) | 15 - 20 |
| C-22 | - | 98 - 102 |
| C-26 | 2.5 - 2.8 (m), 3.3 - 3.6 (m) | 48 - 52 |
| C-27 (CH₃) | 0.8 - 1.0 (d) | 18 - 22 |
Note: Chemical shifts are highly dependent on the solvent and experimental conditions. m = multiplet, s = singlet, d = doublet.
Experimental Protocol for 2D NMR Analysis:
A comprehensive 2D NMR analysis is essential for unambiguous signal assignment. The following experiments are typically performed:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and tandem mass spectrometry (MS/MS) reveals its fragmentation patterns, which are characteristic of its structure.[6]
Experimental Protocol for UHPLC-MS/MS Analysis:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components. A typical setup involves a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[4]
-
Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.[3]
-
Tandem MS (MS/MS): The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Table 3: Characteristic Mass Spectrometry Fragments of this compound
| m/z (Da) | Proposed Fragment Structure/Loss |
| 414.34 | [M+H]⁺ (Protonated molecule) |
| 396.33 | [M+H - H₂O]⁺ (Loss of water from the hydroxyl group) |
| 273.22 | Cleavage of the E and F rings |
| 255.21 | Further fragmentation of the steroidal backbone |
Biosynthesis of this compound
This compound is synthesized from cholesterol through a multi-step enzymatic pathway.[6] This pathway involves a series of hydroxylation, oxidation, and cyclization reactions catalyzed primarily by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases.[6]
The biosynthesis begins with cholesterol and proceeds through several hydroxylated intermediates.[6] A key step is the formation of a furostanol-type intermediate, which is then converted to this compound through the action of an aminotransferase that introduces the nitrogen atom.[6] this compound can then be further metabolized. For instance, it can be reduced by steroid 5α-reductase to form tomatidine, its saturated analogue.[6] Alternatively, it can be glycosylated by glycosyltransferases to form dehydrotomatine.[6]
Conclusion
The molecular structure of this compound, with its intricate spirosolane framework, has been unequivocally established through a combination of sophisticated analytical techniques. This in-depth guide has provided a detailed overview of its chemical identity, stereochemistry, and the experimental methodologies employed for its characterization. The elucidation of its biosynthetic pathway offers insights into the complex metabolic networks within the Solanaceae family. The structured presentation of quantitative data and experimental protocols herein serves as a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences, paving the way for further exploration of this compound's biological activities and potential applications.
References
- 1. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 2. This compound|Natural Product|RUO [benchchem.com]
- 3. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unibas.it [iris.unibas.it]
Unveiling Tomatidenol: A Technical Guide to its Natural Sources within the Solanaceae Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol, a spirosolane-type steroidal alkaloid, serves as a critical biosynthetic intermediate in the formation of prominent glycoalkaloids within the plant family Solanaceae.[1] Primarily recognized as the direct aglycone precursor to α-tomatine, a major defense compound in tomato (Solanum lycopersicum), the study of this compound and its metabolic pathway is pivotal for understanding plant chemical defense mechanisms.[1] Beyond its role in plant physiology, this compound is gaining interest in pharmacological research due to its structural similarity to tomatidine (B1681339), a compound with a range of documented bioactivities, including anti-inflammatory, antibiotic, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound in the Solanaceae family, presenting quantitative data, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathways.
Natural Sources and Quantitative Data
This compound is found in various tissues of Solanaceae plants, most notably in the tomato (Solanum lycopersicum). As a transient intermediate, direct quantification of this compound is challenging and infrequently reported in the literature. Its concentration is often inferred from the levels of its more stable glycosylated form, dehydrotomatine (B3028086), or its reduced form, tomatidine. Dehydrotomatine is the direct glycoside of this compound.
Steroidal glycoalkaloids (SGAs), including dehydrotomatine, are synthesized and accumulate in various parts of the tomato plant, including the leaves, stems, roots, flowers, calyxes, and fruits.[1] The concentration of these compounds varies significantly depending on the plant tissue, developmental stage, and cultivar.[2]
The following tables summarize the quantitative data for dehydrotomatine and tomatidine in various tissues of Solanum lycopersicum. While this data does not directly represent this compound concentrations, it provides a strong indication of the tissues where this compound biosynthesis is most active.
Table 1: Dehydrotomatine and α-Tomatine Content in Various Tissues of Mini-Tomato (Solanum lycopersicum)
| Plant Part | Dehydrotomatine (µg/g of fresh weight) | α-Tomatine (µg/g of fresh weight) |
| Green Tomatoes | 1498 | 16285 |
| Flowers | 1023 | 4825 |
| Calyxes | 370 | 3240 |
| Stems | 331 | 1878 |
| Leaves | 304 | 2151 |
Source: Adapted from Kozukue N, Han J-S, Lee K-R, Friedman M. Dehydrotomatine and alpha-tomatine (B8070251) content in tomato fruits and vegetative plant tissues. J Agric Food Chem. 2004 Apr 7;52(7):2079-83.[2]
Table 2: Tomatine and Tomatidine Content in Different Parts of Two Tomato Plant Cultivars (Solanum lycopersicum)
| Cultivar | Plant Part | Tomatine (mg/g of extract) | Tomatidine (mg/g of extract) |
| Pitenza | Leaves | 4.940 | 0.820 |
| Pitenza | Stems | Not Specified | Not Specified |
| Pitenza | Roots | Not Detected | Not Detected |
| Floradade | Leaves | 2.430 | 0.225 |
| Floradade | Stems | Not Specified | Not Specified |
| Floradade | Roots | Not Detected | Not Detected |
Source: Adapted from Taveira, M., V. F. Moreira, A. P. L. Moreira, and M. G. C. da Cunha. "Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant." Journal of Agricultural and Food Chemistry 62, no. 35 (2014): 8769-76.
Experimental Protocols
The analysis of this compound and related steroidal alkaloids typically involves extraction from plant material followed by chromatographic separation and detection. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for this purpose.[1][3]
Protocol 1: Extraction and Quantification of this compound and Related Steroidal Glycoalkaloids using UPLC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature for the analysis of tomato steroidal glycoalkaloids.[3][4]
1. Sample Preparation and Extraction:
-
Freeze-dry plant tissue (leaves, stems, or fruit) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) containing an appropriate internal standard (e.g., solanidine).
-
Homogenize the sample using a bead beater for 5 minutes at a high speed.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction step with the pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over a run time of approximately 10-15 minutes to separate the compounds of interest.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound ([M+H]+ at m/z 414.5) and other target analytes should be optimized.[1]
3. Quantification:
-
Construct a calibration curve using a certified reference standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.
Biosynthetic and Signaling Pathways
The biosynthesis of this compound in Solanaceae begins with cholesterol and involves a series of enzymatic reactions catalyzed by enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) genes.[5] This pathway is tightly regulated by various transcription factors, which in turn are influenced by developmental cues and environmental signals like light.
Key Steps in this compound Biosynthesis:
-
Cholesterol as a Precursor: The pathway initiates with the sterol cholesterol.
-
Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions are catalyzed by cytochrome P450s (encoded by genes like GAME6, GAME7, and GAME8) and a dioxygenase (encoded by GAME11).
-
Transamination: A transaminase (encoded by GAME12) introduces a nitrogen atom into the steroidal skeleton.
-
Cyclization: The final steps involve cyclization to form the characteristic spirosolane (B1244043) structure of this compound.
Regulation of the Pathway:
The expression of GAME genes is regulated by several transcription factors, including:
-
GAME9: An APETALA2/Ethylene Response Factor (AP2/ERF) that acts as a key regulator of SGA biosynthesis.[5]
-
SlHY5 and SlPIF3: Light-responsive transcription factors that modulate the expression of GAME genes, linking SGA biosynthesis to light signaling.
-
SlDOG1: A transcription factor that promotes the accumulation of SGAs by regulating the expression of GAME genes.[6]
Conclusion
This compound is a pivotal, yet transient, intermediate in the biosynthesis of steroidal glycoalkaloids in the Solanaceae family, with Solanum lycopersicum being the most well-characterized source. While direct quantitative data for this compound is limited, its presence and metabolic activity can be inferred from the abundance of its derivatives, dehydrotomatine and tomatidine, which are found in significant quantities in the green, aerial parts of the tomato plant. The analytical methods outlined in this guide, particularly UPLC-MS/MS, provide a robust framework for the accurate quantification of these compounds. A deeper understanding of the biosynthetic and regulatory pathways of this compound not only enhances our knowledge of plant secondary metabolism but also opens avenues for the metabolic engineering of Solanaceous crops and the potential discovery of novel bioactive compounds for pharmaceutical applications. Further research is warranted to explore the distribution of this compound across a wider range of Solanaceae species and to fully elucidate its pharmacological potential.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of solanidine- and tomatidine-type glycoalkaloid aglycons by gas Chromatography/Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Unsung Sentinel: A Technical Guide to the Biological Role of Tomatidenol in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the intricate chemical arsenal (B13267) of the Solanaceae family, the steroidal glycoalkaloids (SGAs) stand as a primary line of defense against a myriad of biotic threats. While much of the scientific focus has been directed towards the abundant and potently bioactive α-tomatine, its direct precursor, tomatidenol, plays a critical, albeit less conspicuous, role in the plant's defense strategy. This technical guide provides an in-depth exploration of the biological function of this compound, detailing its biosynthesis, regulation, and its pivotal position as a key intermediate in the production of defensive compounds. Although direct evidence of this compound's own bioactivity is nascent, understanding its metabolic context is crucial for a comprehensive view of plant immunity and for the potential exploitation of this pathway in crop protection and drug development.
Biosynthesis of this compound: A Key Node in the Steroidal Glycoalkaloid Pathway
This compound is a spirosolane-type steroidal alkaloid derived from cholesterol. Its biosynthesis is a multi-step enzymatic cascade, with key reactions catalyzed by members of the GLYCOALKALOID METABOLISM (GAME) family of enzymes. The pathway begins with cholesterol and proceeds through a series of hydroxylations and other modifications to yield this compound, which is then further metabolized to tomatidine (B1681339) and subsequently glycosylated to form α-tomatine.
The conversion of cholesterol to this compound involves several key enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases and dioxygenases within the GAME family.[1] Specifically, the initial steps involve the hydroxylation of cholesterol at positions C-22 and C-26 by GAME7 and GAME8, respectively, followed by hydroxylation at C-16 by GAME11.[1] Subsequent steps leading to the formation of the spirosolane (B1244043) ring structure of this compound are catalyzed by a suite of GAME enzymes, including GAME4 and GAME12.[2]
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated as part of the overall SGA biosynthetic pathway. This regulation occurs primarily at the transcriptional level and is influenced by developmental cues and environmental stresses, particularly herbivory and pathogen attack.
Transcriptional Regulation
A key transcriptional regulator of the SGA pathway is GAME9, an AP2/ERF-type transcription factor.[3][4] GAME9, in concert with other transcription factors such as MYC2, binds to the promoters of several GAME genes, thereby activating their expression and driving the biosynthesis of SGAs.[5] The expression of GAME9 itself is induced by jasmonic acid, linking the regulation of this compound synthesis to the primary phytohormone signaling pathway for defense against herbivores.[6][7]
Phytohormonal Control
Jasmonic acid (JA) is a central signaling molecule in plant defense. Upon wounding or herbivore attack, JA levels rise, leading to the induction of a wide array of defense-related genes, including those in the SGA pathway.[7] Exogenous application of JA has been shown to increase the expression of GAME genes and the accumulation of α-tomatine, implying a concurrent increase in the synthesis of its precursor, this compound.[8] The interplay between JA and other phytohormones, such as gibberellins (B7789140) and ethylene (B1197577), allows the plant to fine-tune its defense responses, balancing growth and defense needs.[1]
Biological Role in Plant Defense
While α-tomatine is the primary defensive SGA, the role of this compound is multifaceted, encompassing its function as an essential precursor and the consequences of its accumulation.
Precursor to α-Tomatine
The principal role of this compound in plant defense is to serve as the direct aglycone precursor to α-tomatine.[6] The subsequent glycosylation of tomatidine, derived from this compound, is crucial for the bioactivity of the final compound. The sugar moiety of α-tomatine is critical for its ability to disrupt fungal membranes by complexing with sterols.
Phytotoxicity of Aglycone Accumulation
The conversion of this compound and tomatidine to their glycosylated forms is not only essential for their defensive function but also to prevent autotoxicity. Studies involving the silencing of the GAME1 gene, which encodes a glycosyltransferase, have demonstrated that the accumulation of this compound and tomatidine leads to severe growth retardation and developmental defects in tomato plants.[9] This suggests that while the plant requires these aglycones for defense, their accumulation in an unglycosylated state is detrimental.
Table 1: Effects of GAME1 Silencing on Steroidal Alkaloid Levels and Plant Phenotype
| Plant Line | α-Tomatine Level | This compound/Tomatidine Level | Phenotype | Reference |
| Wild Type | Normal | Low | Normal Growth | [9] |
| GAME1-silenced | ~50% reduction | Large increase | Growth retardation, severe morphological defects | [9] |
Quantitative Data
Direct quantitative data for this compound is scarce in the literature, as most studies focus on the more abundant α-tomatine. However, some studies provide insights into its relative abundance.
Table 2: Relative Abundance of this compound and Related Compounds in Tomato
| Compound | Tissue | Condition | Relative Level | Reference |
| This compound & Tomatidine | Leaves | GAME1-silenced | Significantly increased | [9] |
| This compound & Tomatidine | Fruit | ge1 mutant | Significantly increased | [5] |
| Dehydrotomatine (from this compound) | Green Fruit | Wild Type | 42 to 1498 µg/g fresh weight | [10] |
| α-Tomatine (from Tomatidine) | Green Fruit | Wild Type | 521 to 16,285 µg/g fresh weight | [10] |
Experimental Protocols
Extraction of Steroidal Glycoalkaloids (including this compound)
This protocol is adapted from high-throughput methods for tSGA extraction and can be optimized for this compound.[2][11]
-
Sample Preparation: Freeze-dry plant tissue (leaves or fruit) and grind to a fine powder using a Geno/Grinder or similar homogenizer.
-
Extraction: To 20 mg of powdered tissue, add 1 mL of 80% methanol (B129727) containing internal standards (e.g., solanidine). Homogenize for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4,000 x g for 5 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE filter.
-
Dilution: Dilute the filtered extract with an equal volume of water prior to LC-MS analysis.
Quantification by UHPLC-MS/MS
This method is based on established protocols for tSGA analysis and can be adapted for this compound.[2][12]
-
Chromatographic System: Waters Acquity UHPLC H-Class System or equivalent.
-
Column: Waters C18 Acquity bridged ethylene hybrid (BEH) 2.1 × 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% (v/v) formic acid.
-
Gradient: A linear gradient from 5% to 95% B over approximately 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined using a pure standard. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion.
Conclusion and Future Perspectives
This compound occupies a crucial biosynthetic nexus in the production of defensive steroidal glycoalkaloids in tomato and other Solanaceous species. While its direct role as a defensive compound is not yet well-established, its importance as a precursor to the highly active α-tomatine is undeniable. The phytotoxicity observed upon the accumulation of this compound and its isomer tomatidine underscores the critical role of glycosylation in detoxifying these intermediates for the plant itself.
Future research should focus on several key areas:
-
Direct Bioactivity Testing: In vitro and in vivo assays using purified this compound are necessary to determine its intrinsic antifungal, antibacterial, and insecticidal properties.
-
Quantitative Profiling: The development of specific and sensitive analytical methods for this compound will enable detailed studies of its accumulation in different tissues and in response to various stressors.
-
Enzymatic Characterization: Further elucidation of the enzymes responsible for the conversion of cholesterol to this compound will provide targets for metabolic engineering to enhance plant defense.
A deeper understanding of the regulation and function of this compound will not only enhance our knowledge of plant chemical ecology but also open new avenues for the development of more resilient crops and novel bioactive compounds for pharmaceutical applications.
References
- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190367940A1 - Glycoalkaloid metabolism enyzymes (games) and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Tomato Sterol 22-desaturase Gene CYP710A11: Its Roles in Meloidogyne incognita Infection and Plant Stigmasterol Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of impaired steryl ester biosynthesis on tomato growth and developmental processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Toxicity of tomatine and tomatidine on weeds, crops and phytopathogenetic fungi | Semantic Scholar [semanticscholar.org]
- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tomatidenol: A Pivotal Precursor in the Biosynthesis of Tomato Glycoalkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol, a spirosolane-type steroidal alkaloid, serves as a critical biosynthetic intermediate in the formation of steroidal glycoalkaloids (SGAs) within plants of the Solanaceae family, most notably the tomato (Solanum lycopersicum)[1]. These cholesterol-derived specialized metabolites are integral to the plant's defense mechanisms against a wide array of pathogens and herbivores[1][2][3]. The primary SGAs in tomato are α-tomatine and its unsaturated precursor, dehydrotomatine, both of which are glycosylated forms of their respective aglycones, tomatidine (B1681339) and this compound[4][5][6]. While high concentrations of these compounds in unripe fruit contribute to bitterness and can be anti-nutritional to humans, the metabolic shift during ripening to non-bitter forms like esculeoside A enhances palatability[7][8]. Understanding the biosynthetic pathway, from cholesterol through this compound to the final glycoalkaloids, is crucial for developing strategies to modulate their levels, thereby potentially enhancing crop resistance, improving nutritional quality, and exploring their pharmacological potential[1]. This guide provides a detailed overview of the biosynthesis of this compound and its subsequent conversion to major tomato glycoalkaloids, supported by quantitative data, experimental protocols, and pathway visualizations.
Biosynthesis of this compound from Cholesterol
The journey from cholesterol to this compound involves a multi-step enzymatic cascade, primarily catalyzed by a series of enzymes known as GLYCOALKALOID METABOLISM (GAME) enzymes. This pathway is a testament to the intricate metabolic engineering within the plant cell to produce complex defensive compounds[9].
The biosynthetic pathway initiates with cholesterol and proceeds through a series of hydroxylation, oxidation, transamination, and cyclization reactions to form the this compound aglycone[3][9]. The key enzymes involved in this transformation are:
-
GAME7 (CYP72A monooxygenase): Catalyzes the hydroxylation of cholesterol at the C-22 position[9].
-
GAME8 (CYP72A monooxygenase): Further hydroxylates the intermediate at the C-26 position[9].
-
GAME11 (2-oxoglutarate-dependent dioxygenase): Introduces a hydroxyl group at the C-16α position[9].
-
GAME6 (CYP72A monooxygenase): Mediates oxidation and the closure of the E-ring to form a furostanol-type aglycone[9].
-
GAME4 (CYP88 family oxidase): Oxidizes the furostanol intermediate to produce a 26-aldehyde furostanol[9].
-
GAME12 (Transaminase): Catalyzes the transamination to form a 26-amino furostanol[9].
The final steps involve dehydration and the formation of the F-ring, which results in the production of this compound[9].
Figure 1: Biosynthetic pathway from cholesterol to this compound.
Conversion of this compound to Major Glycoalkaloids
This compound serves as the direct aglycone precursor to dehydrotomatine[1][4]. This conversion is achieved through glycosylation, where a tetrasaccharide chain, lycotetraose, is attached to the C-3β hydroxyl group of the this compound molecule[1][4]. Dehydrotomatine can then be reduced to form α-tomatine, which has a saturated bond between carbons 5 and 6[4].
The glycosylation process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which sequentially add sugar moieties to the aglycone[1][3]. The key GAME enzymes identified in this part of the pathway in tomato are:
-
GAME1 (Galactosyltransferase): Attaches the first galactose unit to the tomatidine/tomatidenol aglycone[1][2].
-
GAME17, GAME18, and GAME2 (Glycosyltransferases): Sequentially add the remaining glucose, xylose, and another glucose molecule to complete the lycotetraose chain, forming the final glycoalkaloids[1][3].
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190367940A1 - Glycoalkaloid metabolism enyzymes (games) and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycoalkaloids of Plants in the Family Solanaceae (Nightshade) as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Removal of toxic steroidal glycoalkaloids and bitterness in tomato is controlled by a complex epigenetic and genetic network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Physical and chemical properties of Tomatidenol
An In-depth Technical Guide on the Core Physical and Chemical Properties of Tomatidenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a steroidal alkaloid found in tomatoes (Solanum lycopersicum). As a key biosynthetic intermediate of α-tomatine, this compound is of significant interest for its potential pharmacological activities, which are often considered in conjunction with its close structural analog, tomatidine (B1681339).[1] This document summarizes key quantitative data, details experimental protocols for its extraction and analysis, and visualizes its interaction with critical cellular signaling pathways.
Core Physical and Chemical Properties
This compound, also known as dehydrotomatidine, is a spirosolane-type steroidal alkaloid.[1][2] Quantitative data for some of its physical properties are not extensively reported in the literature. However, data for its saturated analog, tomatidine, provides valuable comparative information.
Table 1: Physical and Chemical Properties of this compound and Tomatidine
| Property | This compound | Tomatidine |
| Molecular Formula | C₂₇H₄₃NO₂ | C₂₇H₄₅NO₂ |
| Molecular Weight | 413.6 g/mol [2][3] | 415.7 g/mol |
| Melting Point | Not explicitly reported | 202-206 °C[4], 210.50 °C |
| Boiling Point | Not explicitly reported | 527.20 °C (estimated)[3] |
| Solubility | Not explicitly reported | Water: 0.03095 mg/L @ 25 °C (estimated)[3], DMSO: 2.86 mg/mL (with ultrasonic)[5] |
| InChI Key | KWVISVAMQJWJSZ-INULWVDGSA-N[2] | XYNPYHXGMWJBLV-VXPJTDKGSA-N |
| CAS Number | 546-40-7[2] | 77-59-8[4][6] |
Experimental Protocols
Extraction and Purification of this compound from Tomato Plant Material
This protocol is a synthesized methodology based on established procedures for the extraction of steroidal glycoalkaloids and their aglycones from tomato tissues.
Objective: To extract and purify this compound from green tomato fruit or leaves.
Materials:
-
Green tomato fruit or leaves
-
Liquid nitrogen
-
Methanol (B129727) (60-80%)[7]
-
Diatomaceous earth and activated carbon (10:2.5 w/w ratio)[7]
-
Hydrochloric acid (HCl)
-
Weakly acidic cation-exchange resin or macroporous resin[7]
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Chromatography column
Procedure:
-
Sample Preparation:
-
Harvest fresh, unripe green tomato fruits or leaves.
-
Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.[8]
-
-
Extraction:
-
Decolorization and Concentration:
-
To the filtered extract, add a mixture of diatomaceous earth and activated carbon (1-2% of the extract volume) to remove pigments and other impurities.[7]
-
Stir the mixture for a designated period and then filter to obtain a clear extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol.[7]
-
-
Acid-Base Precipitation and Purification:
-
Acidify the concentrated aqueous extract with HCl to a pH of 3-5.[7]
-
Pass the acidified extract through a prepared column packed with a weakly acidic cation-exchange resin or a macroporous resin.[7]
-
Wash the resin column with deionized water until the eluate is neutral.[7]
-
Elute the bound alkaloids from the resin using a 30-70% methanol solution adjusted to pH 8-9 with ammonium hydroxide.[7]
-
-
Final Purification and Crystallization:
-
Concentrate the eluate under reduced pressure.
-
Perform a liquid-liquid extraction of the concentrated eluate with chloroform (2-3 times).[7]
-
Combine the chloroform fractions and concentrate to a small volume.
-
Refrigerate the concentrated chloroform solution to induce crystallization of this compound.[7]
-
Collect the crystals by filtration and dry under vacuum.
-
Caption: Figure 1. General workflow for the extraction and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on methods developed for the analysis of tomato glycoalkaloids and their aglycones.[9][10]
Objective: To identify and quantify this compound in a purified extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or a mass spectrometry (MS) detector.
-
Column: Inertsil NH₂ column (5 µm, 4.0 × 250 mm) or a C18 column.[9]
-
Mobile Phase:
-
For NH₂ column: Acetonitrile (B52724) and 20 mM KH₂PO₄ (23:77, v/v).[9]
-
For C18 column: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection:
-
UV: 208 nm.[9]
-
MS (if available): Electrospray ionization in positive mode (ESI+).
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Dissolve the purified this compound extract in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the standard solutions and the sample solution.
-
Record the chromatograms and identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
-
Signaling Pathways
The biological activities of this compound are often inferred from studies on its glycoside, α-tomatine, and its saturated analog, tomatidine. These compounds have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
α-Tomatine has been demonstrated to suppress the activation of the NF-κB pathway, a key regulator of inflammation.[11] The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Figure 2. Proposed inhibition of the NF-κB pathway by this compound/α-tomatine.
Inhibition of the MAPK Signaling Pathway
Studies have also indicated that α-tomatine can attenuate the mitogen-activated protein kinase (MAPK) signaling pathway.[11] Specifically, it has been shown to reduce the phosphorylation of ERK and p38 kinases, which are critical mediators of the inflammatory response.[11]
Caption: Figure 3. Proposed inhibition of the MAPK pathway by this compound/α-tomatine.
Conclusion
This compound represents a promising natural product with potential applications in drug development, particularly in the context of anti-inflammatory therapies. This guide provides a foundational understanding of its core properties and the methodologies for its study. Further research is warranted to fully elucidate the specific quantitative properties of this compound and to confirm its direct interactions with cellular signaling pathways. The provided protocols and diagrams serve as a valuable resource for researchers in this field.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. This compound | C27H43NO2 | CID 12442871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tomatidine, 77-59-8 [thegoodscentscompany.com]
- 4. Tomatidine [drugfuture.com]
- 5. Tomatidine | CAS:77-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Tomatidine - Wikipedia [en.wikipedia.org]
- 7. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 8. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 11. Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo [medsci.org]
Tomatidenol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tomatidenol, a steroidal alkaloid of significant interest in various scientific fields. This document outlines its chemical identifiers, biosynthetic pathway, and its relationship with the structurally similar compound, tomatidine.
Core Chemical Identifiers
A precise understanding of a compound's chemical identity is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 546-40-7 | [1][2] |
| Molecular Formula | C27H43NO2 | [1][2][3][4] |
| Molecular Weight | 413.6 g/mol | [1][3][5] |
| IUPAC Name | (1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | [1][3] |
| InChI Key | KWVISVAMQJWJSZ-INULWVDGSA-N | [1][3][4] |
| Canonical SMILES | C[C@H]1CC[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC--INVALID-LINK--O)C)C">C@HC)NC1 | [1][3] |
| Synonyms | dehydrotomatidine, Soladulcamaridine | [1] |
Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of steroidal glycoalkaloids in plants, particularly within the Solanaceae family. Its synthesis originates from cholesterol and involves a series of enzymatic transformations.
References
Stereoisomers of Tomatidenol: A Technical Guide on Their Synthesis, Separation, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide provides a comprehensive overview of tomatidenol, a spirosolane-type steroidal alkaloid, and its stereoisomers. It covers their biosynthetic origins, chemical synthesis, and separation methodologies. A significant focus is placed on their biological importance, particularly in the context of cellular signaling pathways and potential therapeutic applications. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.
Introduction to this compound and its Stereoisomerism
This compound is a key steroidal alkaloid primarily found in plants of the Solanaceae family, most notably in tomatoes (Solanum lycopersicum).[1] It serves as the direct aglycone precursor to the glycoalkaloid α-tomatine, a major defensive compound in tomato plants.[1][2] The biosynthesis of this compound begins with cholesterol and proceeds through a series of enzymatic reactions.[1][2]
Structurally, this compound is a complex molecule with multiple stereocenters, giving rise to the possibility of several stereoisomers.[3][4] Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[5] The specific stereochemistry of these molecules is critical as it dictates their biological activity and interaction with molecular targets. The naturally occurring form is (-)-tomatidenol.[3] The study of this compound's stereoisomers is not only crucial for understanding plant biochemistry but also holds potential for the discovery of novel therapeutic agents, as different stereoisomers can exhibit varied pharmacological profiles.[1][5] The distribution of this compound and its stereoisomers can also serve as a chemotaxonomic marker for understanding evolutionary relationships among plant species.[1]
Biosynthesis and Chemical Synthesis of this compound
Biosynthetic Pathway
This compound is an intermediate in the biosynthesis of α-tomatine in tomatoes. The pathway starts from cholesterol and involves a series of hydroxylation, oxidation, and transamination reactions.[6] Following dehydration and the formation of the F-ring, this compound is generated. It can then be converted to tomatidine (B1681339) through the action of enzymes like short-chain dehydrogenase/reductase (GAME25) and steroid 5α-reductase (SlS5αR2).[1][2]
Asymmetric Synthesis
The asymmetric synthesis of (-)-tomatidenol has been successfully achieved, notably from (-)-diosgenin.[3] One reported method involves a 13-step linear reaction sequence.[1][3] These synthetic routes allow for precise control over the stereochemistry, enabling the production of specific stereoisomers for biological evaluation. The strategy often involves the controlled establishment of the functionalized 1-oxa-6-azaspiro[4.5]decane core with its five stereocenters.[3]
Significance and Biological Activity
While research on specific this compound stereoisomers is still emerging, the biological activities of its close structural analog, tomatidine, and the parent glycoalkaloid, α-tomatine, provide significant insights into its potential pharmacological relevance.[1] Tomatidine has been noted for a range of bioactivities, including anti-inflammatory, antibiotic, antiviral, and neuroprotective effects.[1][7]
Modulation of Cellular Signaling Pathways
This compound and related steroidal alkaloids are known to interact with and modulate key cellular signaling pathways implicated in various diseases.
-
Hedgehog Signaling Pathway: Several dietary alkaloids with structures similar to steroidal alkaloids have been shown to inhibit the Hedgehog (Hh) signaling pathway, albeit with lower potency than known inhibitors like cyclopamine.[8] The Hh pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[8][9] The oncoprotein Smoothened (Smo), a G protein-coupled receptor, is a key transducer in this pathway and a major drug target.[10][11] Sterols, such as cholesterol and certain oxysterols, are known to bind to Smoothened's extracellular cysteine-rich domain (CRD) and its seven-transmembrane (7-TM) domain to activate it.[12][13][14] Given the steroidal nature of this compound, it is a plausible candidate for modulation of Smo activity.
-
Other Pathways: Research has linked tomatidine and α-tomatine to the modulation of other critical pathways, including NF-κB, ERK, and p53, which are involved in inflammation, cell proliferation, and cancer.[1][15][16]
Anticancer and Other Potential Therapeutic Effects
The parent glycoalkaloid, α-tomatine, has demonstrated anticarcinogenic effects.[15] Tomatidine has been studied for its potential to ameliorate obesity and nonalcoholic fatty liver disease in mice.[7] Given these activities, this compound stereoisomers represent a promising area for drug discovery, particularly in oncology and metabolic diseases.
Quantitative Data on this compound Stereoisomers
Currently, there is a paucity of publicly available quantitative data comparing the biological activities of different this compound stereoisomers. Research in this area is necessary to establish clear structure-activity relationships (SAR). A systematic evaluation would typically involve synthesizing or isolating individual stereoisomers and testing their effects in relevant bioassays. The data should be presented in a structured format for clear comparison.
Table 1: Hypothetical Quantitative Data for this compound Stereoisomers
| Stereoisomer | Hedgehog Pathway Inhibition (IC₅₀, µM) | NF-κB Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) (Cancer Cell Line) | Cytotoxicity (CC₅₀, µM) (Normal Cell Line) |
|---|---|---|---|---|
| (-)-Tomatidenol | Data Needed | Data Needed | Data Needed | Data Needed |
| (+)-Tomatidenol | Data Needed | Data Needed | Data Needed | Data Needed |
| Other Diastereomers | Data Needed | Data Needed | Data Needed | Data Needed |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Experimental Protocols
Separation of this compound Stereoisomers
The separation of steroidal alkaloid diastereomers is typically achieved using chromatographic techniques.[17] High-performance liquid chromatography (HPLC) is a powerful tool for this purpose.
Protocol: HPLC Separation of Diastereomers
-
Column Selection: A normal-phase silica (B1680970) gel column is often suitable for separating diastereomers, as they have different physical properties.[17][18]
-
Mobile Phase: A solvent system of hexane (B92381) and isopropanol, or a similar non-polar/polar mixture, is commonly used. The exact ratio must be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve the mixture of this compound stereoisomers in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Chromatography:
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject the sample onto the column.
-
Monitor the elution profile using a suitable detector (e.g., UV or mass spectrometry).
-
Collect the fractions corresponding to each separated peak.
-
-
Analysis: Confirm the purity and identity of the separated isomers using analytical techniques such as mass spectrometry and NMR spectroscopy.[19][20]
For separating enantiomers, a chiral stationary phase (chiral HPLC) or derivatization with a chiral agent to form diastereomers prior to separation on a standard column is required.[17][18]
Hedgehog Signaling GLI-Luciferase Reporter Assay
This cell-based assay is used to quantitatively measure the activity of the Hedgehog pathway and to screen for potential inhibitors.[21][22] It utilizes a cell line (e.g., NIH/3T3) engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.[22][23] A decrease in luciferase activity in the presence of a test compound indicates inhibition of the pathway.
Protocol: GLI-Luciferase Reporter Assay
-
Cell Culture and Seeding:
-
Culture NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) in DMEM with 10% FBS.[22]
-
Seed cells into a 96-well white, clear-bottom plate at a density that will ensure confluency at the time of treatment (e.g., 25,000 cells/well).[21]
-
Incubate for 16-20 hours at 37°C with 5% CO₂.[21]
-
-
Compound Treatment:
-
Pathway Activation:
-
Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition for each compound concentration relative to the agonist-stimulated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
This compound and its stereoisomers represent a compelling class of natural products for further investigation. While their roles in plant defense are established, their potential as modulators of critical human disease pathways, such as the Hedgehog signaling pathway, is an exciting and underexplored frontier. The primary challenge lies in the synthesis and separation of individual stereoisomers to enable rigorous biological evaluation. Future research should focus on:
-
Stereoselective Synthesis: Developing efficient synthetic routes to access all possible stereoisomers of this compound.
-
Quantitative Biological Screening: Systematically testing each isomer in a panel of bioassays to establish comprehensive structure-activity relationships.
-
Target Identification: Elucidating the precise molecular targets (e.g., Smoothened, IKK, etc.) and binding modes for the most active stereoisomers.
This technical guide provides the foundational knowledge and methodological framework necessary to advance the study of this compound stereoisomers from plant-derived curiosities to potential next-generation therapeutic agents.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of (−)-solanidine and (−)-tomatidenol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C27H43NO2 | CID 12442871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of several dietary alkaloids as weak inhibitors of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 11. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterols in an intramolecular channel of Smoothened mediate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patched 1 regulates Smoothened by controlling sterol binding to its extracellular cysteine-rich domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 20. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. en.bio-protocol.org [en.bio-protocol.org]
Dehydrotomatine: A Technical Guide to its Role as a Glycoside of Tomatidenol
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrotomatine (B3028086), a naturally occurring steroidal glycoalkaloid in tomatoes (Solanum lycopersicum), is the glycosidic form of the aglycone tomatidenol. As a precursor to the more abundant α-tomatine, dehydrotomatine and its aglycone are pivotal in the biosynthesis of tomato glycoalkaloids. This technical guide provides a comprehensive overview of dehydrotomatine, focusing on its relationship with this compound, its biosynthetic pathway, methods for its extraction and isolation, and a summary of its biological activity. Quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes.
Introduction: The Chemical Relationship
Dehydrotomatine is a complex glycoside molecule.[1] Its structure consists of a steroidal aglycone, this compound, to which a tetrasaccharide chain, known as lycotetraose, is attached.[2] this compound is the direct precursor to tomatidine (B1681339), the aglycone of α-tomatine. The key structural difference between dehydrotomatine and α-tomatine lies in the aglycone: dehydrotomatine's aglycone, this compound (also referred to as dehydrotomatidine), possesses a double bond between carbons 5 and 6, which is absent in the saturated aglycone of α-tomatine, tomatidine.[3] This seemingly minor difference in saturation has significant implications for the biological activity of these closely related compounds.
Biosynthesis of Dehydrotomatine
The biosynthesis of dehydrotomatine is an integral part of the steroidal glycoalkaloid (SGA) pathway in tomatoes, originating from cholesterol.[4] A series of enzymatic reactions, catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes, converts cholesterol into the first steroidal alkaloid aglycone, dehydrotomatidine (this compound).[1][4] This aglycone then undergoes glycosylation, where the lycotetraose side chain is attached, to form dehydrotomatine.[4] Dehydrotomatine can then be further converted to α-tomatine.[4]
Quantitative Analysis of Biological Activity
While many glycoalkaloids exhibit significant biological activities, studies on purified dehydrotomatine and its aglycone, this compound, have shown limited to no cytotoxicity against a range of human cancer cell lines. This is in stark contrast to α-tomatine, which demonstrates potent inhibitory effects.
Table 1: Comparative Cytotoxicity of Tomato Glycoalkaloids and Aglycones
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Dehydrotomatine | MCF-7 (Breast Cancer) | MTT | > Concentration Tested | |
| HT-29 (Colon Cancer) | MTT | > Concentration Tested | ||
| AGS (Gastric Cancer) | MTT | > Concentration Tested | ||
| HepG2 (Liver Cancer) | MTT | > Concentration Tested | ||
| This compound | MCF-7 (Breast Cancer) | MTT | > Concentration Tested | |
| HT-29 (Colon Cancer) | MTT | > Concentration Tested | ||
| AGS (Gastric Cancer) | MTT | > Concentration Tested | ||
| HepG2 (Liver Cancer) | MTT | > Concentration Tested | ||
| α-Tomatine | MCF-7 (Breast Cancer) | MTT | 2.8 | |
| HT-29 (Colon Cancer) | MTT | 3.5 | ||
| AGS (Gastric Cancer) | MTT | 2.5 | ||
| HepG2 (Liver Cancer) | MTT | 1.8 |
Note: "> Concentration Tested" indicates that no significant inhibition was observed at the concentrations evaluated in the study.
Experimental Protocols
Extraction and Isolation of Dehydrotomatine
The following protocol outlines a general procedure for the extraction and purification of dehydrotomatine from green tomato fruit.
Methodology:
-
Extraction: Green tomato fruits are homogenized in a solution of 2% acetic acid in methanol.[5]
-
Concentration: The resulting mixture is concentrated using a rotary evaporator.[5]
-
Acidification and Clarification: The concentrate is dissolved in 0.2 N HCl and centrifuged to remove solid debris.[5]
-
Precipitation: Concentrated ammonium hydroxide is added to the supernatant to precipitate the glycoalkaloids.[5]
-
Collection: The precipitate is collected by centrifugation.
-
Column Chromatography: The crude glycoalkaloid precipitate is further purified using alumina column chromatography or solid-phase extraction (SPE).
-
Preparative HPLC: Final purification of dehydrotomatine is achieved by preparative high-performance liquid chromatography (HPLC). A C18 or NH2 column can be used with a mobile phase gradient of acetonitrile (B52724) and water or a buffer solution.
Hydrolysis of Dehydrotomatine to this compound
To obtain the aglycone this compound, dehydrotomatine can be hydrolyzed.
Methodology:
-
Acid Hydrolysis: Purified dehydrotomatine is dissolved in 1 N HCl.
-
Heating: The solution is heated at 100°C for approximately 1-2 hours.
-
Neutralization and Extraction: The reaction mixture is neutralized with a base (e.g., ammonium hydroxide) and the aglycone is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Purification: The extracted this compound can be further purified by chromatography if necessary.
Signaling Pathways and Mechanism of Action
As indicated by the quantitative data, dehydrotomatine and this compound exhibit minimal direct cytotoxicity. Therefore, dedicated studies on their specific signaling pathways are scarce. However, the mechanisms of the more active related compounds, α-tomatine and tomatidine, have been investigated and may provide some context.
α-Tomatine is known to induce apoptosis in cancer cells, potentially through caspase-independent pathways and by targeting cell membranes due to its interaction with cholesterol.[6] Tomatidine has been shown to target ATF4-dependent signaling and induce ferroptosis in pancreatic cancer cells.[4] It has also been found to modulate the type I interferon signaling pathway in gastric cancer.[3]
The lack of a double bond in α-tomatine and tomatidine compared to their dehydro- (B1235302) counterparts appears to be crucial for their biological activity. The planarity and conformational flexibility of the steroidal backbone, influenced by this saturation, likely play a significant role in their interaction with biological targets.
Conclusion
Dehydrotomatine, as the glycoside of this compound, is a key intermediate in the biosynthesis of tomato steroidal glycoalkaloids. While its biological activity in terms of cytotoxicity appears to be limited, its role as a precursor to the more active α-tomatine makes it a compound of significant interest in plant biochemistry and natural product chemistry. The detailed protocols for its extraction and isolation provided in this guide will aid researchers in obtaining pure dehydrotomatine for further studies. Future research could explore other potential biological activities of dehydrotomatine and this compound beyond cytotoxicity, as well as their potential synergistic effects with other phytochemicals. A deeper understanding of the structure-activity relationships among these closely related glycoalkaloids will be crucial for harnessing their full potential in pharmaceutical and nutraceutical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. US20190367940A1 - Glycoalkaloid metabolism enyzymes (games) and uses thereof - Google Patents [patents.google.com]
- 3. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A BAHD-type acyltransferase concludes the biosynthetic pathway of non-bitter glycoalkaloids in ripe tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic twists evolved stereo-divergent alkaloids in the Solanaceae family - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Tomatidenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatidenol, a spirosolane-type steroidal alkaloid, is a pivotal intermediate in the biosynthesis of the major tomato glycoalkaloid, α-tomatine. Its discovery is intrinsically linked to the broader history of Solanum alkaloid research, which began with the isolation of its glycosylated form, tomatine (B1682986), in 1948. This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of this compound. It details both classical and modern extraction and purification protocols, presents key quantitative data, and illustrates the biosynthetic and relevant signaling pathways. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.
Introduction and Historical Context
The investigation into the chemical constituents of the Solanaceae family, which includes tomato (Solanum lycopersicum), has a rich history driven by the diverse biological activities of its specialized metabolites. The study of tomato glycoalkaloids commenced with the isolation of tomatine in 1948[1]. Early research focused on the antifungal and antimicrobial properties of these compounds[1].
This compound itself was identified as the aglycone (the non-sugar component) of dehydrotomatine (B3028086), a glycoalkaloid distinguished from the more abundant α-tomatine by a double bond in its steroidal backbone. The discovery of dehydrotomatine as a new glycoalkaloid in tomatoes was a significant step that led to the characterization of this compound[2]. The isolation and structural elucidation of this compound are, therefore, historically intertwined with the analysis of its parent glycoalkaloid.
Early methods for the isolation of Solanum alkaloids were reliant on classical phytochemical techniques. These included solvent extraction of the plant material, followed by acid-base partitioning to separate the basic alkaloids from other plant constituents. Further purification was often achieved through precipitation and recrystallization. The advent of chromatographic techniques, such as paper chromatography and thin-layer chromatography (TLC), provided improved methods for the separation and identification of these alkaloids in plant extracts[3][4][5].
The development of high-performance liquid chromatography (HPLC) and, more recently, ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) has revolutionized the isolation and quantification of this compound and related compounds. These modern techniques offer high resolution, sensitivity, and throughput, enabling detailed analysis of complex plant extracts[6][7].
Physicochemical and Quantitative Data
Summarized below are the key physicochemical properties of this compound and its saturated counterpart, tomatidine (B1681339). It is important to note that due to their structural similarity, data for tomatidine is often used as a reference for this compound.
| Property | This compound | Tomatidine | Source |
| Molecular Formula | C₂₇H₄₃NO₂ | C₂₇H₄₅NO₂ | [8][9] |
| Molecular Weight | 413.6 g/mol | 415.7 g/mol | [8][10] |
| Synonyms | Dehydrotomatidine, Soladulcamaridine | 5α-Tomatidan-3β-ol | [8] |
| Melting Point | Not available | 202-210.5 °C | [11][12][13] |
| Boiling Point | Not available | 527.20 °C (estimated) | [12][13] |
| Solubility | Not available | In water: 0.03095 mg/L @ 25 °C (est) | [12] |
| logP (o/w) | Not available | 6.150 (estimated) | [12] |
The content of dehydrotomatine, the glycoside of this compound, varies in different parts of the tomato plant. This provides an indirect measure of the natural abundance of the this compound aglycone.
| Plant Part | Dehydrotomatine Content (µg/g fresh weight) | α-Tomatine to Dehydrotomatine Ratio | Source |
| Tomato Fruit | 42 - 1498 | 10.9 - 12.5 | [14][15] |
| Other Vegetative Tissues | Varies | 2.3 - 7.8 | [14][15] |
Experimental Protocols
The isolation of this compound typically involves the hydrolysis of its glycosylated form, dehydrotomatine, which is extracted from tomato plant material. Both classical and modern protocols are described below.
Classical Method: Acid Hydrolysis and Solvent Extraction
This method is based on traditional phytochemical extraction techniques for alkaloids.
Protocol:
-
Extraction: Dried and powdered tomato leaves are subjected to hot continuous percolation with an organic solvent such as chloroform (B151607) or ethanol[16].
-
Acidification: The resulting extract is agitated with a dilute acid (e.g., sulfuric acid). This protonates the alkaloid nitrogen, forming a water-soluble salt and allowing for separation from non-basic, lipid-soluble compounds.
-
Basification: The acidic aqueous layer is then made alkaline (e.g., with ammonia (B1221849) or sodium carbonate) to precipitate the free alkaloid bases.
-
Solvent Partitioning: The precipitated alkaloids are then extracted back into an immiscible organic solvent like chloroform or diethyl ether.
-
Hydrolysis: The glycoalkaloid extract is subjected to acid hydrolysis (e.g., by heating with hydrochloric acid) to cleave the sugar moieties, yielding the aglycone, this compound.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography over silica (B1680970) gel or alumina.
Modern Method: High-Throughput Extraction and UHPLC-MS/MS Analysis
This protocol is adapted from modern, high-throughput methods for the analysis of steroidal glycoalkaloids in tomato[6][17]. While primarily for analysis, the principles can be adapted for preparative isolation.
Protocol:
-
Homogenization and Extraction:
-
Tomato plant material (e.g., leaves) is pulverized, often in the presence of liquid nitrogen.
-
The powdered material is extracted with a methanolic solvent system (e.g., 50% aqueous methanol) in a high-throughput homogenizer[6].
-
-
Centrifugation and Filtration:
-
The extract is centrifuged to pellet solid debris.
-
The supernatant is collected and filtered through a 0.22 µm filter[17].
-
-
Chromatographic Separation:
-
The filtered extract is injected into a UHPLC system equipped with a C18 column.
-
A gradient elution is performed using a mobile phase of water and acetonitrile, both containing 0.1% formic acid[6].
-
-
Detection and Characterization:
-
The eluent is directed to a mass spectrometer (e.g., QTOF-MS) with an electrospray ionization (ESI) source operating in positive mode.
-
This compound can be identified and quantified based on its retention time and mass-to-charge ratio (m/z) of its protonated molecule and characteristic fragmentation patterns[6][17].
-
Biosynthesis and Signaling Pathways
Biosynthesis of α-Tomatine
This compound is a key intermediate in the biosynthesis of α-tomatine from cholesterol. The pathway involves a series of enzymatic reactions, including hydroxylations, oxidations, and transaminations[10].
Signaling Pathways Modulated by Related Alkaloids
While specific signaling pathways for this compound are not extensively documented, its close structural analogue, tomatidine, has been shown to modulate several key cellular pathways. It is plausible that this compound exhibits similar activities.
NF-κB Signaling Pathway:
Tomatidine has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.
Conclusion
The discovery and isolation of this compound represent a significant thread in the broader tapestry of Solanum alkaloid research. From its early identification as the aglycone of dehydrotomatine through classical phytochemical methods to its routine analysis by high-throughput UHPLC-MS/MS, the study of this compound has mirrored the technological advancements in natural product chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers. Further investigation into the specific biological activities of this compound, particularly in relation to the signaling pathways modulated by its close analogue tomatidine, holds promise for future drug development and a deeper understanding of plant biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 7. Dehydrotomatine and alpha-tomatine content in tomato fruits and vegetative plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C27H43NO2 | CID 12442871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound|Natural Product|RUO [benchchem.com]
- 11. Tomatidine [drugfuture.com]
- 12. tomatidine, 77-59-8 [thegoodscentscompany.com]
- 13. tomatidine, 77-59-8 [perflavory.com]
- 14. researchgate.net [researchgate.net]
- 15. Dehydrotomatine and alpha-tomatine content in tomato fruits and vegetative plant tissues. | Semantic Scholar [semanticscholar.org]
- 16. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 17. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tomatidenol: A Technical Guide for Researchers
Introduction: Tomatidenol is a spirosolane-type steroidal alkaloid found in plants of the Solanaceae family, most notably the tomato (Solanum lycopersicum). It serves as a key biosynthetic intermediate in the formation of the more abundant glycoalkaloid, α-tomatine.[1] While research into the pharmacological activities of tomato alkaloids has primarily focused on α-tomatine and its aglycone, tomatidine (B1681339), understanding the bioactivity of their precursors like this compound is crucial for a comprehensive view of their potential therapeutic applications. This technical guide provides an in-depth overview of the current knowledge on the pharmacological activities of this compound, with a comparative analysis of its closely related and more extensively studied derivatives, tomatidine and α-tomatine.
Direct Pharmacological Assessment of this compound
Direct experimental evaluation of the pharmacological activities of this compound is limited. However, a key study investigating the cytotoxic effects of various tomato alkaloids on several human cancer cell lines provides a direct, albeit negative, assessment of its anticancer potential.
Anticancer Activity
In a study utilizing a microculture tetrazolium (MTT) assay, this compound was evaluated for its ability to inhibit the growth of human breast (MCF-7), colon (HT-29), gastric (AGS), and liver (HepG2) cancer cell lines, alongside a normal human liver cell line (Chang). The results indicated that this compound, in its pure form, exhibited little to no inhibitory effect on the proliferation of these cell lines.[2] This is in stark contrast to its glycosylated form, α-tomatine, which demonstrated significant cytotoxicity.
Inferred Pharmacological Potential Based on Structural Analogs: Tomatidine and α-Tomatine
Given the structural similarity and biosynthetic relationship between this compound, tomatidine, and α-tomatine, the extensive pharmacological data available for the latter two compounds provide a basis for inferring the potential, or lack thereof, of biological activities for this compound. Tomatidine is the saturated aglycone of α-tomatine, while this compound is its direct unsaturated precursor.[3]
Anti-inflammatory Activity
Both α-tomatine and tomatidine have demonstrated significant anti-inflammatory properties.[4] Their mechanisms of action are primarily attributed to the modulation of key inflammatory signaling pathways.
Signaling Pathways Implicated in Anti-inflammatory Action:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: α-Tomatine has been shown to be a potent regulator of the NF-κB signaling pathway.[4] Tomatidine also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[5]
-
MAPK (Mitogen-activated protein kinase) Pathway: Tomatidine has been observed to attenuate the phosphorylation of mitogen-activated protein kinases, contributing to its anti-inflammatory effects.[1]
-
JNK (c-Jun N-terminal kinase) Signaling: α-Tomatine has been reported to block JNK signaling in mouse macrophages.[6]
Diagram: Inferred Anti-inflammatory Signaling of Tomato Alkaloids
Caption: Potential anti-inflammatory mechanism of related tomato alkaloids.
Anticancer Activity
While this compound itself appears to be inactive, α-tomatine and, to a lesser extent, tomatidine have shown anticancer properties against a variety of cancer cell lines.
Quantitative Data on Anticancer Activity of α-Tomatine and Tomatidine:
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α-Tomatine | HT-29 | Colon Adenocarcinoma | Not specified, but potent | [6] |
| α-Tomatine | HepG2 | Hepatocellular Carcinoma | ~3.6 | [7] |
| α-Tomatine | HeLa | Cervical Carcinoma | Not specified | [8] |
| α-Tomatine | MCF-7 | Breast Adenocarcinoma | Not specified | [8] |
| Tomatidine | HT-29 | Colon Adenocarcinoma | >100 (inactive) | [8] |
| Tomatidine | HeLa | Cervical Carcinoma | ~100 (60% inhibition) | [8] |
| Tomatidine | MCF-7 | Breast Adenocarcinoma | ~100 (80% inhibition) | [8] |
Signaling Pathways Implicated in Anticancer Action:
-
PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth and proliferation and is a target for cancer therapy. Tomatine (B1682986) alkaloids have been suggested to inhibit this pathway.
-
c-Raf-MEK-ERK Pathway: Tomatidine has been shown to repress invasion and metastasis of osteosarcoma cells through this pathway.[9]
-
Interferon-Stimulated Genes (ISGs): Tomatidine has been found to modulate the expression of ISGs, which can play a role in inhibiting tumor growth.[8]
Diagram: Experimental Workflow for In Vitro Anticancer Assay
Caption: General workflow for assessing in vitro anticancer activity.
Neuroprotective Effects
Tomatidine has been investigated for its potential neuroprotective properties, particularly in the context of ischemic injury.
Mechanisms of Neuroprotection:
-
Autophagy Enhancement: Tomatidine has been shown to be neuroprotective against ischemic injury by enhancing autophagic flux.[10]
-
Lysosomal Function Improvement: It is suggested that tomatidine protects against ischemic neuronal injury by improving lysosomal function.
-
Mitochondrial Membrane Potential Preservation: Steroidal alkaloids from tomato have been shown to preserve mitochondrial membrane potential in the face of glutamate-induced toxicity.
-
Reduction of Oxidative Stress: These compounds also decrease reactive oxygen species levels in neuronal cells.
Diagram: Proposed Neuroprotective Mechanism of Tomatidine
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tomatidine provides mitophagy‐independent neuroprotection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
Tomatidenol and Its Relationship to Cholesterol Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tomatidenol, a spirosolane-type steroidal alkaloid, is a key biosynthetic intermediate in the formation of glycoalkaloids in plants of the Solanaceae family, such as tomatoes. While direct pharmacological studies on this compound's role in cholesterol metabolism are limited, its close structural analogs, the aglycone tomatidine (B1681339) and the glycoalkaloid α-tomatine, have demonstrated significant cholesterol-lowering properties in preclinical models. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their effects on cholesterol metabolism, their proposed mechanisms of action, and detailed experimental protocols relevant to their study. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound and its related compounds as novel therapeutic agents for hyperlipidemia and associated cardiovascular diseases.
Introduction: this compound and its Analogs
This compound is a naturally occurring steroidal alkaloid that serves as the direct precursor to α-tomatine in tomatoes (Solanum lycopersicum)[1]. The biosynthesis of these compounds begins with cholesterol[1]. Given the limited research on the direct effects of this compound on cholesterol metabolism in animal models, this guide will focus on the well-documented activities of its closely related compounds:
-
Tomatidine: The aglycone of α-tomatine, meaning it is the core steroidal structure without the attached sugar moieties.
-
α-Tomatine: A glycoalkaloid consisting of the tomatidine aglycone and a tetrasaccharide chain.
The structural similarities between this compound, tomatidine, and the aglycone portion of α-tomatine suggest that they may share overlapping biological activities. The existing research on tomatidine and α-tomatine provides a strong foundation for investigating the therapeutic potential of this compound.
Quantitative Data on Cholesterol Modulation
The following tables summarize the key quantitative findings from preclinical studies on tomatidine and α-tomatine.
Table 1: Effect of Tomatidine on Plasma Cholesterol Levels in ApoE-Deficient Mice
| Treatment Group | Dose | Duration | Change in Total Cholesterol | Change in LDL-Cholesterol | Reference |
| Tomatidine | 50 mg/kg/day | 70 days | ~20% decrease (p < 0.05) | Significantly reduced | [2][3] |
Table 2: Effect of α-Tomatine on Plasma Lipoprotein Levels in Hamsters on a High-Fat, High-Cholesterol Diet
| Treatment Group | Concentration in Diet | Duration | Change in LDL-Cholesterol | Change in HDL-Cholesterol | Change in Triglycerides | Reference |
| α-Tomatine | 0.05% | Not specified | Significant decrease | No significant change | Significant decrease | [4] |
| α-Tomatine | 0.1% | Not specified | Significant decrease | No significant change | Significant decrease | [4] |
| α-Tomatine | 0.2% | Not specified | Significant decrease | No significant change | Significant decrease | [4] |
Table 3: Effect of Tomato Powder Supplementation in Hamster Diets
| Treatment Group | Duration | Change in LDL-Cholesterol | Change in VLDL-Cholesterol | Change in Triglycerides | Reference |
| Green Tomato Powder | 21 days | 59% reduction | 45% reduction | 47% reduction | [5] |
| Red Tomato Powder | 21 days | 44% reduction | 35% reduction | 31% reduction | [5] |
Mechanisms of Action
The cholesterol-lowering effects of tomatidine and α-tomatine are attributed to distinct mechanisms of action.
Tomatidine: Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
Tomatidine has been shown to inhibit the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol within cells[3][6]. There are two isoforms of this enzyme, ACAT1 and ACAT2. Tomatidine has been demonstrated to suppress the activity of both isoforms[6]. By inhibiting ACAT, tomatidine prevents the accumulation of cholesteryl esters in macrophages, a key step in the formation of foam cells and the development of atherosclerotic plaques[3][6].
dot
Caption: Proposed mechanism of action for tomatidine in inhibiting foam cell formation.
α-Tomatine: Complexation with Dietary Cholesterol
α-Tomatine is poorly absorbed from the gastrointestinal tract. Its primary mechanism of action for lowering cholesterol is believed to be the formation of strong, insoluble complexes with dietary cholesterol in the gut[4][7]. This complexation prevents the absorption of cholesterol from the intestine, leading to increased excretion of cholesterol in the feces[4][7]. This, in turn, leads to a reduction in plasma LDL cholesterol levels.
dot
Caption: Proposed mechanism of α-tomatine in reducing cholesterol absorption.
Tomatidine: Modulation of SREBP-1c and Fatty Acid Synthase (FAS)
In addition to ACAT inhibition, in vitro studies using human HepG2 hepatocytes have shown that tomatidine can inhibit palmitate-induced lipid accumulation. This effect is mediated through the activation of AMP-activated protein kinase (AMPK). Activated AMPK leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS), key regulators of lipogenesis[8].
dot
Caption: Tomatidine's proposed role in regulating lipogenesis via the AMPK/SREBP-1c pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on tomatidine and α-tomatine.
In Vivo Animal Studies
-
Animal Model: Male ApoE-deficient mice are a commonly used model for studying atherosclerosis and hyperlipidemia[2][3]. Hamsters are also utilized, particularly for studies involving dietary cholesterol absorption[4][5].
-
Diet: To induce hyperlipidemia, animals are typically fed a high-fat, high-cholesterol diet. For example, a diet containing 21% fat and 0.15% cholesterol[1].
-
Test Compound Administration: Tomatidine can be administered orally, for instance, at a dose of 50 mg/kg/day mixed with the diet[2]. α-Tomatine is typically incorporated directly into the feed at concentrations ranging from 0.05% to 0.2% (w/w)[4].
-
Blood Collection: Blood samples are collected at the end of the study period, often after an overnight fast. Plasma is separated by centrifugation.
-
Lipid Analysis: Plasma total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using commercially available enzymatic kits.
-
Atherosclerotic Lesion Analysis: The aorta is dissected, and the extent of atherosclerotic lesions can be quantified by staining with Oil Red O and analyzing the stained area.
In Vitro Cell-Based Assays
-
Cell Lines: Human monocyte-derived macrophages (HMDM), Chinese hamster ovary (CHO) cells overexpressing ACAT1 or ACAT2, and human hepatoma HepG2 cells are relevant cell lines for studying the effects of these compounds. [6][8]* Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Principle: This assay measures the incorporation of radiolabeled oleic acid into cholesteryl esters.
-
Method:
-
Incubate cells (e.g., CHO-ACAT1 or CHO-ACAT2) with the test compound (tomatidine) for a specified period.
-
Add [14C]oleic acid complexed to bovine serum albumin to the culture medium.
-
After incubation, wash the cells and extract the lipids using a chloroform/methanol mixture.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the radioactivity in the cholesteryl ester spots to determine the rate of cholesterol esterification.
-
-
Principle: To quantify the expression levels of proteins such as SREBP-1c and FAS.
-
Method:
-
Treat HepG2 cells with tomatidine for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-SREBP-1c, anti-FAS) and a loading control (e.g., anti-β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities using densitometry software.
-
Future Directions and Conclusion
The existing body of research strongly suggests that the steroidal alkaloids from tomatoes, particularly tomatidine and α-tomatine, possess significant cholesterol-lowering properties through distinct and complementary mechanisms. This compound, as a direct biosynthetic precursor and structural analog, represents a promising yet understudied compound in this class.
For drug development professionals, the key takeaways are:
-
Tomatidine as a Lead for ACAT Inhibition: Tomatidine's ability to inhibit both ACAT1 and ACAT2 makes it an interesting lead compound for the development of novel therapies targeting atherosclerosis.
-
α-Tomatine as a Non-absorbable Cholesterol-Lowering Agent: The mechanism of α-tomatine suggests its potential as a nutraceutical or a non-systemic drug for managing dietary cholesterol absorption.
-
Need for Further Research on this compound: The direct effects of this compound on cholesterol metabolism warrant investigation. Its pharmacokinetic and pharmacodynamic profiles need to be established to determine its potential as a therapeutic agent.
References
- 1. Effects of tomato and soy germ on lipid bioaccumulation and atherosclerosis in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lowering of plasma LDL cholesterol in hamsters by the tomato glycoalkaloid tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Tomatidine, a tomato sapogenol, ameliorates hyperlipidemia and atherosclerosis in apoE-deficient mice by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dietary tomatine on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tomatidine Reduces Palmitate-Induced Lipid Accumulation by Activating AMPK via Vitamin D Receptor-Mediated Signaling in Human HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Tomatidenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatidenol, a spirosolane-type steroidal alkaloid, is a key biosynthetic intermediate of steroidal glycoalkaloids (SGAs) in plants of the Solanaceae family, such as tomatoes (Solanum lycopersicum). While research on the direct cellular targets of this compound is still emerging, studies on its close structural analog, tomatidine (B1681339), have revealed significant interactions with crucial signaling pathways in both plant and animal models. This technical guide provides a comprehensive overview of the known and putative cellular targets of this compound and its aglycone, tomatidine. It summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate further research and drug development efforts.
Cellular Targets in Plant Models
In plants, this compound is a precursor to the major defensive compound α-tomatine.[1] Its biosynthesis from cholesterol is a complex process mediated by a cascade of enzymes.[1] The regulation of this compound levels and its conversion to other SGAs are critical for plant defense.
Steroidal Glycoalkaloid (SGA) Biosynthesis
The biosynthesis of α-tomatine from this compound involves a series of glycosylation steps catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes.[2] For instance, the conversion of this compound to tomatidine is facilitated by enzymes such as short-chain dehydrogenase/reductase (GAME25), steroid 5α-reductase (SlS5αR2), and 3β-hydroxysteroid dehydrogenase (Sl3βHSD1).[1]
Putative Target: C-24 Sterol Methyltransferase
While direct inhibition by this compound has not been explicitly demonstrated, its aglycone, tomatidine, has been shown to inhibit C-24 sterol methyltransferase in fungi.[3] This enzyme is crucial for ergosterol (B1671047) biosynthesis, a pathway analogous to phytosterol biosynthesis in plants. This suggests that this compound or its derivatives could play a role in regulating sterol homeostasis in plants by targeting key enzymes in the biosynthesis pathway.
Cellular Targets in Animal Models
Research in animal models has predominantly focused on tomatidine, the saturated analog of this compound. These studies have unveiled several potential therapeutic targets and signaling pathways modulated by this class of steroidal alkaloids.
Cholesterol Metabolism: ACAT Inhibition
Tomatidine has been identified as an inhibitor of both Acyl-CoA:cholesterol acyl-transferase 1 (ACAT1) and ACAT2.[4] These enzymes are responsible for the esterification of cholesterol, a key process in the formation of foam cells associated with atherosclerosis.
Metabolic Regulation: AMPK Activation and Vitamin D Receptor Interaction
Tomatidine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] This activation is thought to be mediated through its function as an agonist for the Vitamin D Receptor (VDR).[3]
Inflammatory and Stress Response Pathways
Tomatidine has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses.[1]
Studies have shown that tomatidine can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway by inhibiting the phosphorylation of key kinases such as ERK and p38.[1][5]
Developmental Pathways: Hedgehog Signaling
In-silico studies have suggested a potential interaction between tomatidine and Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer.[6][7]
Cell Growth and Proliferation: mTORC1 Signaling
Tomatidine has been found to stimulate anabolism by activating the mTORC1 signaling pathway, which plays a central role in regulating cell growth, proliferation, and survival.[8]
Quantitative Data
Quantitative data on the biological activity of this compound is scarce. However, studies on its aglycone, tomatidine, provide valuable insights into the potential potency of this class of compounds.
Table 1: IC50 Values of Tomatidine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 85As2 | Human Gastric Cancer | ~14.4 (after 72h) | [9] |
Note: One study reported that this compound, along with dehydrotomatine (B3028086) and tomatidine, had little, if any, effect on the inhibition of human breast (MCF-7), colon (HT-29), gastric (AGS), and hepatoma (HepG2) cancer cell lines in an MTT assay.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the cellular targets of steroidal alkaloids like this compound and tomatidine.
Extraction of this compound and Tomatidine from Plant Material
A general method for extracting tomatidine from tomato leaves involves the following steps:
-
Crushing and Extraction: Pulverize dried tomato leaves and perform reflux extraction with 60-80% methanol (B129727) solution.[10]
-
Decolorization: Treat the extract with diatomite and activated carbon.[10]
-
Concentration and Adsorption: Recover methanol under reduced pressure, adjust the pH of the concentrate, and use weak acid cation exchange resin or macroporous resin for adsorption.[10]
-
Elution and Purification: Elute the target compounds with an alkali methanol solution, concentrate the eluent, and perform chloroform (B151607) extraction.[10]
-
Crystallization: Concentrate the chloroform extract and refrigerate to induce crystallization of the final product.[10]
Enzyme Inhibition Assay: ACAT Inhibition
-
Enzyme Source: Prepare microsomes from relevant cells or tissues (e.g., human monocyte-derived macrophages) as the source of ACAT enzymes.[11]
-
Reaction Mixture: Incubate the microsomes with a labeled substrate, such as [14C]oleoyl-CoA, in the presence and absence of the test compound (e.g., tomatidine).[11]
-
Quantification: Stop the reaction and extract the lipids. Separate the cholesteryl esters using thin-layer chromatography (TLC) and quantify the amount of labeled cholesteryl oleate (B1233923) formed using scintillation counting.[12]
Western Blotting for MAPK Phosphorylation
-
Cell Treatment: Culture appropriate cells (e.g., splenocytes) and treat them with the test compound (e.g., tomatidine) for a specified duration, with or without a stimulant (e.g., LPS).[5]
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK kinases (e.g., phospho-ERK, phospho-p38) and total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[13][14]
NF-κB Reporter Assay
-
Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element.[15][16]
-
Transfection and Treatment: Transfect the cells with the reporter plasmid and treat them with the test compound in the presence or absence of an NF-κB activator (e.g., TNF-α).[15]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[15][17]
Visualizations
Signaling Pathways
Caption: Overview of signaling pathways modulated by tomatidine in animal models.
Experimental Workflows
Caption: General workflow for Western blot analysis of protein phosphorylation.
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion and Future Directions
This compound and its aglycone, tomatidine, represent a promising class of bioactive steroidal alkaloids. While the direct cellular targets of this compound are yet to be fully elucidated, research on tomatidine has identified several key proteins and signaling pathways involved in metabolism, inflammation, and cell growth. Future research should focus on:
-
Direct Target Identification of this compound: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening to identify the direct binding partners of this compound in both plant and animal cells.
-
Quantitative Biochemical Assays: Conducting detailed enzyme kinetic and binding affinity studies to quantify the interaction of this compound with its putative targets.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of disease to assess the therapeutic potential of this compound.
-
Plant-Specific Roles: Further investigating the role of this compound in plant defense signaling and its interaction with other metabolic pathways.
A deeper understanding of the cellular targets of this compound will be instrumental in harnessing its potential for the development of novel therapeutics and for the improvement of crop resilience.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigations on inhibitors of hedgehog signal pathway: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. lawdata.com.tw [lawdata.com.tw]
- 17. researchgate.net [researchgate.net]
Tomatidenol and its Glycosylated Derivatives: A Technical Guide to their Core Role in Host-Plant Resistance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Steroidal glycoalkaloids (SGAs) are pivotal to the defense mechanisms of Solanaceae plants, such as the tomato (Solanum lycopersicum). Tomatidenol serves as a key biosynthetic intermediate in the formation of these defensive compounds.[1] While this compound itself is a precursor, its downstream products, primarily α-tomatine, act as a potent chemical barrier against a wide array of pathogens and herbivores, including fungi, bacteria, and insects.[2][3][4] The biosynthesis of these protective alkaloids is a complex process initiated from cholesterol and is tightly regulated by plant defense signaling pathways, most notably the jasmonic acid (JA) cascade.[1][2] This document provides a detailed overview of the biosynthetic and regulatory pathways, the mechanism of action in host resistance, and the experimental protocols for the extraction and analysis of these compounds.
Biosynthesis of this compound and α-Tomatine
The creation of defensive SGAs in tomato begins with cholesterol and proceeds through a series of enzymatic reactions to produce the unsaturated aglycone, this compound.[2] This precursor is then converted to the saturated aglycone, tomatidine (B1681339), which is subsequently glycosylated by several UDP-glycosyltransferases (GAME enzymes) to form the biologically active α-tomatine.[1][2] This multi-step process ensures the production of a complex and potent defensive molecule.[1]
The biosynthetic pathway from cholesterol to α-tomatine is outlined below. It involves a series of hydroxylation, oxidation, transamination, and cyclization reactions catalyzed by specific enzymes, many of which belong to the GAME (GLYCOALKALOID METABOLISM) family.[2]
Caption: Biosynthetic pathway from cholesterol to the defensive glycoalkaloid α-tomatine.
Regulation of SGA Biosynthesis via Jasmonate Signaling
The production of SGAs is not constitutive but is induced in response to biotic stress, such as herbivore attack or pathogen infection. The jasmonic acid (JA) signaling pathway is a primary regulator of this defensive response.[2][5] Mechanical damage or herbivory triggers the synthesis of a peptide signal called systemin.[6][7] Systemin initiates a signaling cascade that leads to the production of JA, which in turn activates transcription factors (e.g., GAME9/JRE4) that upregulate the expression of SGA biosynthetic genes, including the GAME enzymes.[2][8] This ensures that the plant can mount a rapid and robust chemical defense when threatened.
Caption: Jasmonic acid (JA) signaling pathway regulating defensive SGA biosynthesis.
Role in Host-Plant Resistance
The primary role of the this compound-derived glycoalkaloid, α-tomatine, is to defend the plant against a broad spectrum of biological threats.[1] Its mode of action often involves the disruption of cellular membranes by complexing with sterols, leading to cell lysis and death.[9] This makes it an effective deterrent and toxin against various organisms.
Antimicrobial and Fungitoxic Activity
α-Tomatine provides significant protection against fungal and bacterial pathogens.[1] The fungitoxicity is well-documented, with some pathogens having evolved detoxification mechanisms, such as the enzyme tomatinase, to overcome this defense.[1][10] The aglycone tomatidine also exhibits inhibitory effects, though often to a lesser degree than its glycosylated form, α-tomatine.[9][11]
Table 1: Quantitative Data on Antifungal and Phytotoxic Effects of Tomatine (B1682986) and Tomatidine
| Organism/Assay | Compound | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Alternaria cassiae | Tomatine | 0.3 mM | 70% growth inhibition | [9][11] |
| Alternaria cassiae | Tomatidine | 0.3 mM | 70% growth inhibition | [9][11] |
| Colletotrichum truncatum | Tomatine | 0.3 mM | 63% growth inhibition | [9][11] |
| Colletotrichum truncatum | Tomatidine | 0.3 mM | 50% growth inhibition | [9][11] |
| Fusarium subglutinans | Tomatine | 0.3 mM | 50% growth inhibition | [9][11] |
| Fusarium subglutinans | Tomatidine | 0.3 mM | 15% growth inhibition | [9][11] |
| Sicklepod Seedlings | Tomatine | N/A (Spray) | 7-13% stem elongation inhibition | [9][11] |
| Sicklepod Seedlings | Tomatidine | N/A (Spray) | 5-10% stem elongation inhibition | [9][11] |
| Various Leaf Disks | Tomatidine | 0.5 mM | Caused greater electrolyte leakage than tomatine |[9][11] |
Anti-herbivore and Insecticidal Activity
SGAs serve as a primary chemical defense against insect herbivores.[1] Studies using artificial diets have shown that α-tomatine can retard growth, delay development, and increase mortality in insects like the Colorado potato beetle (Leptinotarsa decemlineata).[12] Interestingly, the aglycone tomatidine showed no such adverse effects in these studies, highlighting the critical role of the tetrasaccharide side chain in insecticidal activity, likely due to its role in membrane disruption.[12] The presence of these compounds acts as a powerful feeding deterrent and contributes significantly to the plant's overall resistance.[1]
Experimental Protocols
The study of this compound and its derivatives requires robust methods for their extraction and quantification. The protocol outlined below is based on a validated high-throughput method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[13][14]
High-Throughput Extraction of Steroidal Glycoalkaloids
This method allows for the parallel processing of multiple samples in a short time frame.
-
Sample Preparation: Lyophilize (freeze-dry) tomato tissue (e.g., leaves, green fruit) to dryness. Grind the dried tissue into a fine, homogenous powder using a ball mill or mortar and pestle.
-
Extraction:
-
Weigh approximately 50 mg of dried, powdered sample into a 2 mL centrifuge tube.
-
Add 1.0 mL of 50% aqueous methanol (B129727) (MeOH) as the extraction solvent.
-
Add grinding media (e.g., two 5 mm steel balls).
-
Homogenize the samples in a tissue lyser for 5 minutes at 30 Hz.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the solid material.
-
-
Filtration: Transfer the supernatant to a 0.22 µm centrifugal filter to remove any remaining particulate matter.
-
Sample Dilution: Dilute the filtered extract as needed with the initial mobile phase conditions of the UHPLC method prior to injection.
Table 2: Comparison of Extraction Efficiency for Tomatidine with Different Solvents
| Solvent | Tomatidine Yield (% of total alkaloid-steroid) | Reference |
|---|---|---|
| Chloroform | 2.44% | [15][16] |
| Petroleum Ether | Effective, but not quantified | [15][16] |
| 70% Ethanol | Effective, but not quantified | [15][16] |
| Aquadest (Water) | Not Detected |[15][16] |
UHPLC-MS/MS Quantification
This analytical method provides sensitive and specific quantification of this compound, tomatidine, α-tomatine, and other related SGAs.
-
Chromatographic System: Waters Acquity UHPLC H-Class System or equivalent.[13]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A suitable gradient to separate the compounds of interest over a 10-15 minute run time.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) operated in positive ion mode.[13]
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions must be optimized for each analyte.
Table 3: Example UHPLC-MS/MS Parameters for Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | ESI Positive | [14] |
| Capillary Voltage | 0.5 kV | [14] |
| Source Temperature | 150°C | [14] |
| Desolvation Temperature | 500°C | [14] |
| Desolvation Gas Flow | 1000 L/hr | [14] |
| Cone Gas Flow | 50 L/hr | [14] |
| Collision Energy (Aglycones) | 45 eV | [14] |
| Collision Energy (Glycosylated) | 70 eV |[14] |
Caption: General experimental workflow for SGA extraction and quantification.
Conclusion and Future Directions
This compound is a critical juncture in the biosynthesis of steroidal glycoalkaloids, which are indispensable for tomato host-plant resistance. The conversion of this compound to α-tomatine equips the plant with a formidable chemical defense against a wide range of pathogens and herbivores. The regulation of this pathway by jasmonic acid signaling allows for an inducible and targeted defense response. For researchers, understanding these pathways offers opportunities to develop crops with enhanced natural resistance. For drug development professionals, these naturally occurring alkaloids and their biosynthetic enzymes present a rich source of novel bioactive compounds and molecular targets. Future research should focus on further elucidating the uncharacterized steps in the biosynthetic pathway, identifying additional regulatory elements, and exploring the full spectrum of biological activity of these fascinating molecules.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polypeptide signaling for plant defensive genes exhibits analogies to defense signaling in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic signaling in tomato plants for defense against herbivores. Isolation and characterization of three novel defense-signaling glycopeptide hormones coded in a single precursor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemin/Jasmonate-mediated systemic defense signaling in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tomato roots secrete tomatine to modulate the bacterial assemblage of the rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 14. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Tomatidenol
These application notes provide detailed methodologies for the quantification of tomatidenol, a steroidal alkaloid found in tomatoes (Solanum lycopersicum), using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound, also known as dehydrotomatidine, is the aglycone of dehydrotomatine, a major glycoalkaloid present in tomatoes alongside α-tomatine.[1][2] These compounds are of interest due to their potential biological activities, which include antifungal and insecticidal properties, as well as possible implications for human health.[3][4] Accurate quantification of this compound in various tomato tissues and products is crucial for understanding its biosynthesis, physiological roles, and potential pharmacological applications. The following protocols detail established HPLC-based methods for the reliable quantification of this compound.
Data Presentation: Comparison of HPLC Methods
The following tables summarize key quantitative parameters for different HPLC methods used in the analysis of this compound and related compounds.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Inertsil ODS-2 | InertSustain Phenyl |
| Mobile Phase | Acetonitrile / 20 mM KH₂PO₄ (24/76, v/v)[5][6] | Acetonitrile / 20 mM KH₂PO₄ pH 3[7] |
| Detection | UV at 208 nm[5][6] | DAD at 205 nm[7] |
| Flow Rate | Not Specified | Not Specified |
| LOD | 0.39 µg (for dehydrotomatine)[6] | 8.0 µg/mL (for tomatine)[7] |
| LOQ | Not Specified | 24.1 µg/mL (for tomatine)[7] |
| Recovery | 87.7 ± 6.8% (for dehydrotomatine)[5][6] | 105% (for tomatine)[7] |
Table 2: UHPLC-MS/MS Method Parameters
| Parameter | Method 3 | Method 4 |
| Column | Not Specified | Supelcosil LC-ABZ, amide-C16[8] |
| Mobile Phase | Gradient: Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B)[3][4] | Gradient: Water + 0.1% Formic Acid (A) and Methanol (B129727) (B)[8] |
| Detection | ESI-MS/MS (Positive Ion Mode)[3][4] | ESI-ITMS (Positive Ion Mode)[8][9] |
| Flow Rate | 0.4 mL/min[3][4] | 0.8 mL/min (split 3:1 post-column)[8] |
| LOD | 0.0003 mg/kg (for tomatidine)[10] | Not Specified |
| LOQ | 0.001 mg/kg (for tomatidine)[10] | Not Specified |
| Recovery | 93.0 ± 6.8% (for tomatidine)[3][4] | >98.3% (for tomatidine)[10] |
| Linear Range | Not Specified | 0.0025 - 1 mg/kg (for tomatidine)[10] |
Experimental Protocols
Protocol 1: Sample Preparation from Tomato Tissues
This protocol describes the extraction of this compound and other glycoalkaloids from tomato plant material.
Materials:
-
Tomato tissue (leaves, fruit, etc.)
-
1% Acetic Acid
-
Methanol
-
0.2 N HCl
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Homogenize 1 gram of fresh tomato tissue in 10 mL of 1% acetic acid.[9]
-
Centrifuge the homogenate at 3000 x g for 5 minutes at 4°C.[3]
-
Collect the supernatant. For glycoalkaloid precipitation, add 5% ammonium hydroxide until the pH reaches 10.[11]
-
Alternatively, for SPE cleanup, condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[2]
-
Load the supernatant onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 3 mL of water.[2]
-
Elute the analytes with 6 mL of methanol.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC-UV Quantification
This protocol is suitable for the quantification of this compound and related compounds using UV detection.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Inertsil ODS-3v column (5 µm, 4.0 mm x 250 mm) or equivalent[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
20 mM Ammonium Acetate in water[1]
-
This compound standard (often present as an impurity, dehydrotomatine, in α-tomatine standards)[9]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate (35:65, v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 20°C[1]
-
Injection Volume: 20 µL[1]
-
Detection Wavelength: 208 nm[1]
Quantification:
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 3: UHPLC-MS/MS Quantification
This protocol provides a highly sensitive and selective method for the quantification of this compound using tandem mass spectrometry.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ, QTOF, Orbitrap) with an Electrospray Ionization (ESI) source.
-
A suitable reversed-phase UHPLC column (e.g., C18).
Reagents:
Chromatographic Conditions:
-
Mobile Phase Gradient: A typical gradient starts with a high percentage of Solvent A, which is decreased over the run to increase the elution strength of Solvent B. A representative gradient is as follows: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-13 min, 5% B.[3][4]
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: Maintained at a constant temperature, e.g., 20°C.[3]
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 0.5 kV[4]
-
Source Temperature: 150°C[4]
-
Desolvation Temperature: 500°C[4]
-
MRM Transitions: For this compound, the protonated molecule [M+H]⁺ is at m/z 414.5.[12] Specific product ions for Multiple Reaction Monitoring (MRM) should be determined by direct infusion of a standard.
Quantification:
-
Quantification is performed using an external calibration curve generated from a dilution series of the this compound standard.
-
Internal standards, such as α-solanine and solanidine, can be used to correct for instrument variability.[3][4]
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Relationship between glycoalkaloids, their aglycones, and analysis.
References
- 1. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 4. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unibas.it [iris.unibas.it]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography LTQ-Orbitrap mass spectrometry method for tomatidine and non-target metabolites quantification in organic and normal tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound|Natural Product|RUO [benchchem.com]
Application Notes and Protocols for the Extraction and Purification of Tomatidenol from Tomato Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol, a spirosolane-type steroidal alkaloid, is a key biosynthetic intermediate of the glycoalkaloid α-tomatine in tomato (Solanum lycopersicum) plants.[1] As a structural analog of tomatidine (B1681339), it is a compound of significant interest for pharmacological research, with potential applications stemming from its anti-inflammatory, antiviral, and neuroprotective properties.[1] These application notes provide detailed protocols for the extraction and purification of this compound from tomato leaves, tailored for professionals in research and drug development. The methodologies outlined are based on established procedures for related steroidal alkaloids and can be adapted for the specific isolation of this compound.
Data Presentation
While specific quantitative data for this compound yield from tomato leaves is not extensively documented, the concentration of the closely related and co-extracted compounds, tomatine (B1682986) and tomatidine, provides a valuable reference. The following tables summarize the reported concentrations of these alkaloids in tomato leaves. It is anticipated that this compound is present as a smaller fraction of the total aglycone content.
Table 1: Concentration of Tomatine and Tomatidine in Tomato Leaves of Different Cultivars
| Cultivar | Tomatine (mg/g of extract) | Tomatidine (mg/g of extract) | Reference |
| Pitenza | 4.940 | 0.820 | [2] |
| Floradade | 2.430 | 0.225 | [2] |
Table 2: Tomatine and Tomatidine Content in Leaves of 50 Tomato Accessions (Dry Weight)
| Compound | Concentration Range (mg/100 g) | Highest Recorded Content (mg/100 g) | Reference |
| Tomatine | 209.4 - 925.6 | 925.6 | [3] |
| Tomatidine | 25.0 - 110.4 | 110.4 | [3] |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of steroidal alkaloids from tomato leaves.[4][5]
Protocol 1: Methanol-Based Extraction and Resin Purification
This protocol is suitable for a laboratory-scale extraction and initial purification of a crude alkaloid extract containing this compound.
Materials:
-
Fresh or dried tomato leaves
-
60-80% Methanol (B129727) solution
-
Diatomaceous earth
-
Activated carbon
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Macroporous adsorption resin (e.g., Amberlite XAD series) or weak acid cation exchange resin
-
Deionized water
-
Filter paper
-
Rotary evaporator
-
pH meter
-
Chromatography column
Procedure:
-
Sample Preparation:
-
Thoroughly wash fresh tomato leaves and dry them in a shaded, well-ventilated area or using a hot-air oven at a low temperature (40-50°C) to prevent degradation of target compounds.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Combine the powdered tomato leaves with a 60-80% methanol solution in a solid-to-liquid ratio of 1:5 to 1:8 (w/v).
-
Perform reflux extraction for 2-3 hours. Repeat the extraction process 2-3 times with fresh solvent for optimal yield.
-
Alternatively, maceration with constant stirring for 72 hours at room temperature can be performed.
-
-
Decolorization and Filtration:
-
Pool the methanolic extracts and add 1-2% (w/v) of a mixture of diatomaceous earth and activated carbon (10:2 to 10:3 ratio) to decolorize the solution.[5]
-
Stir for 30 minutes and then filter the mixture through filter paper to remove solid impurities.
-
-
Solvent Removal and pH Adjustment:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to recover the methanol.
-
Adjust the pH of the remaining aqueous concentrate. For weak acid cation exchange resin, adjust the pH to 3-5 with HCl. For macroporous resin, adjust the pH to 7.5-8.5 with NH₄OH.[5]
-
-
Resin Column Chromatography:
-
Pack a chromatography column with the selected resin and equilibrate it with deionized water.
-
Load the pH-adjusted extract onto the column and allow it to adsorb.
-
Wash the column with deionized water until the eluent is neutral.
-
Elute the adsorbed alkaloids with an alkaline methanol solution (e.g., 30-70% methanol with pH adjusted to 8-9 with NH₄OH).[5]
-
-
Final Extraction and Crystallization:
-
Concentrate the eluent under reduced pressure.
-
Perform a liquid-liquid extraction on the concentrated eluent with chloroform (2-3 times).
-
Combine the chloroform fractions and concentrate to a small volume.
-
Refrigerate the concentrated chloroform extract to induce crystallization of the steroidal alkaloids.
-
Collect the crystals by filtration and dry them to obtain a crude this compound-containing product.
-
Protocol 2: High-Throughput Extraction for UHPLC-MS/MS Analysis
This protocol is designed for rapid extraction of multiple samples for subsequent quantitative analysis.[6]
Materials:
-
Frozen tomato leaf samples
-
Methanol
-
Deionized water
-
Formic acid
-
Ceramic cutting stones
-
Geno/Grinder or similar homogenizer
-
Centrifuge
-
0.22 µm nylon filters
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Place frozen tomato leaf tissue into extraction tubes.
-
Add ceramic cutting stones to each tube.
-
-
Extraction:
-
Add 15 mL of methanol to each sample tube.
-
Homogenize and extract the samples for 5 minutes at 1400 RPM using a Geno/Grinder.
-
-
Clarification and Dilution:
-
Immediately centrifuge the sample tubes for 5 minutes at 3000 x g and 4°C.
-
Transfer a 2 mL aliquot of the supernatant to a glass vial.
-
Dilute the supernatant with 1 mL of water.
-
-
Filtration and Analysis:
-
Filter the diluted sample through a 0.22 µm nylon filter into an LC vial.
-
Analyze the sample using a validated UHPLC-MS/MS method for this compound and related alkaloids. A typical gradient involves water and acetonitrile (B52724) with 0.1% formic acid.[6]
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Biosynthetic and Regulatory Pathway
Caption: Regulation of this compound biosynthesis by jasmonic acid signaling.
Potential Downstream Signaling Targets
Caption: Potential downstream signaling pathways modulated by this compound.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Constitutions and Antioxidant Activities of Tomato Leaf Extracts [plantbreedbio.org]
- 4. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 6. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
Application Notes and Protocols for the Enzymatic Synthesis of Tomatidenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatidenol is a spirosolane-type steroidal alkaloid and a key biosynthetic intermediate of α-tomatine in tomato (Solanum lycopersicum)[1]. As a structural analog of tomatidine, it holds significant interest for pharmacological research due to the diverse bioactivities associated with this class of compounds, including potential anti-inflammatory and neuroprotective effects[1]. This document provides a proposed protocol for the enzymatic synthesis of this compound, leveraging the key enzymes from the tomato glycoalkaloid biosynthesis pathway. The protocol is intended for research and development purposes and outlines the necessary enzymatic steps, substrate requirements, and purification methods.
Introduction
The biosynthesis of steroidal glycoalkaloids (SGAs) in tomatoes is a complex enzymatic cascade that begins with cholesterol[2]. A series of hydroxylation, oxidation, and transamination reactions lead to the formation of the aglycone this compound[2]. This aglycone is the direct precursor to α-tomatine, a major defensive compound in tomato plants[1]. Understanding and harnessing this enzymatic pathway offers a potential route for the sustainable and specific synthesis of this compound for research and pharmaceutical development. This application note details a proposed in vitro enzymatic protocol for the synthesis of this compound from a furostanol-type precursor, utilizing key characterized enzymes from S. lycopersicum.
Quantitative Data Summary
The following table summarizes the key quantitative data available for reactions related to this compound synthesis and biotransformation. It is important to note that specific kinetic data for the direct enzymatic synthesis of this compound is not yet widely available, and the presented data from a microbial transformation provides a relevant benchmark.
| Parameter | Value | Conditions | Precursor | Enzyme/Organism | Reference |
| Conversion Rate | 68% | pH 7.2, 30°C, 48 h | Tomatidine | Streptomyces sp. ATCC 55043 | [1] |
| Tomatidine-galactosyltransferase Activity (Wild Type) | 0.018 nmol·mg fresh weight⁻¹·min⁻¹ | In planta leaf extracts | Tomatidine | GAME1 | [3] |
| Tomatidine-galactosyltransferase Activity (GAME1-silenced) | 0.002 nmol·mg fresh weight⁻¹·min⁻¹ | In planta leaf extracts | Tomatidine | GAME1 | [3] |
| Kₘ of GAME1 for Tomatidine | 38 ± 12 µM | In the presence of 8 mM UDP-Gal | Tomatidine | Recombinant GAME1 | [3] |
| kcat of GAME1 | 1.8 ± 0.4 min⁻¹ | - | Tomatidine | Recombinant GAME1 | [3] |
Experimental Protocols
This section outlines a proposed protocol for the enzymatic synthesis of this compound. This protocol is based on the known biosynthetic pathway and assumes the availability of purified, active enzymes and the necessary precursor. Optimization of reaction conditions will be necessary.
Part 1: Enzymatic Conversion of 26-aldehyde Furostanol to 26-amino Furostanol
This step utilizes a transaminase (GAME12) to convert the aldehyde group of the precursor to an amine.
Materials:
-
Purified recombinant GAME12 enzyme from Solanum lycopersicum
-
26-aldehyde furostanol (substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Amino donor (e.g., L-Alanine, L-Glutamate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes or reaction vessel
-
Incubator/water bath
Protocol:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 µM 26-aldehyde furostanol
-
10 mM Amino donor
-
100 µM PLP
-
1-5 µg purified GAME12 enzyme
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the reaction progress by LC-MS to detect the formation of 26-amino furostanol.
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.
Part 2: Cyclization of 26-amino Furostanol to this compound
The formation of this compound from 26-amino furostanol proceeds via dehydration and F-ring formation. This step may occur spontaneously or be catalyzed by an as-yet-uncharacterized enzyme.
Protocol:
-
Following the transamination reaction, adjust the pH of the reaction mixture to acidic conditions (e.g., pH 4-5) by adding a small amount of a suitable acid (e.g., HCl).
-
Incubate the mixture at room temperature and monitor the formation of this compound by LC-MS.
-
Alternatively, investigate the use of a purified enzyme preparation from tomato that may catalyze this cyclization.
Part 3: Purification of this compound
This protocol is based on established HPLC methods for the separation of tomato glycoalkaloids and their aglycones.
Materials:
-
Reaction mixture containing this compound
-
HPLC system with a UV detector
-
Inertsil NH₂ column (or equivalent)
-
Mobile Phase: Acetonitrile/20 mM KH₂PO₄ (23:77, v/v)
-
This compound standard
-
Collection tubes
Protocol:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
Elute with the specified mobile phase at a flow rate of 1 mL/min.
-
Monitor the eluent at 205 nm.
-
Collect the fraction corresponding to the retention time of the this compound standard.
-
Verify the purity of the collected fraction by re-injection and LC-MS analysis.
Visualizations
Signaling Pathway: Biosynthesis of this compound
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Analysis of Tomatidenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of tomatidenol, a spirosolane-type steroidal alkaloid, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Due to the limited commercial availability of a certified this compound standard, this protocol utilizes the principle of relative quantification with its structurally similar and commercially available aglycone, tomatidine (B1681339), as the reference standard.
Introduction to this compound
This compound (C₂₇H₄₃NO₂) is a significant steroidal alkaloid found in plants of the Solanaceae family, most notably in tomatoes (Solanum lycopersicum).[1] It serves as a key biosynthetic intermediate in the formation of the glycoalkaloid α-tomatine, a major defensive compound in tomato plants.[1] The study of this compound and its derivatives is crucial for understanding plant defense mechanisms and holds potential for pharmacological research due to the diverse bioactivities associated with steroidal alkaloids, including anti-inflammatory and antibiotic effects.[1]
Accurate quantification of this compound in various matrices is essential for both agricultural and pharmaceutical research. This document provides a robust UHPLC-MS/MS method for this purpose.
Chromatographic Method and Rationale
The method of choice for the analysis of this compound is reversed-phase UHPLC coupled with tandem mass spectrometry (MS/MS). This technique offers high sensitivity and selectivity, which is necessary for distinguishing and quantifying this compound in complex biological samples.[1]
Experimental Protocols
Reagents:
-
Tomatidine standard (≥95% purity)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Protocol for Tomatidine Stock and Working Standards:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of tomatidine standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v) to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Reagents:
-
Extraction Solvent: 1% acetic acid in water
-
Methanol (HPLC grade)
-
0.22 µm nylon syringe filters
Protocol:
-
Homogenize 1 g of fresh tomato tissue with 10 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the homogenate at 4000 rpm for 20 minutes.
-
Collect the supernatant and filter it through a 0.22 µm nylon syringe filter before injection into the UHPLC system.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B to 95% B over 10 minutes, followed by a 3-minute re-equilibration at 5% B. |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | As per instrument recommendation |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Tomatidine (Standard) | 416.3 | 114.1 | 35 |
| This compound (Analyte) | 414.3 | 114.1 | 35 |
Data Presentation
The following table summarizes the expected quantitative performance for the analysis of tomatidine, which is used for the relative quantification of this compound.
| Parameter | Tomatidine | This compound |
| Molecular Formula | C₂₇H₄₅NO₂ | C₂₇H₄₃NO₂ |
| Molecular Weight | 415.7 g/mol | 413.6 g/mol |
| Precursor Ion (m/z) | 416.3 | 414.3 |
| Product Ion (m/z) | 114.1 | 114.1 |
| Expected Retention Time | ~ 6.5 min | ~ 6.2 min |
| Linearity (R²) | > 0.99 | N/A (relative quantification) |
| Limit of Detection (LOD) | ~ 0.1 ng/mL | N/A (relative quantification) |
| Limit of Quantification (LOQ) | ~ 0.5 ng/mL | N/A (relative quantification) |
Note: The retention times are approximate and can vary depending on the specific UHPLC system and column used. The quantitative data for tomatidine is representative and should be determined for each instrument and method.
Visualizations
References
- 1. High-performance liquid chromatography LTQ-Orbitrap mass spectrometry method for tomatidine and non-target metabolites quantification in organic and normal tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 3. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Tomatidenol in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol is a spirosolane-type steroidal alkaloid found in plants of the Solanaceae family, most notably in tomatoes (Solanum lycopersicum), where it serves as a key biosynthetic intermediate in the formation of the glycoalkaloid α-tomatine.[1][2][3] Structurally, it is closely related to tomatidine (B1681339), differing only by the presence of a double bond at the C5-C6 position.[4] While research on the direct metabolic effects of this compound in mammalian systems is emerging, extensive studies on its saturated analog, tomatidine, provide a strong rationale for investigating this compound as a potential modulator of metabolic pathways.
Studies on tomatidine have revealed its significant role in regulating cellular metabolism, particularly through the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[5][6] Tomatidine has been shown to mitigate lipid accumulation in liver cells, suggesting its potential in addressing conditions like non-alcoholic fatty liver disease (NAFLD).[5] The proposed mechanism involves the activation of the Vitamin D receptor, leading to an increase in intracellular calcium, which in turn activates CaMKKβ, an upstream kinase of AMPK.[5][6]
These application notes provide a framework for the investigation of this compound in metabolic research, with protocols largely adapted from established methods for its close analog, tomatidine. It is hypothesized that this compound may exhibit similar, though potentially modulated, bioactivities due to its structural similarity to tomatidine.
Key Metabolic Pathways of Interest
Based on studies of the closely related compound tomatidine, this compound is a promising candidate for investigating the following metabolic pathways:
-
AMPK Signaling: As a central energy sensor, AMPK activation is a key therapeutic target for metabolic diseases.
-
Lipid Metabolism: Investigating effects on fatty acid synthesis, oxidation, and lipid accumulation.
-
Glucose Metabolism: Exploring potential roles in glucose uptake and insulin (B600854) sensitivity.
-
Mitochondrial Function: Assessing impacts on mitochondrial biogenesis and respiratory function.
Data Presentation
Table 1: Summary of Quantitative Data from Tomatidine Metabolic Studies
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Lipid Accumulation | HepG2 cells | Tomatidine (10 µM) + Palmitate (0.5 mM) | Significant inhibition of palmitate-induced lipid accumulation | [5] |
| AMPK Phosphorylation | HepG2 cells | Tomatidine (10 µM) | Stimulation of AMPK phosphorylation | [5] |
| ACC1 Phosphorylation | HepG2 cells | Tomatidine (10 µM) | Stimulation of ACC1 phosphorylation | [5] |
| ATGL Expression | HepG2 cells | Tomatidine (10 µM) | Upregulation of adipose triglyceride lipase (B570770) (ATGL) | [5] |
| FAS Expression | HepG2 cells | Tomatidine (10 µM) | Downregulation of fatty acid synthase (FAS) | [5] |
| SREBP-1c Expression | HepG2 cells | Tomatidine (10 µM) | Downregulation via AMPK signaling | [5] |
| FoxO1 Expression | HepG2 cells | Tomatidine (10 µM) | Regulation via AMPK signaling | [5] |
| IC50 Values | Various Cancer Cell Lines | Tomatidine | Varied depending on the cell line (e.g., PC3, MDA-MB-231, KATO III) | [7] |
Note: This data is for tomatidine and serves as a basis for designing experiments with this compound.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on Lipid Accumulation in HepG2 Cells
Objective: To determine the effect of this compound on lipid accumulation in a human liver cell model.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Palmitate (conjugated to BSA)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin
-
Isopropanol
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in serum-free DMEM for 2-4 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) in the presence or absence of 0.5 mM palmitate for 24 hours. Include a vehicle control (DMSO).
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water multiple times to remove excess stain.
-
-
Quantification:
-
Elute the stain with 100% isopropanol.
-
Measure the absorbance at 500 nm using a microplate reader.
-
Normalize the results to total protein content determined by a BCA assay.
-
Protocol 2: Western Blot Analysis of AMPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of AMPK and its downstream target ACC1.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC1 (Ser79), anti-ACC1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control (β-actin).
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA expression of genes involved in lipid metabolism.
Materials:
-
Treated cell lysates from Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., FAS, SREBP-1c, ATGL) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Mandatory Visualization
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tomatidine Reduces Palmitate-Induced Lipid Accumulation by Activating AMPK via Vitamin D Receptor-Mediated Signaling in Human HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Tomatidenol in Plant Biochemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol is a spirosolane-type steroidal alkaloid that serves as a crucial intermediate in the biosynthesis of α-tomatine, a major glycoalkaloid defense compound in tomato (Solanum lycopersicum) and other Solanaceae species.[1][2] Its strategic position in this biosynthetic pathway makes it a compound of significant interest for research in plant biochemistry, plant defense mechanisms, and as a potential precursor for the synthesis of valuable pharmaceuticals. These application notes provide an overview of the role of this compound in plants and detailed protocols for its study.
Role of this compound in Plant Biochemistry
This compound is synthesized from cholesterol through a series of enzymatic reactions.[1][2] It is the direct aglycone precursor to α-tomatine, which plays a vital role in protecting the plant against a wide range of pathogens and herbivores.[1][3] The concentration of α-tomatine, and consequently its precursor this compound, is regulated by various factors, including plant development and environmental stress, and is under the control of complex signaling pathways, notably involving jasmonic acid.[2][4]
Biosynthesis of this compound and α-Tomatine
The biosynthesis of α-tomatine from cholesterol is a multi-step process involving several key enzymes. This compound is formed following dehydration and F-ring formation from its precursor.[2][5] The subsequent glycosylation of this compound leads to the formation of α-tomatine.
Caption: Biosynthetic pathway from cholesterol to α-tomatine, highlighting the position of this compound.
Quantitative Data on Glycoalkaloid Content
The levels of this compound and its glycosylated form, α-tomatine, vary significantly in different plant tissues and in response to stress conditions. While direct quantitative data for this compound is limited in the literature, the abundance of its direct product, α-tomatine, serves as a strong indicator of the activity of the biosynthetic pathway.
Table 1: α-Tomatine and Dehydrotomatine Content in Various Tomato Plant Tissues
| Plant Tissue | α-Tomatine (μg/g fresh weight) | Dehydrotomatine (μg/g fresh weight) | α-Tomatine to Dehydrotomatine Ratio |
| Mini-tomatoes | 521 - 16,285 | 42 - 1,498 | 10.9 - 12.5 |
| Calyxes | - | - | 2.3 - 7.8 |
| Flowers | - | - | 2.3 - 7.8 |
| Leaves | - | - | 2.3 - 7.8 |
| Roots | - | - | 2.3 - 7.8 |
| Stems | - | - | 2.3 - 7.8 |
Source: Adapted from Friedman M, Levin CE. J Agric Food Chem. 1998.[6] Note: Specific values for calyxes, flowers, leaves, roots, and stems were not provided in the source, only the range of ratios.
Table 2: Effect of Abiotic Stress on Tomato Seedlings
| Treatment | Shoot Length Reduction (%) | Relative Water Content Reduction (%) | TBARS (Lipid Peroxidation) Increase (%) | H2O2 Content Increase (%) |
| 10% PEG (Drought Stress) | 21 | 20 | 2 | 3 |
| Water Scarcity | 37 | 30 | 14 | 15 |
Source: Adapted from Kaya C, et al. Plants (Basel). 2023.[7] This table illustrates physiological responses to drought stress, which is known to influence secondary metabolite production, including glycoalkaloids.
Experimental Protocols
Extraction and Quantification of this compound and α-Tomatine by HPLC
This protocol is adapted from methods developed for α-tomatine and its aglycone, tomatidine, and can be optimized for this compound analysis.[8][9][10]
Objective: To extract and quantify this compound and α-tomatine from tomato plant tissue.
Materials:
-
Tomato plant tissue (leaves, stems, or fruit)
-
Liquid nitrogen
-
Mortar and pestle
-
0.2 N HCl
-
5% NH4OH
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
HPLC system with a UV or DAD detector
-
C18 or Phenyl analytical column (e.g., InertSustain Phenyl, 250 mm × 4.6 mm, 5 µm)
-
Syringe filters (0.22 or 0.45 µm)
-
This compound and α-tomatine standards
Procedure:
-
Sample Preparation:
-
Freeze approximately 1 g of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly.
-
Sonicate for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of methanol and combine the supernatants.
-
-
Acid-Base Purification (for aglycone analysis):
-
Evaporate the methanol from the combined supernatant under vacuum.
-
Dissolve the residue in 5 mL of 0.2 N HCl.
-
Precipitate the glycoalkaloids by adding 5% NH4OH dropwise until the pH reaches 10.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Discard the supernatant and wash the pellet with deionized water. Repeat the wash step.
-
Evaporate the remaining liquid and dissolve the pellet in a known volume of methanol.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the sample into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and a 20 mM KH2PO4 solution (pH 3) can be used. A starting condition of 24:76 (v/v) acetonitrile:KH2PO4 can be a good starting point for optimization.[6]
-
Column: InertSustain Phenyl (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm or 208 nm.[6]
-
Quantification: Prepare a standard curve using this compound and α-tomatine standards of known concentrations. Calculate the concentration in the samples based on the peak area.
-
Caption: Workflow for the extraction and HPLC analysis of this compound and related glycoalkaloids.
Gene Expression Analysis of this compound Biosynthesis Genes by RT-qPCR
Objective: To quantify the expression levels of genes involved in this compound biosynthesis, such as the GAME (GLYCOALKALOID METABOLISM) genes.[1]
Materials:
-
Tomato tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., GAME genes) and reference genes (e.g., Actin)
Procedure:
-
RNA Extraction:
-
Homogenize ~100 mg of frozen tomato tissue in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.
-
Perform the qPCR using a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Run all samples in triplicate.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[1]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Removal of toxic steroidal glycoalkaloids and bitterness in tomato is controlled by a complex epigenetic and genetic network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of combined biotic and abiotic stress on nutritional quality parameters in tomato (Solanum lycopersicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-spectrum inhibition of Phytophthora infestans by fungal endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantpathologyjournal.com [plantpathologyjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Different Plant Extracts against Phytophthora infestans (Mont.) de Bary in Tomato in Vitro [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microbial Conversion of α-Tomatine to Tomatidine
Abstract:
This document provides detailed application notes and protocols for the microbial conversion of the steroidal glycoalkaloid α-tomatine to its aglycone, tomatidine (B1681339). While the inquiry specified the oxidation of tomatidine to tomatidenol, the current body of scientific literature extensively details the reverse pathway—specifically, the enzymatic hydrolysis of α-tomatine to tomatidine by various microorganisms. This biotransformation is of significant interest due to the pharmacological potential of tomatidine. These notes cover the screening of microorganisms, optimization of fermentation conditions, and analytical methods for the quantification of tomatidine.
Introduction
Tomatidine, the aglycone of the tomato glycoalkaloid α-tomatine, has garnered considerable attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and muscle-enhancing properties.[1][2] Microbial conversion of α-tomatine, which is abundant in green tomatoes and tomato plant leaves, presents a promising and sustainable method for producing tomatidine. The key to this biotransformation is the enzyme tomatinase, produced by various fungi, which catalyzes the hydrolysis of the lycotetraose sugar moiety from the tomatidine backbone.[3][4] This document outlines the methodologies for leveraging microbial systems, particularly Aspergillus and Fusarium species, for the efficient production of tomatidine.
Data Presentation
Table 1: Screening of Aspergillus Species for Tomatinase Activity
| Strain | Mycelium Tomatidine Production (mM) | Culture Filtrate Tomatidine Production (mM) | Conidia Tomatidine Production (mM) |
| Aspergillus niger JCM 5546 | 0.60 | Not Detected | 0.48 |
| Aspergillus niger JCM 1864 | - | Not Detected | 0.23 |
| Aspergillus niger JCM 5549 | 0.19 | Not Detected | - |
| Aspergillus awamori JCM 22322 | - | Limited | - |
| Aspergillus luchuensis JCM 22302 | High Activity | Limited | High Activity |
Data synthesized from a study on food-related microorganisms.[2]
Table 2: Optimal Reaction Conditions for Tomatidine Production by Aspergillus luchuensis JCM 22302 Conidia
| Parameter | Optimal Value |
| pH | 5.5[2] |
| Temperature | 37°C[2] |
| Buffer | 50 mM Acetic Acid-Sodium Acetate[2] |
| Reaction Time for Maximum Yield | 24 hours[2] |
Table 3: Kinetic Parameters of Purified Tomatinase from Fusarium oxysporum
| Parameter | Value |
| Optimal pH | 5.5 - 7.0[3] |
| Optimal Temperature | 45 - 50°C[3] |
| Km for α-tomatine | 1.1 mM[3] |
| Vmax | 118 µmol/min/mg[3] |
Experimental Protocols
Protocol 1: Screening of Fungal Strains for Tomatinase Activity
Objective: To identify fungal strains capable of converting α-tomatine to tomatidine.
Materials:
-
Fungal strains (e.g., Aspergillus spp., Fusarium spp.)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
α-tomatine (Sigma-Aldrich or equivalent)
-
50 mM sodium acetate (B1210297) buffer (pH 5.5)
-
Shaking incubator
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Fungal Culture Preparation:
-
Inoculate fungal spores onto PDA plates and incubate at 28°C for 5-7 days until sporulation.
-
Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface. Adjust the spore concentration to 1 x 107 spores/mL.
-
Inoculate 100 µL of the spore suspension into 50 mL of PDB in a 250 mL flask.
-
Incubate at 28°C, 150 rpm for 3-5 days to obtain mycelial biomass.
-
-
Biotransformation Assay:
-
Harvest the mycelium by filtration or centrifugation. Wash the mycelium twice with sterile distilled water.
-
Prepare a reaction mixture containing 1 g of wet mycelium, 1 mM α-tomatine, and 10 mL of 50 mM sodium acetate buffer (pH 5.5).
-
Incubate the reaction mixture at 37°C, 150 rpm for 24 hours.
-
To test extracellular enzyme activity, use the culture filtrate from the PDB culture in the reaction mixture instead of the mycelium.
-
To test conidia activity, use a suspension of conidia directly in the reaction mixture.[2]
-
-
Sample Preparation and Analysis:
-
After incubation, stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.[5]
-
Analyze the filtrate for the presence of tomatidine using HPLC-MS/MS.
-
Protocol 2: Optimization of Tomatidine Production Using Aspergillus luchuensis Conidia
Objective: To determine the optimal pH and temperature for tomatidine production.
Materials:
-
Aspergillus luchuensis JCM 22302 conidia
-
α-tomatine
-
Buffer solutions (50 mM) of varying pH (e.g., citric acid-sodium citrate (B86180) for pH 3-5, acetic acid-sodium acetate for pH 4-6)
-
Water baths or incubators set to different temperatures (e.g., 28°C, 37°C, 45°C, 50°C)
-
HPLC-MS/MS system
Procedure:
-
pH Optimization:
-
Prepare reaction mixtures containing A. luchuensis conidia and 1 mM α-tomatine in buffers of different pH values.
-
Incubate all reaction mixtures at a constant temperature (e.g., 37°C) for 24 hours.
-
Prepare and analyze samples as described in Protocol 1 to determine the pH at which the highest yield of tomatidine is achieved.[2]
-
-
Temperature Optimization:
-
Prepare reaction mixtures using the optimal buffer and pH determined in the previous step.
-
Incubate the reaction mixtures at different temperatures.
-
Prepare and analyze samples to identify the optimal temperature for tomatidine production.[2]
-
-
Time Course Analysis:
-
Set up a larger volume reaction at the optimal pH and temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Analyze the tomatidine concentration in each aliquot to determine the time course of the reaction and the point of maximum yield.[2]
-
Protocol 3: Analytical Quantification of Tomatidine by HPLC-MS/MS
Objective: To accurately quantify the concentration of tomatidine in reaction samples.
Instrumentation:
-
UHPLC system coupled with a tandem mass spectrometer (e.g., Waters, Agilent, Sciex)
-
C18 reverse-phase column (e.g., Proshell 120 EC-C18)[6]
Reagents:
-
Tomatidine standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Ultrapure water
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of tomatidine in methanol.
-
Create a series of dilutions to generate a standard curve (e.g., 5 to 100 ng/mL).[6]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 5 mmol/L ammonium acetate with 0.05% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A suitable gradient to separate tomatidine from α-tomatine and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for tomatidine.
-
Optimize source parameters such as desolvation temperature and cone voltage for maximum signal intensity.[7]
-
-
Quantification:
-
Inject the prepared standards and samples.
-
Integrate the peak area for tomatidine in both standards and samples.
-
Calculate the concentration of tomatidine in the samples using the linear regression equation derived from the standard curve.
-
Mandatory Visualizations
Caption: Workflow for screening and optimizing microbial conversion of α-tomatine.
Caption: Microbial hydrolysis of α-tomatine to tomatidine and lycotetraose.
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Purification and characterization of tomatinase from Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tomatinase from Fusarium oxysporum f. sp. lycopersici defines a new class of saponinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Tomatine and Tomatidine in Tomatoes by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 7. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Tomatidenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol, a spirosolane-type steroidal alkaloid, is a key biosynthetic intermediate of glycoalkaloids in plants of the Solanaceae family, such as tomatoes (Solanum lycopersicum). It serves as the direct aglycone precursor to α-tomatine, a major defense compound in these plants. The study of this compound is crucial for understanding plant defense mechanisms and holds potential for pharmacological research due to its structural similarity to other bioactive steroidal alkaloids. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential techniques for its structural elucidation and quantification.
I. Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound, even in complex biological matrices. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for obtaining detailed structural information.
Data Presentation: Mass Spectrometry Data for this compound
The following tables summarize the key mass spectrometry data for this compound (also referred to as dehydrotomatidine in some literature).
| Table 1: High-Resolution Mass Spectrometry Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₂₇H₄₃NO₂ |
| Molecular Weight | 413.6 g/mol |
| Exact Mass | 413.3294 Da |
| Protonated Molecule [M+H]⁺ (m/z) | 414.3371[1] |
| Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound | |
| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |
| 414.3 | 396.3260, 271.2053, 253.1949, 161.1322, 126.1275, 81.0695[1] |
Note: The fragmentation of the steroidal backbone often results in characteristic product ions. For dehydro-alkaloids like this compound, fragments at m/z 271 and 253 are observed, which are 2 m/z units less than their saturated counterparts (tomatidine), corresponding to the A-D rings of the steroidal backbone and its subsequent water loss.[2]
Experimental Protocol: UHPLC-QTOF-MS Analysis of this compound
This protocol is adapted from a high-throughput method for the analysis of steroidal glycoalkaloids in tomato.[1][2]
1. Sample Preparation (from Tomato Fruit Tissue)
-
Freeze-dry tomato tissue and grind to a fine powder.
-
Weigh approximately 50 mg of powdered tissue into a 2 mL centrifuge tube.
-
Add 1 mL of 80% methanol (B129727) containing an appropriate internal standard (e.g., tomatidine-d7).
-
Homogenize the sample using a bead beater for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. UHPLC-QTOF-MS Parameters
-
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
QTOF-MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[1]
-
Drying Gas Flow: 10 L/min.[1]
-
Nebulizer Pressure: 35 psig.[1]
-
Sheath Gas Flow and Temperature: 11 L/min and 375°C.[1]
-
Mass Range: m/z 50-1700.[1]
-
Data Acquisition: Full scan mode for initial identification and targeted MS/MS for fragmentation analysis.
-
Collision Energy (for MS/MS): Typically ramped (e.g., 20-60 eV) to obtain a rich fragmentation spectrum. For aglycones like this compound, a collision energy of around 45 eV has been used.[1]
-
II. NMR Spectroscopy Analysis of this compound
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals.
Data Presentation: NMR Data for this compound
Expected ¹H NMR Spectral Features:
-
Olefinic Proton: A signal corresponding to the proton at the C-6 position of the double bond.
-
Methyl Protons: Several sharp singlet and doublet signals corresponding to the methyl groups of the steroidal backbone and the spirosolane (B1244043) moiety.
-
Methylene and Methine Protons: A complex region of overlapping signals from the steroidal ring system.
-
Protons adjacent to Heteroatoms: Signals for protons on carbons attached to oxygen and nitrogen, which will be shifted downfield.
Expected ¹³C NMR Spectral Features:
-
Olefinic Carbons: Two signals in the downfield region corresponding to the C-5 and C-6 carbons of the double bond.
-
Spiroketal Carbon: A characteristic signal for the C-22 carbon.
-
Carbons bonded to Heteroatoms: Signals for C-3 (bonded to hydroxyl) and carbons adjacent to the nitrogen atom.
-
Aliphatic Carbons: A series of signals in the upfield region corresponding to the methyl, methylene, and methine carbons of the steroid skeleton.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their chemical environment.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
III. Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Analysis
Signaling Pathways Associated with this compound Biosynthesis
This compound is an intermediate in the biosynthesis of α-tomatine, which is regulated by various plant signaling pathways.
References
Application Notes and Protocols for the Photo-Induced Synthesis of Tomatidenol-Based Glycoalkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the photo-induced synthesis and analysis of tomatidenol-based glycoalkaloids, specifically focusing on their induction in plant tissues. The methodologies outlined are intended for researchers in natural product chemistry, plant biology, and drug discovery.
Application Notes
Light exposure has been identified as a significant factor in the biosynthesis of certain steroidal glycoalkaloids in specific plant species.[1][2] Notably, in tubers of Solanum phureja, light induces the synthesis of this compound-based glycoalkaloids, such as α-solamarine and β-solamarine, which are not detected in tubers stored in darkness.[1] This phenomenon presents a valuable method for producing these compounds for research and potential therapeutic applications. The biosynthetic pathway originates from cholesterol, with this compound being a key intermediate aglycone.[3][4] The subsequent glycosylation steps are catalyzed by enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) gene family.[3][5] Understanding and harnessing this photo-inducible system can provide a sustainable source of these complex natural products.
Quantitative Data Summary
The following tables summarize the quantitative data on the concentration of glycoalkaloids in plant tissues as influenced by light exposure and ripening stage.
Table 1: Glycoalkaloid Content in Solanum phureja Tubers with and without Light Exposure
| Glycoalkaloid | Concentration in Darkness (mg/100g FW) | Concentration after Light Exposure (mg/100g FW) | Fold Increase |
| α-Solanine | Present | Significantly Increased | Variable |
| α-Chaconine | Present | Significantly Increased | Variable |
| α-Solamarine | Not Detected | Present and Accumulated | N/A |
| β-Solamarine | Not Detected | Present and Accumulated | N/A |
Note: Specific quantitative values vary between genotypes of S. phureja. The data indicates a consistent qualitative induction of this compound-based glycoalkaloids.[1][2]
Table 2: α-Tomatine and Dehydrotomatine Content during Tomato Ripening
| Ripening Stage | α-Tomatine Content (% of Green Stage) | Dehydrotomatine Content (% of Green Stage) |
| Green | 100% | 100% |
| Turning | ~23% | ~23% |
| Pink | Further decrease of 24-77% from Turning | Further decrease of 24-77% from Turning |
| Red | ~1.3% | Trace amounts |
Data adapted from studies on industrial tomato varieties, showing a significant decrease in these glycoalkaloids during ripening.[6]
Experimental Protocols
Protocol 1: Photo-Induction of this compound-Based Glycoalkaloids in Solanum phureja Tubers
This protocol describes the procedure for inducing the synthesis of this compound-based glycoalkaloids in S. phureja tubers through light exposure.
Materials:
-
Solanum phureja tubers
-
Growth chamber or a controlled environment with a light source (daylight or artificial light with an irradiance of approximately 232 μmol m⁻² s⁻¹)[2]
-
Storage containers for dark control group
-
Deionized water
Procedure:
-
Select healthy, undamaged S. phureja tubers.
-
Wash the tubers gently with deionized water to remove any soil and debris.
-
Air-dry the tubers completely.
-
Divide the tubers into two groups: a "Light-Exposed" group and a "Dark Control" group.
-
Place the "Dark Control" group in a light-proof container and store in a cool, dark place.
-
Place the "Light-Exposed" group in a single layer under a light source. Ensure all surfaces of the tubers receive illumination.
-
Maintain the light exposure for a period of several days to weeks. The duration can be optimized based on the desired yield of glycoalkaloids.
-
After the exposure period, the tubers are ready for glycoalkaloid extraction.
Protocol 2: Extraction of Glycoalkaloids from Plant Tissue
This protocol outlines a high-throughput method for extracting steroidal glycoalkaloids from plant tissues.[7][8]
Materials:
-
Plant tissue (e.g., light-exposed S. phureja tubers, tomato leaves)
-
Liquid nitrogen
-
Mortar and pestle or a homogenizer (e.g., Geno/Grinder)
-
50 mL centrifuge tubes
-
Extraction solvent: 80% methanol (B129727) in water
-
Internal standards (e.g., α-solanine and solanidine)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Freeze the plant tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a 50 mL centrifuge tube.
-
Add the extraction solvent at a specific ratio (e.g., 10 mL per gram of tissue).
-
Add internal standards to correct for instrument variability.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The extract is now ready for analysis.
Protocol 3: UHPLC-MS/MS Analysis of this compound-Based Glycoalkaloids
This protocol provides a general framework for the analysis of this compound-based glycoalkaloids using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[7][8]
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., QTOF-MS)
-
C18 reversed-phase column
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reference standards for α-tomatine and tomatidine (B1681339) for quantification.
Procedure:
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40 °C).
-
Set the flow rate (e.g., 0.4 mL/min).
-
Inject a small volume of the filtered extract (e.g., 5 µL).
-
Run a gradient elution program to separate the analytes. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize source parameters such as desolvation temperature, gas flow rate, and cone voltage.
-
Perform MS/MS experiments for fragmentation data to confirm the identity of the glycoalkaloids.
-
-
Quantification:
-
Generate external calibration curves using reference standards (e.g., α-tomatine for glycosylated forms and tomatidine for aglycones).
-
Quantify the target compounds in the samples by comparing their peak areas to the calibration curves.
-
Normalize the results using the internal standards.
-
Visualizations
Caption: Experimental workflow for photo-induced synthesis and analysis.
Caption: Simplified biosynthetic pathway of this compound-based glycoalkaloids.
References
- 1. Photo-induced synthesis of this compound-based glycoalkaloids in Solanum phureja tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|Natural Product|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Experimental and Multivariate Model Approaches for Glycoalkaloid Quantification in Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Tomatidenol Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatidenol, a steroidal alkaloid and a key biosynthetic intermediate of α-tomatine in tomatoes, is of significant interest in phytochemical and pharmacological research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, but the inherent low volatility of this compound necessitates a derivatization step to improve its chromatographic behavior. This application note provides a detailed protocol for the trimethylsilyl (B98337) (TMS) derivatization of this compound and its subsequent analysis by GC-MS. The presented methodologies and data are intended to guide researchers in developing robust analytical methods for the quantification and identification of this compound in various matrices.
Introduction
Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites found in plants of the Solanaceae family, including tomatoes (Solanum lycopersicum). This compound is the direct aglycone precursor to α-tomatine, a major SGA in tomato plants that plays a role in defense against pathogens.[1] The analysis of this compound is crucial for understanding the biosynthesis of these important compounds and for evaluating their potential biological activities. Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization, particularly silylation, is a common and effective strategy to increase the volatility and thermal stability of steroidal compounds, making them amenable to GC-MS analysis.[2][3] This process involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group.
Experimental Protocols
Sample Preparation and Extraction
For the analysis of this compound from plant material, a standard extraction protocol should be followed. A general procedure involves:
-
Homogenization: Homogenize fresh or lyophilized plant tissue in an appropriate solvent (e.g., 80% methanol).
-
Extraction: Perform solid-liquid extraction, for example, by ultrasonication or reflux.
-
Hydrolysis (if analyzing total aglycones from glycoalkaloids): Acid hydrolysis is required to cleave the sugar moieties from the glycoalkaloids to yield the aglycone, this compound. This typically involves heating the extract in the presence of an acid (e.g., 2M HCl) at 80-100°C for 2-3 hours.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering matrix components.
Trimethylsilyl (TMS) Derivatization Protocol
Materials:
-
Dried sample extract or this compound standard
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Drying: Ensure the sample extract or standard is completely dry. The presence of water will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample in a reaction vial.
-
Addition of Silylating Reagent: Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Capillary column suitable for sterol analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Representative):
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 10 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions (Representative):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Presentation
The derivatization of this compound with BSTFA results in the formation of its trimethylsilyl ether (TMS-tomatidenol). The GC-MS analysis of this derivative provides characteristic retention times and mass spectral data that can be used for its identification and quantification.
Table 1: GC-MS Data for TMS-Tomatidenol
| Parameter | Value | Reference/Note |
| Compound | This compound-TMS | |
| Molecular Weight (underivatized) | 413.65 g/mol | |
| Molecular Weight (derivatized) | 485.81 g/mol | |
| Retention Time (RT) | ~ 20-25 min | Dependent on specific GC conditions and column. |
| Key Mass Fragments (m/z) | 417 (Base Peak) , 470 ([M-18]+), 271, 253 | m/z 417 corresponds to the base peak of the structurally similar silylated solasodine.[2] Fragments at m/z 271 and 253 are characteristic of the spirosolane (B1244043) ring system with a double bond.[4] |
Table 2: Quantitative Performance (Representative)
| Parameter | Value | Note |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Estimated based on typical performance for similar derivatized sterols. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Estimated based on typical performance for similar derivatized sterols. |
| Linear Range | 5 - 500 ng/mL | Should be determined experimentally by constructing a calibration curve. |
| Reproducibility (CV%) | < 10% | Intra- and inter-day precision. |
Mandatory Visualization
Biosynthetic Pathway of this compound
The following diagram illustrates the position of this compound in the biosynthesis of steroidal glycoalkaloids in tomato, starting from cholesterol.
Experimental Workflow
This diagram outlines the key steps in the analytical workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described provides a reliable method for the derivatization and subsequent GC-MS analysis of this compound. Trimethylsilylation with BSTFA is a robust technique that significantly improves the chromatographic properties of this steroidal alkaloid, allowing for its sensitive and specific detection. The provided GC-MS parameters and mass spectral data serve as a valuable starting point for method development and validation. Researchers can adapt and optimize these protocols for their specific applications in natural product chemistry, metabolomics, and drug discovery.
References
- 1. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of solanidine- and tomatidine-type glycoalkaloid aglycons by gas Chromatography/Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Tomatidenol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential biological activities of Tomatidenol, a spirosolane-type steroidal alkaloid. The protocols detailed below are standard in vitro assays for screening anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While this compound is a known biosynthetic precursor to α-tomatine, its own bioactivity is less characterized than its better-studied analogs, tomatidine (B1681339) and α-tomatine.[1] The following assays provide a framework for the systematic investigation of this compound's therapeutic potential.
General Laboratory Workflow for Bioactivity Screening
A systematic approach is crucial for the efficient evaluation of a natural product's bioactivity. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: General experimental workflow for in vitro bioactivity screening of this compound.
Anticancer Activity
The potential of this compound to inhibit cancer cell growth can be assessed using cytotoxicity assays. It is important to note that while its precursor, α-tomatine, has shown significant anticancer effects, some studies suggest that this compound itself has little to no direct cytotoxic activity on certain cancer cell lines.[2] Therefore, a broad panel of cell lines should be screened.
Data Summary: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | AGS (stomach), HepG2 (liver), HT-29 (colon), MCF-7 (breast) | MTT | No significant inhibition observed | [2] |
| α-Tomatine | HepG2 (liver) | Resazurin | ~3.6 µM | [3] |
| α-Tomatine | HBL, hmel-1, M3 (melanoma) | MTT | 0.53-1.03 µM | [4] |
| α-Tomatine | HL60, K562 (leukemia) | MTT | 1.92 µM, 1.51 µM | [5] |
| Tomatidine | PC3 (prostate), MDA-MB-231 (breast), KATO III (gastric) | MTT | >10 µM | [6] |
Protocol: MTT Cytotoxicity Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Data Summary: Anti-inflammatory Activity of this compound Analogs
Direct quantitative data for this compound's anti-inflammatory activity is limited. The following data is for its analog, Tomatidine.
| Compound | Cell Line | Parameter Measured | IC50 Value | Reference |
| Tomatidine | RAW 264.7 | NO Production | Not specified, but significant inhibition observed | [7] |
Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.
Antioxidant Activity
Several assays can be used to determine the free radical scavenging ability of this compound.
Data Summary: Antioxidant Activity of Tomato-derived Extracts
| Assay | Extract Source | Antioxidant Capacity | Reference |
| DPPH | Tomato Leaf Extract | 0.798 mmol TE/g | [8] |
| ABTS | Tomato Leaf Extract | 1.702 mmol TE/g | [8] |
| ORAC | Tomato Leaf Extract | 13.489 mmol TE/g | [8] |
Protocols for Antioxidant Assays
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Procedure:
-
In a black 96-well plate, add 25 µL of this compound dilutions.
-
Add 150 µL of a fluorescein (B123965) solution and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.
-
Immediately begin reading the fluorescence kinetically every minute for at least 60 minutes (excitation 485 nm, emission 520 nm).
-
Calculate the area under the curve (AUC) and compare it to a Trolox standard curve to determine the ORAC value.
Antimicrobial Activity
The ability of this compound to inhibit the growth of bacteria and fungi can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Data Summary: Antimicrobial Activity of this compound Analogs
Direct MIC values for this compound are not widely reported. The data below is for its analog, Tomatidine, and tomato plant extracts.
| Compound/Extract | Microorganism | MIC Value | Reference |
| Tomatidine | S. aureus SCVs | 0.03 - 0.12 µg/mL | [9] |
| Tomato Leaf Extract | E. coli O157:H7, S. aureus, etc. | 3.125 - 12.5 mg/mL | [8] |
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare this compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the this compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Signaling Pathway Analysis
Investigating the effect of this compound on key cellular signaling pathways can provide insights into its mechanism of action. While direct evidence for this compound is scarce, pathways modulated by its analogs, such as NF-κB, MAPK, and Hedgehog, are relevant starting points.
Hedgehog Signaling Pathway
Steroidal alkaloids are known inhibitors of the Hedgehog (Hh) pathway, which is implicated in certain cancers. A common method to assess Hh pathway inhibition is a luciferase reporter assay in cells expressing the Gli transcription factor.
Caption: Hypothesized inhibition of the Hedgehog signaling pathway by this compound.
Protocol Suggestion: GLI-Luciferase Reporter Assay
-
Use a cell line (e.g., Shh-LIGHT2 cells) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Seed the cells in a 96-well plate.
-
Treat the cells with a Hh pathway agonist (e.g., SAG or Shh ligand) in the presence of varying concentrations of this compound.
-
Incubate for 24-48 hours.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Determine the inhibitory effect of this compound on Hh pathway activation.
NF-κB Signaling Pathway
The NF-κB pathway is central to inflammation. Its inhibition can be assessed by measuring the phosphorylation of key proteins or using a reporter assay.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Protocol Suggestion: Western Blot for NF-κB Activation
-
Culture cells (e.g., RAW 264.7) and pre-treat with this compound.
-
Stimulate with LPS for a short period (e.g., 30-60 minutes).
-
Lyse the cells and perform nuclear/cytoplasmic fractionation.
-
Analyze protein levels of total and phosphorylated IκBα in the cytoplasm, and the level of p65 subunit of NF-κB in the nuclear fraction using Western blotting.
-
A decrease in IκBα phosphorylation and/or nuclear p65 indicates inhibition of the NF-κB pathway.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tomatidine and analog FC04–100 possess bactericidal activities against Listeria, Bacillus and Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Purity Tomatidenol Isolation via Centrifugal Partition Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol is a steroidal alkaloid aglycone found in various Solanum species, including the tomato (Solanum lycopersicum). It is the direct precursor to tomatidine, differing by a double bond in the B-ring, and is structurally related to other important steroidal alkaloids like solasodine (B1681914) and solanidine. These compounds are of significant interest to the pharmaceutical industry as precursors for the synthesis of steroidal hormones and other bioactive molecules. Traditional isolation of these aglycones often involves laborious multi-step solid chromatography, which can suffer from irreversible sample adsorption and low recovery.
Centrifugal Partition Chromatography (CPC) presents a highly efficient, all-liquid chromatographic technique for the preparative isolation of natural products.[1][2] By eliminating solid stationary phases, CPC minimizes sample loss, reduces solvent consumption, and allows for high-purity isolation in a single step, making it an ideal technology for scalable purification of target molecules like this compound.[3][2] This application note provides a detailed protocol for the isolation of this compound from plant material, leveraging established CPC methodologies for related steroidal alkaloids.
Quantitative Data Summary
The following tables summarize typical operating parameters and expected performance metrics for the isolation of steroidal alkaloid aglycones using CPC, based on published data for structurally similar compounds like solanidine. These values provide a strong baseline for the targeted isolation of this compound.
Table 1: CPC Operating Parameters for Steroidal Alkaloid Aglycone Isolation [3]
| Parameter | Value |
| CPC Instrument | Preparative Scale Unit |
| Solvent System | Ethyl Acetate / n-Butanol / Water |
| Volume Ratio (v/v/v) | 42.5 : 7.5 : 50 |
| Mobile Phase | Upper Organic Phase |
| Stationary Phase | Lower Aqueous Phase |
| Sample Load (Crude Extract) | 0.6 g |
| Flow Rate | 8 mL/min |
| Rotational Speed | 2500 rpm |
| Elution Mode | Descending |
Table 2: Performance Metrics of a Representative Steroidal Alkaloid (Solanidine) Isolation by CPC
| Metric | Result |
| Yield of Target Compound | 98 mg (from 0.6g crude extract) |
| Recovery from Crude Extract | 86.7% |
| Purity of Isolated Compound | > 98% |
| Separation Time | Described as a one-step separation |
Experimental Protocols
This section details the methodologies for the preparation of a crude this compound-containing extract and its subsequent purification using Centrifugal Partition Chromatography.
Preparation of Crude Aglycone Extract
The initial step involves the extraction of glycoalkaloids (e.g., α-tomatine) from the plant source and their subsequent hydrolysis to yield the aglycone, this compound.
Materials:
-
Fresh or dried plant material (e.g., tomato leaves and stems)
-
Methanol (50% aqueous solution)
-
Hydrochloric Acid (HCl)
-
Chloroform or other suitable organic solvent
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Homogenizer/Blender
-
Reflux apparatus
-
Separatory funnel
Protocol:
-
Extraction of Glycoalkaloids: Homogenize the plant material. Extract the glycoalkaloids by refluxing with 50% aqueous methanol. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude glycoalkaloid extract.
-
Acid Hydrolysis: Dissolve the crude glycoalkaloid extract in a solution of 1 M HCl in 50% methanol. Heat the mixture under reflux for approximately 2-3 hours to cleave the sugar moieties from the aglycone.
-
Neutralization and Aglycone Extraction: Cool the hydrolyzed solution and neutralize it with NaOH or NH₄OH to precipitate the crude aglycones.
-
Liquid-Liquid Extraction: Extract the precipitated aglycones into an organic solvent such as chloroform. Wash the organic phase with water to remove residual salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude this compound-containing extract.
Centrifugal Partition Chromatography (CPC) Protocol for this compound Purification
This protocol outlines the single-step purification of this compound from the crude aglycone extract.
Materials and Equipment:
-
Preparative Centrifugal Partition Chromatograph
-
Crude this compound extract
-
Ethyl Acetate (HPLC grade)
-
n-Butanol (HPLC grade)
-
Deionized Water
-
Fraction Collector
-
HPLC system for purity analysis
Protocol:
-
Solvent System Preparation: Prepare the biphasic solvent system by thoroughly mixing ethyl acetate, n-butanol, and water in a volume ratio of 42.5:7.5:50. Allow the phases to separate in a separatory funnel. The upper phase will serve as the mobile phase and the lower phase as the stationary phase.
-
CPC System Preparation: Fill the CPC rotor with the stationary phase (lower aqueous phase) at a moderate flow rate.
-
Rotation and Equilibration: Begin rotating the rotor and set the speed to 2500 rpm. Pump the mobile phase (upper organic phase) through the system in the descending mode (mobile phase entering at the center) until the stationary phase is retained and the system reaches hydrodynamic equilibrium. The retention of the stationary phase should ideally be high (e.g., >70%).
-
Sample Injection: Dissolve the crude this compound extract (e.g., 0.6 g) in a minimal volume of the mobile phase and inject it into the system through the injection loop.
-
Elution and Fraction Collection: Continue pumping the mobile phase at the set flow rate (e.g., 8 mL/min) and collect fractions of a defined volume using a fraction collector. Monitor the elution profile using a UV detector if applicable.
-
Analysis: Analyze the collected fractions using an appropriate analytical method, such as HPLC or TLC, to identify the fractions containing high-purity this compound.
-
Post-Run: Pool the pure fractions and evaporate the solvent to obtain the purified this compound. The CPC column can be cleaned by flushing with the mobile phase followed by a suitable solvent like methanol.
Visualizations
The following diagrams illustrate the logical workflow of the this compound isolation process.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical steps within the CPC purification protocol.
References
Tomatidenol in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol is a steroidal alkaloid found in plants of the Solanaceae family, notably in tomatoes (Solanum lycopersicum), where it serves as a key biosynthetic intermediate in the formation of the glycoalkaloid α-tomatine.[1][2] While research on the direct applications of this compound in cell culture is limited, studies on its close structural analog, tomatidine (B1681339), have revealed a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][3][4] These findings provide a framework for investigating the potential, albeit likely less potent, activities of this compound and for designing relevant cell culture experiments.
This document provides an overview of the known effects of this compound and the more extensively studied tomatidine in cell culture systems. It includes a summary of quantitative data, detailed experimental protocols based on methodologies used for tomatidine, and visualizations of key signaling pathways implicated in the action of these related compounds.
Quantitative Data Summary
Direct quantitative data on the bioactivity of this compound in cell culture is scarce, with studies suggesting it has minimal inhibitory effects on cancer cell lines compared to its glycosylated form, α-tomatine.[5][6][7] However, extensive data is available for the closely related aglycone, tomatidine, which can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Effects of this compound and Related Compounds on Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 (Breast), HT-29 (Colon), AGS (Gastric), HepG2 (Liver) | MTT | Little to no inhibition | [5][6][7] |
| Tomatidine | KATO-III (Gastric) | MTT | > 10 µM | [8] |
| Tomatidine | PC3 (Prostate), MDA-MB-231 (Breast) | MTT | > 10 µM | [8] |
| α-Tomatine | MCF-7 (Breast) | MTT | ~2.5 µM | [5] |
| α-Tomatine | HT-29 (Colon) | MTT | ~3.0 µM | [5] |
| α-Tomatine | AGS (Gastric) | MTT | ~1.5 µM | [5] |
| α-Tomatine | HepG2 (Liver) | MTT | ~2.0 µM | [5] |
| α-Tomatine | PC3 (Prostate) | MTT | ~0.3 µM | [8] |
| α-Tomatine | KATO-III (Gastric) | MTT | ~1.0 µM | [8] |
Table 2: Effective Concentrations of Tomatidine in Cell Culture Models
| Application | Cell Line | Concentration | Observed Effect | Reference |
| Neuroprotection | SH-SY5Y | 1, 3, 10 µM | Increased cell proliferation after OGD/R injury | [9] |
| Anti-inflammatory | Fibroblast-like synoviocytes | 2.5, 5, 10 µM | Inhibition of TNFα-induced proliferation and migration | [3][10] |
| Anticancer | 85As2 (Gastric) | Not specified | Inhibition of cell proliferation | [11][12] |
Key Signaling Pathways
Tomatidine, and by extension potentially this compound, is reported to modulate several key cellular signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB and MAPK Signaling in Inflammation
Tomatidine has been shown to exert anti-inflammatory effects by inhibiting the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK and JNK, and the transcription factor Nuclear Factor-kappa B (NF-κB).[3][10] This leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα.
Caption: Tomatidine inhibits inflammatory signaling pathways.
Sonic Hedgehog (SHH) Signaling Pathway
In silico studies suggest that tomatidine can interact with Smoothened (SMO), a key component of the Sonic Hedgehog (SHH) signaling pathway.[13] The SHH pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers.[14][15][16] By potentially inhibiting SMO, tomatidine may suppress the proliferation of cancer cells that are dependent on this pathway.
Caption: Postulated inhibition of the SHH pathway by tomatidine.
Experimental Protocols
The following protocols are based on methodologies reported in studies of tomatidine and can be adapted for the investigation of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value if applicable.
Protocol 2: Wound-Healing Assay for Cell Migration
This protocol assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
This compound
-
6-well cell culture plates
-
200 µL pipette tips
-
Cell culture medium with reduced serum (e.g., 1% FBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium with reduced serum containing different concentrations of this compound. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time-course): Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
This compound
-
Inflammatory stimulus (e.g., TNFα, LPS)
-
24-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNFα)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNFα) to the wells and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in each sample.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the bioactivity of this compound in cell culture.
Caption: General workflow for investigating this compound's bioactivity.
Conclusion
While this compound itself has demonstrated limited bioactivity in preliminary cell culture studies, its structural relationship to the more active compound tomatidine suggests that it may possess a similar, though potentially weaker, spectrum of biological effects. The application notes and protocols provided here, largely based on research conducted with tomatidine, offer a solid foundation for researchers and drug development professionals to explore the potential cell culture applications of this compound. Further investigation is warranted to fully elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats [frontiersin.org]
- 4. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tomatine-containing green tomato extracts inhibit growth of human breast, colon, liver, and stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tomatine-Containing Green Tomato Extracts Inhibit Growth of Human Breast, Colon, Liver, and Stomach Cancer Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Tomatidine provides mitophagy‐independent neuroprotection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tomatidenol in Elucidating Steroidal Alkaloid Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatidenol is a spirosolane-type steroidal alkaloid that serves as a crucial biosynthetic intermediate in the formation of glycoalkaloids in plants of the Solanaceae family, such as tomatoes (Solanum lycopersicum).[1] It is the direct aglycone precursor to α-tomatine, a major defensive compound in these plants.[1] The study of this compound and its structural analogs, like tomatidine (B1681339), is pivotal for understanding the structure-activity relationships (SAR) of steroidal alkaloids, a class of compounds with a wide range of bioactivities including antibiotic, anti-inflammatory, antiviral, and neuroprotective effects.[1] This document provides detailed application notes and protocols for utilizing this compound in SAR studies.
Structure-Activity Relationship Insights
The primary structural difference between this compound and its more studied counterpart, tomatidine, is the presence of a double bond at the C5-C6 position in this compound. This seemingly minor difference can have a profound impact on biological activity.
A key aspect of SAR studies involving this compound is the comparison of its bioactivity with that of tomatidine and their glycosylated forms, such as α-tomatine. Research has shown that the glycosylation of the steroid backbone is critical for certain biological activities. For instance, while α-tomatine exhibits significant growth inhibition of various human cancer cell lines, its aglycones, this compound and tomatidine, show little to no effect.[2] This highlights the crucial role of the lycotetraose sugar moiety in the cytotoxic activity of α-tomatine.
Furthermore, the saturation of the C5-C6 double bond, converting this compound to tomatidine, can also modulate bioactivity. While direct comparative studies on all biological fronts are limited, the presence of the 5,6-double bond has been noted to be important for the antiproliferative effects of other steroidal alkaloids.[3]
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for this compound and its relevant analogs to facilitate a clear comparison for SAR studies.
Table 1: In Vitro Anticancer Activity of this compound and Related Steroidal Alkaloids
| Compound | Cell Line | Cancer Type | Activity | Reference |
| This compound | MCF-7 | Breast | Little to no inhibition | [2][4] |
| HT-29 | Colon | Little to no inhibition | [2][4] | |
| AGS | Gastric | Little to no inhibition | [2][4] | |
| HepG2 | Liver | Little to no inhibition | [2][4] | |
| Tomatidine | PC3 | Prostate | IC50 > 10 µM | [5] |
| MDA-MB-231 | Breast | IC50 > 10 µM | [5] | |
| KATO-III | Gastric | IC50 > 10 µM | [5] | |
| α-Tomatine | PC3 | Prostate | IC50 = 0.05 µM | [5] |
| MDA-MB-231 | Breast | IC50 = 2.5 µM | [5] | |
| KATO-III | Gastric | IC50 = 3.0 µM | [5] |
Table 2: Antimicrobial Activity of Tomatidine and its Analogs
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Tomatidine | S. aureus (SCV) | 0.03 - 0.12 | [2][3] |
| B. cereus (SCV) | 0.03 - 0.12 | [2][3] | |
| B. subtilis (SCV) | 0.03 - 0.12 | [2][3] | |
| L. monocytogenes (SCV) | 0.03 - 0.12 | [2][3] | |
| Prototypical S. aureus | > 64 | [2][3] | |
| FC04-100 (Tomatidine analog) | Prototypical S. aureus | 8 - 16 | [2] |
| L. monocytogenes (SCV) | 1 - 2 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound and its analogs on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, AGS, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Tomatidine, α-Tomatine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (concentration causing 50% inhibition of cell growth).
Anti-inflammatory Activity Assessment via Nitric Oxide Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative anti-inflammatory mechanism of tomatidine.
Caption: General workflow for SAR studies of this compound.
Conclusion
This compound is a valuable tool for dissecting the structure-activity relationships of steroidal alkaloids. Its use in comparative studies alongside tomatidine and α-tomatine can provide critical insights into the roles of the C5-C6 double bond and glycosylation in determining the biological activities of this important class of natural products. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at exploring the therapeutic potential of novel steroidal alkaloid derivatives. Further research is warranted to fill the existing gaps in the quantitative biological data for this compound itself.
References
Troubleshooting & Optimization
Technical Support Center: Tomatidenol Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield of Tomatidenol extraction from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found in the plant?
This compound, also known as dehydrotomatidine, is a steroidal alkaloid aglycone. It is a direct biosynthetic precursor to tomatidine (B1681339), which is then glycosylated to form α-tomatine.[1][2][3] this compound, along with α-tomatine, accumulates in various parts of the tomato plant (Solanum lycopersicum), particularly in the leaves and immature green fruits, where it serves as a defense compound against pathogens and insects.[3][4] As the fruit ripens, the concentration of these glycoalkaloids significantly decreases.[3][5]
Q2: What are the primary methods for extracting steroidal alkaloids like this compound?
The extraction of steroidal alkaloids typically involves liberating them from the plant matrix using a solvent. Common methods include:
-
Solvent Extraction: Maceration, reflux, or Soxhlet extraction using organic solvents like methanol (B129727), ethanol (B145695), or chloroform (B151607).[6][7][8]
-
Pressurized Liquid Extraction (PLE): A modern technique that uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[9][10][11]
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to enhance solvent penetration into the plant matrix, improving extraction rates under milder temperature conditions.[9][10][12]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[10][12]
Q3: How does solvent choice impact this compound extraction yield?
Solvent selection is critical for achieving high extraction yields. This compound and its related aglycone, tomatidine, are non-polar compounds.[13] Therefore, non-polar organic solvents are generally more effective. A comparative study on tomatidine extraction showed that chloroform yielded the highest percentage of total alkaloid-steroids, while water was ineffective at extracting it.[7][13][14] Methanol and ethanol are also commonly used, often in aqueous solutions (e.g., 60-80%), to extract the parent glycoalkaloids before hydrolysis.[6][11]
Q4: How can I purify the crude this compound extract?
After initial extraction, the crude product contains impurities. Purification is essential for isolating this compound. Common purification techniques include:
-
Acid-Base Partitioning: Exploits the basic nature of alkaloids. The extract is dissolved in an acidic solution to form salts, washed with an organic solvent to remove neutral impurities, and then the solution is basified to precipitate the free alkaloids, which are then extracted with an organic solvent.[8]
-
Column Chromatography: Adsorption chromatography using silica (B1680970) gel or alumina (B75360) is frequently used to separate alkaloids from other compounds.[6][8]
-
Resin Adsorption: Using macroporous or weak acid cation exchange resins can effectively adsorb and enrich the alkaloids from the extract, which are later eluted with a suitable solvent.[6]
-
Solid-Phase Extraction (SPE): Used for sample cleanup to reduce matrix interference before analytical quantification.[5][15]
Q5: What analytical techniques are best for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating and quantifying this compound and related steroidal alkaloids.[15][16] These techniques are often coupled with mass spectrometry (MS) for definitive identification and structural confirmation.
-
UHPLC-MS/MS: A powerful technique for separating, detecting, and quantifying various tomato steroidal glycoalkaloids and their aglycones in a single run.[15][17]
-
LC-(Q)TOF/MS: Liquid chromatography coupled with ion trap quadrupole time-of-flight mass spectrometry is used to characterize the structures of this compound and its isomers.[3]
-
Protonated Molecule Detection: In MS/MS experiments, this compound can be identified by its protonated molecule ([M+H]+) at an m/z of 414.5.[15][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Incorrect Plant Material: Using ripe tomatoes or parts of the plant with low alkaloid concentration. | Use immature green tomatoes, leaves, or stems, which have higher concentrations of α-tomatine and its precursors.[3][4] |
| Inefficient Solvent: Using a highly polar solvent like water for direct aglycone extraction. | For direct aglycone extraction, use a non-polar solvent like chloroform.[7][13] For glycoalkaloid extraction prior to hydrolysis, use aqueous methanol or ethanol.[6] | |
| Incomplete Hydrolysis: If extracting from the parent glycoalkaloid (α-tomatine), the acid or enzymatic hydrolysis step may be incomplete, failing to liberate the this compound aglycone. | Optimize hydrolysis conditions: adjust acid concentration (e.g., 1N HCl), temperature, and reaction time.[9] | |
| Compound Degradation: High temperatures during drying or extraction can degrade thermolabile alkaloids. | Use lower-temperature drying methods like freeze-drying or vacuum oven drying.[19] Employ extraction methods like UAE that operate at milder temperatures.[10] | |
| Extract is Impure | Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds (e.g., chlorophyll, lipids, saponins). | Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids before the main alkaloid extraction.[8] |
| Inefficient Purification: The purification method may not be suitable for separating this compound from structurally similar compounds. | Employ multi-step purification. Use resin adsorption for initial enrichment, followed by column chromatography for fine separation.[6] Consider preparative HPLC for high-purity isolation. | |
| Inconsistent Results Between Batches | Variability in Plant Material: Steroidal alkaloid content can vary significantly based on plant variety, growing conditions, and harvest time.[11] | Standardize the source, variety, and developmental stage of the plant material. Process a large, homogenized batch of plant material if possible. |
| Inconsistent Sample Preparation: Differences in particle size can affect extraction efficiency. | Ensure consistent and fine grinding of the dried plant material to maximize the surface area for solvent contact.[9][20] | |
| Procedural Deviations: Minor changes in extraction time, temperature, or solvent-to-solid ratio can impact yield. | Strictly adhere to the validated protocol. Optimize and validate key parameters like temperature, time, and liquid-to-solid ratio using a systematic approach like Response Surface Methodology (RSM).[11][12] |
Quantitative Data Summary
The yield of steroidal alkaloids is highly dependent on the source material and the extraction method employed. The following table summarizes yields reported in the literature for related steroidal alkaloids, providing a benchmark for researchers.
| Alkaloid/Extract | Source Material | Extraction Method | Key Parameters | Reported Yield | Reference |
| Tomatidine | Tomato Fruit | Chloroform Maceration | 3-day soak | 2.44% of total alkaloid-steroid content | [7][14] |
| Solasodine | Solanum nigrum L. | Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) | 44°C, 15 min, 42:1 liquid-solid ratio | 7.11 ± 0.08 mg/g | [12] |
| Total Steroidal Alkaloids | Potato Peels | Pressurized Liquid Extraction (PLE) | 80°C, 89% Methanol | 1.92 mg/g (dried peels) | [11] |
| Total Steroidal Alkaloids | Potato Peels | Conventional Solid-Liquid Extraction | Not specified | 0.981 mg/g (dried peels) | [11] |
Experimental Protocols
Protocol 1: Methanol-Based Extraction with Resin Purification
This protocol is a generalized method for extracting and purifying steroidal alkaloids from tomato plant material.
-
Preparation: Dry tomato leaves and/or stems and crush them into a fine powder.
-
Extraction:
-
Decolorization & Concentration:
-
Resin Purification:
-
Adjust the pH of the concentrated liquid to 3-5 using hydrochloric acid.[6]
-
Load the solution onto a pre-equilibrated weak acid cation exchange resin column. The alkaloids will bind to the resin.
-
Wash the column with deionized water until the eluate is neutral.[6]
-
Elute the bound alkaloids from the resin using an alkali-methanol solution (e.g., methanol with ammonia).[6]
-
-
Final Isolation:
-
Concentrate the eluent under reduced pressure.
-
Perform a liquid-liquid extraction on the concentrate using chloroform (2-3 times).[6]
-
Combine the chloroform phases, concentrate to a small volume, and induce crystallization by refrigeration.
-
Dry the resulting crystals to obtain the purified alkaloid product.[6]
-
Protocol 2: Pressurized Liquid Extraction (PLE)
This protocol is adapted from methods used for extracting steroidal alkaloids and can be optimized for this compound.
-
Preparation: Dry and finely grind the tomato plant material.
-
PLE System Setup:
-
Pack the ground material into the extraction cell of the PLE system.
-
Set the extraction solvent (e.g., 80-90% aqueous methanol).[11]
-
-
Extraction Parameters:
-
Collection & Post-Processing:
-
Collect the extract.
-
The collected extract, rich in glycoalkaloids, can then be subjected to acid hydrolysis to yield this compound.
-
Further purification can be performed using the methods described in Protocol 1 (e.g., acid-base partitioning, chromatography).
-
Visualizations
Caption: General workflow for this compound extraction, purification, and analysis.
Caption: Simplified biosynthesis pathway of α-tomatine showing this compound as a key intermediate.
References
- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 11. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tomatidine Extraction from Various Solvents and Cancer Inhibition Mechanism Through In Silico Analysis | Trends in Sciences [tis.wu.ac.th]
- 15. This compound|Natural Product|RUO [benchchem.com]
- 16. [PDF] Analytical Methods for the Isolation of Dehydrotomatine and ${\alpha}$-Tomatine in Tomato Fruits by Use of Alumina Column Chromatography and High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 17. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 18. Steroidal Alkaloids from Food Waste of Tomato Processing Inhibit Neuroblastoma Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Drying Methods on the Steroidal Alkaloid Content of Potato Peels, Shoots and Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkaloid Extraction - Lifeasible [lifeasible.com]
Technical Support Center: Overcoming Low Solubility of Tomatidenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Tomatidenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a spirosolane-type steroidal alkaloid that serves as a key biosynthetic intermediate of glycoalkaloids in plants like tomatoes. It is a structural analog of tomatidine (B1681339) and is of interest for pharmacological research due to the diverse bioactivities of related steroidal alkaloids, including anti-inflammatory and anticancer effects. Its lipophilic nature, indicated by a predicted XLogP3-AA value of 5.4, leads to very low solubility in aqueous buffers, which can significantly hinder its use in in vitro and in vivo experiments.[1]
Q2: What is the expected aqueous solubility of this compound?
Q3: How can I prepare a stock solution of this compound for my experiments?
Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For example, the related compound tomatidine is soluble in DMSO at approximately 2.86 mg/mL.[3] Methanol is another potential solvent.
Troubleshooting Guide: Dissolving this compound
Researchers may face challenges such as precipitation when diluting a concentrated this compound stock solution into aqueous buffers or cell culture media. This guide provides systematic approaches to overcome these issues.
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.
-
Cause: The high lipophilicity of this compound causes it to aggregate and precipitate when the concentration of the organic solvent is significantly lowered in an aqueous environment.
-
Solutions:
-
Use of Co-solvents: Maintain a certain percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution. It is crucial to determine the maximum tolerable percentage of the co-solvent for your specific experimental system (e.g., cell line or enzyme assay) to avoid solvent-induced artifacts.
-
Employ Solubilizing Agents: Incorporate excipients that can enhance the solubility of lipophilic compounds. Common choices include cyclodextrins and surfactants.
-
Issue 2: How to choose the right solubilizing agent?
The choice of a solubilizing agent depends on the experimental context, including the required concentration of this compound and the tolerance of the biological system to the agent.
-
Cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD): These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate lipophilic molecules like this compound, forming inclusion complexes that are more soluble in water.[4][5]
-
Surfactants (e.g., Polysorbate 80/Tween 80): These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize lipophilic compounds like this compound. Non-ionic surfactants are generally preferred in biological assays due to their lower toxicity compared to ionic surfactants.
Quantitative Data Summary
The following tables provide estimated solubility data for this compound based on its structural similarity to tomatidine and general principles of solubilization for poorly water-soluble drugs. Note: This data is for illustrative purposes and should be experimentally verified.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.001 | Practically insoluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.001 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | ~ 2-5 | A good solvent for preparing concentrated stock solutions.[6] |
| Ethanol | ~ 1-2 | Can be used as a co-solvent. |
Table 2: Estimated Improvement in Aqueous Solubility of this compound with Solubilizing Agents
| Solubilizing Agent | Concentration | Estimated Fold Increase in Solubility |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10% (w/v) | 100 - 1000 fold |
| Polysorbate 80 (Tween 80) | 1% (v/v) | 50 - 500 fold |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer (e.g., PBS).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or sonicating.
-
Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the final concentration of this compound in the solution using a suitable analytical method (e.g., HPLC).
Protocol 3: Micellar Solubilization of this compound using Polysorbate 80 (Tween 80)
-
Prepare a stock solution of Polysorbate 80 (e.g., 10% v/v) in your desired aqueous buffer.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound stock solution to the Polysorbate 80 solution.
-
Vortex or sonicate the mixture until a clear solution is obtained. The final concentration of Polysorbate 80 should be above its critical micelle concentration (CMC).
-
Filter the solution through a 0.22 µm filter.
-
Determine the final concentration of this compound.
Signaling Pathways and Experimental Workflows
This compound's biological activities are likely mediated through various signaling pathways. As a close structural analog, the pathways affected by tomatidine provide valuable insights. Below are diagrams of key signaling pathways potentially modulated by this compound and a general workflow for solubilization.
References
- 1. This compound | C27H43NO2 | CID 12442871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tomatidine, 77-59-8 [perflavory.com]
- 3. TOMATIDINE CAS#: 77-59-8 [m.chemicalbook.com]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing HPLC Separation of Tomatidenol and Tomatidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Tomatidenol and Tomatidine.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between this compound and Tomatidine that affect their HPLC separation?
A1: this compound and Tomatidine are structurally similar steroidal alkaloids. The primary difference is that Tomatidine is the aglycone of α-tomatine, while this compound is the aglycone of its precursor, dehydrotomatine. This structural similarity can lead to challenges in achieving baseline separation, often resulting in co-eluting peaks.[1][2]
Q2: What type of HPLC column is most suitable for separating this compound and Tomatidine?
A2: Reversed-phase columns, particularly C18 columns, are commonly used and have demonstrated success in separating these compounds.[2][3] The choice between different C18 columns (e.g., Inertsil ODS-3, Proshell 120 EC-C18) can influence selectivity and resolution.[3][4] The particle size of the column packing material also plays a role; smaller particle sizes (e.g., 3 µm vs. 5 µm) can affect the selectivity and efficiency of the separation.[4]
Q3: What mobile phase composition is recommended for the separation of this compound and Tomatidine?
A3: A common mobile phase for separating these compounds is a mixture of an aqueous buffer and an organic solvent. A frequently used combination is ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[2][3] The exact ratio of the aqueous to the organic phase is a critical parameter to optimize for achieving good resolution.[2] Some methods also utilize formic acid in the mobile phase to improve peak shape and ionization efficiency, especially when using a mass spectrometer (MS) detector.[5][6]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound and Tomatidine Peaks
Poor resolution is a common challenge due to the structural similarity of the two analytes.[7]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A shallow gradient or even an isocratic elution with an optimized solvent ratio can improve separation.[8] |
| Incorrect pH of the Mobile Phase | Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation.[9] |
| Suboptimal Column Chemistry | If a standard C18 column does not provide adequate separation, consider trying a different stationary phase. A column with a different bonding chemistry (e.g., phenyl-hexyl) might offer different selectivity.[10] |
| High Flow Rate | Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution.[11] |
| Column Temperature Not Optimized | Vary the column temperature. Sometimes, a slight increase or decrease in temperature can significantly impact the selectivity and efficiency of the separation.[11] |
Issue 2: Peak Tailing or Asymmetric Peaks
Peak tailing can affect the accuracy of quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (0.1-0.5%) to mask active silanol (B1196071) groups on the silica (B1680970) support. Ensure the mobile phase pH is appropriate for the analytes. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to poor peak shape.[12] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any contaminants.[13] If the problem persists, the column may be degraded and require replacement.[14] |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing at the head of the column.[13][14] |
Issue 3: Inconsistent Retention Times
Shifting retention times can make peak identification difficult and affect the reliability of the method.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Mobile Phase Preparation Inconsistency | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use to prevent bubble formation.[14][15] |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks, especially around pump seals and fittings.[16] Perform a pump performance test to ensure it is delivering a consistent flow rate. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis.[11] |
| Column Equilibration is Insufficient | Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. This is particularly important when using gradient elution. |
Experimental Protocols
Sample Preparation from Tomato Leaves
-
Homogenize fresh or freeze-dried tomato leaves.
-
Extract the homogenized tissue with an acidic aqueous-organic solvent mixture (e.g., methanol/water/acetic acid).
-
For the analysis of the aglycones (this compound and Tomatidine), perform an acid hydrolysis of the extract to cleave the sugar moieties from the glycoalkaloids.[1]
-
Neutralize the hydrolyzed extract and perform a solid-phase extraction (SPE) for sample cleanup and concentration.[3]
-
Evaporate the purified extract to dryness and reconstitute it in the initial mobile phase before injection.[17]
Example HPLC Method Parameters
The following table summarizes typical starting conditions for the separation of this compound and Tomatidine. These parameters should be optimized for your specific instrument and column.
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3 (5 µm, 4.6 x 250 mm)[2] | Proshell 120 EC-C18[3] |
| Mobile Phase A | 20 mM Ammonium Acetate[2] | 5 mmol/L Ammonium Acetate (containing 0.05% formic acid)[3] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[3] |
| Gradient | Isocratic (e.g., 65:35 v/v)[2] or a shallow gradient | Gradient elution |
| Flow Rate | 0.8 mL/min[2] | Not specified |
| Column Temperature | 20 °C[2] | Not specified |
| Injection Volume | 20 µL[2] | Not specified |
| Detection | UV at 208 nm[2] or Mass Spectrometry (MS)[3] |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for HPLC.
References
- 1. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Tomatine and Tomatidine in Tomatoes by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 4. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ijsdr.org [ijsdr.org]
- 14. mastelf.com [mastelf.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. realab.ua [realab.ua]
- 17. researchgate.net [researchgate.net]
Preventing degradation of Tomatidenol during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Tomatidenol during storage. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound sample. | Improper storage temperature. | Store this compound at or below -20°C for long-term storage. For short-term storage, 4°C is acceptable, but degradation may occur over time. |
| Exposure to light. | This compound is a photolabile compound. Always store in amber vials or cover containers with aluminum foil to protect from light.[1] | |
| Oxidation. | The presence of oxygen can lead to oxidative degradation. Store under an inert atmosphere (e.g., argon or nitrogen). Consider adding antioxidants to the storage solvent. | |
| Inappropriate pH of the solvent. | The stability of steroidal alkaloids can be pH-dependent. Store in a neutral, aprotic solvent. Avoid acidic or alkaline conditions. | |
| Inconsistent results in analytical assays. | Degradation in the autosampler. | While some related compounds like α-tomatine and tomatidine (B1681339) have shown stability for up to 12 hours at 20°C in an autosampler, it is best to minimize the time this compound samples spend at room temperature.[2] Use a cooled autosampler if possible. |
| Contamination of the sample. | Ensure all glassware and solvents are of high purity to prevent catalytic degradation. | |
| Difficulty in dissolving this compound. | Inappropriate solvent. | This compound is soluble in organic solvents like methanol (B129727), ethanol, and DMSO. For aqueous solutions, the use of a co-solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term preservation of this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or lower in a tightly sealed container, protected from light. If in solution, it should be dissolved in a high-purity, anhydrous aprotic solvent and stored under an inert atmosphere (argon or nitrogen) at -80°C.
Q2: How sensitive is this compound to light exposure?
A2: this compound is known to be light-sensitive. Exposure to light can induce the synthesis of this compound-based glycoalkaloids, indicating that light can promote chemical changes.[1] Therefore, all solutions and solid samples of this compound should be stored in amber vials or light-blocking containers.
Q3: Can I store this compound in an aqueous solution?
A3: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis, especially at non-neutral pH. If an aqueous buffer is required for an experiment, prepare the solution fresh and use it immediately.
Q4: What signs of degradation should I look for?
A4: Degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicative of degradation. Color change in the solid or solution may also suggest degradation.
Q5: Are there any recommended antioxidants to prevent the degradation of this compound?
A5: While specific studies on antioxidants for this compound are limited, antioxidants commonly used for other oxidation-sensitive compounds, such as butylated hydroxytoluene (BHT) or α-tocopherol, could be considered at low concentrations (e.g., 0.01-0.1%). However, their compatibility and potential for interference in downstream applications should be evaluated.
Quantitative Data Summary
The following table summarizes the expected stability of a steroidal alkaloid like this compound under various storage conditions. This data is illustrative and based on the stability of related compounds due to the lack of specific public data for this compound.
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Purity after 6 Months |
| Solid | -80°C | Air | Dark | >99% |
| Solid | -20°C | Air | Dark | >98% |
| Solid | 4°C | Air | Dark | 90-95% |
| Solid | 25°C | Air | Dark | <90% |
| Solution (in Methanol) | -80°C | Inert (Argon) | Dark | >98% |
| Solution (in Methanol) | -20°C | Inert (Argon) | Dark | 95-98% |
| Solution (in Methanol) | 4°C | Air | Dark | <90% |
| Solution (in Methanol) | 25°C | Air | Light | Significant degradation expected |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent under different temperature and light conditions.
1. Materials:
- This compound (high purity)
- Anhydrous solvent (e.g., methanol, DMSO)
- Amber and clear glass vials with screw caps
- Inert gas (argon or nitrogen)
- HPLC or LC-MS system
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
- Aliquot the stock solution into amber and clear vials.
- For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before capping the vials.
- Store the vials at different temperatures (e.g., -80°C, -20°C, 4°C, and 25°C).
- At each temperature, store one set of vials in the dark (wrapped in aluminum foil) and another set exposed to ambient light.
- At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each vial.
- Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound and the presence of any degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol
- Water (HPLC grade)
- pH meter
- Photostability chamber
- Oven
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.
- Base Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.
- Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.
- Photolytic Degradation: Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
- Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify degradation products.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for the proper storage of this compound.
References
Technical Support Center: Tomatidenol Synthesis Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tomatidenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for this compound synthesis are:
-
Asymmetric synthesis from (-)-diosgenin: This is a common starting material due to its structural similarity to this compound, providing a significant portion of the target molecule's steroidal skeleton.[1] The synthesis typically involves a linear sequence of 13 steps.[2]
-
Microbial oxidation of tomatidine (B1681339): This biocatalytic approach utilizes microorganisms, such as Streptomyces sp., to hydroxylate tomatidine at the C-22 position to yield this compound.[1]
Q2: What is the biological significance of this compound?
A2: this compound is a key intermediate in the biosynthesis of steroidal glycoalkaloids in plants of the Solanaceae family, such as tomatoes. It is the direct precursor to dehydrotomatine, which is then converted to α-tomatine, a compound that plays a role in the plant's defense against pathogens. Due to its structural similarity to other bioactive steroidal alkaloids, this compound is also of interest in pharmacological research.
Q3: What analytical techniques are recommended for characterizing this compound?
A3: A combination of chromatographic and spectroscopic methods is typically used:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are essential for purification, quantification, and identification.
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural confirmation.
Q4: What are the key considerations for purifying this compound?
A4: The purification of this compound often involves chromatographic techniques. Key considerations include:
-
Choice of stationary phase: Silica (B1680970) gel is commonly used, but for compounds that may be unstable on silica, other stationary phases like alumina (B75360) or florisil (B1214189) can be considered.
-
Solvent system optimization: A well-chosen solvent system is crucial for achieving good separation of this compound from starting materials, reagents, and byproducts.
-
Advanced purification techniques: For complex mixtures, techniques like centrifugal partition chromatography or solid-phase extraction (SPE) may be necessary.
Troubleshooting Guides
Low or No Yield
Q: My synthesis of this compound from diosgenin (B1670711) resulted in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in a multi-step synthesis like that of this compound from diosgenin can be attributed to several factors. Here is a step-by-step guide to troubleshooting this issue:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | - Monitor reaction progress closely using Thin Layer Chromatography (TLC). - Ensure all reagents are fresh and of high purity. - Check reaction temperature and time; some steps may require longer reaction times or precise temperature control. |
| Side Reactions | - Analyze crude product by LC-MS to identify potential byproducts. - Adjust reaction conditions (e.g., temperature, solvent, stoichiometry of reagents) to minimize side reactions. |
| Degradation of Product | - this compound, like other steroidal alkaloids, may be sensitive to acidic or basic conditions. Ensure work-up and purification steps are performed under appropriate pH conditions. - If using silica gel chromatography, check for product degradation on the stationary phase. |
| Loss during Work-up/Purification | - Optimize extraction procedures to ensure the product is efficiently transferred between phases. - Minimize the number of purification steps. - When using column chromatography, ensure the column is packed and run correctly to avoid product loss or poor separation. |
A logical workflow for troubleshooting low yield is presented below:
Purification Challenges
Q: I am having difficulty purifying this compound using silica gel column chromatography. The fractions are impure, or the product seems to be stuck on the column. What should I do?
A: Purification of steroidal alkaloids like this compound can be challenging. Here are some common issues and their solutions:
Common Purification Problems & Solutions
| Problem | Potential Cause | Solution |
| Poor Separation | - Inappropriate solvent system. | - Optimize the solvent system using TLC with different solvent polarities. Aim for an Rf value of 0.2-0.3 for this compound. |
| - Column overloading. | - Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). | |
| Product Degradation | - Silica gel is acidic and can cause degradation of sensitive compounds. | - Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) (e.g., 1%) to the eluent. - Alternatively, use a different stationary phase such as alumina (neutral or basic) or florisil. |
| Product Elutes with Solvent Front | - The eluent is too polar. | - Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Product Does Not Elute | - The eluent is not polar enough. | - Increase the polarity of the solvent system. For very polar compounds, a solvent system containing a small percentage of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) may be necessary. |
Experimental Protocols
Asymmetric Synthesis of (-)-Tomatidenol from (-)-Diosgenin
The following is a summarized methodology based on a published concise asymmetric synthesis. This multi-step synthesis requires careful control of stereochemistry.[2]
Overall Synthetic Strategy
The synthesis involves a linear reaction sequence of 13 steps. Key transformations include:
-
A modified cascade ring-switching process of a furostan-26-acid derivative to open the E-ring of (-)-diosgenin.[2]
-
A cascade azide (B81097) reduction/intramolecular reductive amination to close the E- and F-rings, forming the characteristic 1-oxa-6-azaspiro[4.5]decane core of this compound.[2]
A simplified workflow for this synthesis is depicted below:
Note: For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods for each step, it is essential to consult the original research article and its supplementary information.
Data Presentation
The following table provides a template for summarizing quantitative data from this compound synthesis experiments. Researchers should populate this table with their own experimental results for comparison and optimization.
Table 1: Summary of this compound Synthesis Data
| Parameter | Synthesis from Diosgenin (Example) | Microbial Oxidation (Example) | Your Experiment 1 | Your Experiment 2 |
| Starting Material | (-)-Diosgenin | Tomatidine | ||
| Number of Steps | 13 | 1 | ||
| Key Transformation | Cascade ring-switching and reductive amination | C-22 hydroxylation | ||
| Overall Yield (%) | Not specified in abstract | 68% (in bioreactor) | ||
| Scale | Not specified | Not specified | ||
| Purity (%) | >95% (typical target) | >95% (typical target) | ||
| Reference | Wang et al., 2020 | Benchchem |
Signaling Pathways
This compound is a key intermediate in the biosynthetic pathway of α-tomatine in tomato plants. This pathway involves a series of enzymatic reactions catalyzed by the GLYCOALKALOID METABOLISM (GAME) enzymes.
References
Technical Support Center: Tomatidenol Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of tomatidenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: The most prevalent impurities in this compound samples are structurally related steroidal alkaloids and their glycosylated forms. These often include:
-
Tomatidine (B1681339): The saturated analog of this compound.
-
Dehydrotomatine: The glycosylated form of this compound, which can be present as an impurity in commercially available α-tomatine, a related compound.[1][2][3]
-
α-Tomatine: A major glycoalkaloid in tomatoes from which this compound can be derived.[1]
-
Biosynthetic Precursors: Other intermediates from the α-tomatine biosynthetic pathway.
-
Degradation Products: Unwanted chemicals that can form during manufacturing, transport, or storage of the drug product.[4]
Q2: My this compound preparation shows low purity after initial extraction. What are the recommended purification strategies?
A2: For enriching this compound and removing impurities, a multi-step purification strategy is often necessary. The recommended approach typically involves:
-
Solid-Phase Extraction (SPE): An initial clean-up step to remove highly polar and non-polar interferences. A C18 cartridge is commonly used.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating this compound from structurally similar impurities.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is particularly effective for separating polar compounds like steroidal glycoalkaloids and can yield high purity fractions.[5][6]
Q3: How can I effectively monitor the purity of my this compound fractions during purification?
A3: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for analyzing the purity of this compound preparations.[2][3] This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of this compound and its potential impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and tomatidine peaks in HPLC. | The mobile phase composition is not optimal for resolving these structurally similar compounds. | - Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid).- Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). |
| Significant peak tailing in HPLC chromatograms. | - Strong interactions between the basic nitrogen in this compound and acidic silanol (B1196071) groups on the silica-based column.- The mobile phase pH is too high. | - Add a competitor base, such as triethylamine (B128534) (10 mM), to the mobile phase to block active silanol sites.- Lower the pH of the mobile phase with formic or acetic acid to ensure this compound is in its protonated form. |
| Low recovery of this compound after Solid-Phase Extraction (SPE). | - The elution solvent is not strong enough to displace this compound from the C18 cartridge.- The sample was loaded in a solvent that is too strong, causing premature elution. | - Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer.- Ensure the sample is dissolved in a solvent with a low organic content before loading it onto the equilibrated cartridge. |
| This compound appears to be degrading during the purification process. | - Exposure to harsh pH conditions (strong acids or bases).- Prolonged exposure to high temperatures. | - Use mild acids (e.g., 0.1% formic acid) and bases for pH adjustments.- Perform purification steps at room temperature or on ice whenever possible. Concentrate samples under reduced pressure at a low temperature. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Crude this compound Extract
This protocol describes a preliminary clean-up step to enrich this compound from a crude extract.
Materials:
-
Crude this compound extract
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water and methanol
Procedure:
-
Cartridge Equilibration: Equilibrate the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water). Load the dissolved sample onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 10 mL of 10% methanol in water to remove highly polar impurities.
-
Elution: Elute the this compound-enriched fraction with 10 mL of 80% methanol in water.
-
Analysis: Analyze the collected fraction using UHPLC-MS/MS to confirm the presence and approximate purity of this compound.
Protocol 2: Reversed-Phase HPLC Purification of this compound
This protocol details the purification of this compound using a preparative HPLC system.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve the this compound-enriched fraction from SPE in the initial mobile phase composition.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 30% B) for at least 30 minutes.
-
Injection and Gradient Elution: Inject the sample and run a linear gradient, for example:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: 100% to 30% B
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical UHPLC-MS/MS.
Protocol 3: UHPLC-MS/MS Analysis of this compound Purity
This protocol outlines a method for the sensitive and accurate purity assessment of this compound preparations.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water + 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile + 0.1% (v/v) formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Ramped for MS/MS fragmentation (e.g., 10-40 eV)
Quantitative Data Summary
The following tables provide an example of how to present quantitative data on the reduction of key impurities during the purification process.
Table 1: Impurity Profile of Crude this compound Extract
| Compound | Retention Time (min) | Area (%) |
| α-Tomatine | 5.2 | 15.8 |
| Dehydrotomatine | 6.1 | 25.3 |
| This compound | 7.5 | 45.1 |
| Tomatidine | 7.8 | 10.2 |
| Other Impurities | - | 3.6 |
Table 2: Purity of this compound after SPE and HPLC Purification
| Purification Step | Purity of this compound (%) | Tomatidine (%) | Dehydrotomatine (%) |
| Crude Extract | 45.1 | 10.2 | 25.3 |
| After SPE | 70.5 | 8.1 | 15.4 |
| After HPLC | >98.0 | <0.5 | <1.0 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. jocpr.com [jocpr.com]
- 5. pH-Zone-refining centrifugal partition chromatography for preparative isolation and purification of steroidal glycoalkaloids from Solanum xanthocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staff.cimap.res.in [staff.cimap.res.in]
Technical Support Center: Enhancing Tomatidenol Resolution in Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and signal intensity of tomatidenol in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for the protonated this compound ion [M+H]⁺ (m/z 414.5) often low or difficult to detect?
A1: The protonated this compound molecule can be a minor ion with low abundance, making it difficult to distinguish from background noise.[1] Several factors can contribute to this:
-
Ionization Efficiency: this compound's structure may not be optimally suited for protonation under standard electrospray ionization (ESI) conditions compared to other molecules in the sample matrix.[2]
-
In-source Fragmentation: The parent glycoalkaloid, dehydrotomatine, may fragment in the ion source, but the resulting this compound aglycone signal can be weak.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[3][4]
Q2: My mass spectrum shows several unexpected adduct ions. What are they and how can I minimize them?
A2: In ESI mass spectrometry, it is common to observe adduct formation, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺). For the parent glycoalkaloid of this compound, dehydrotomatine, a doubly charged mixed adduct ion, [M+H+Na]²⁺, at m/z 527.9 is frequently reported.[1][5][6] While these adducts can aid in confirming the molecular weight, they can also complicate the spectrum and reduce the intensity of the desired protonated molecule. To minimize them, use high-purity LC-MS grade solvents and fresh mobile phases, and ensure glassware is scrupulously clean to avoid alkali metal contamination.
Q3: How can I confidently identify this compound if the precursor ion signal is weak?
A3: Tandem mass spectrometry (MS/MS) is essential for structural confirmation when the precursor ion is weak.[1] By isolating the low-intensity m/z 414.5 ion and subjecting it to collision-induced dissociation (CID), you can observe its characteristic fragment ions. High-resolution mass spectrometry (HR-MS) instruments like Orbitrap or QTOF are also invaluable for confirming the elemental composition through accurate mass measurements.[7][8][9][10]
Q4: I suspect matrix effects are suppressing my this compound signal. How can I diagnose and mitigate this issue?
A4: Matrix effects occur when other components in the sample extract interfere with the ionization of the analyte, causing signal suppression or enhancement.[3][4][11] To diagnose this, compare the signal intensity of a this compound standard in pure solvent versus its intensity when spiked into a blank sample extract. A significant difference indicates matrix effects. Mitigation strategies include:
-
Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[3]
-
Stable Isotope-Labeled Internal Standard: Use a labeled version of this compound, if available, as it will behave similarly to the analyte during ionization and can correct for signal fluctuations.
Q5: What are the key mass spectral differences between this compound and its saturated counterpart, tomatidine (B1681339)?
A5: this compound contains a double bond in its steroidal skeleton, resulting in a molecular weight that is 2 Da lower than tomatidine.[8] This mass difference is reflected in both their precursor and major fragment ions.
| Ion Description | This compound (m/z) | Tomatidine (m/z) | Reference |
| Precursor Ion [M+H]⁺ | 414.5 | 416.5 | [1] |
| Water Loss [M+H-H₂O]⁺ | 396.5 | 398.5 | [13] |
| Fragment 1 (E-ring cleavage) | 271.2 | 273.2 | [1][8] |
| Fragment 2 (E-ring cleavage) | 253.2 | 255.2 | [1][8] |
Troubleshooting Guides
Systematic Workflow for Low Signal or Poor Resolution
This workflow provides a step-by-step process to diagnose and resolve common issues encountered during this compound analysis.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. gmi-inc.com [gmi-inc.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of tomato glycoalkaloids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography LTQ-Orbitrap mass spectrometry method for tomatidine and non-target metabolites quantification in organic and normal tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 9. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of the mass fragmentation pathways of tomatidine and β1-hydroxytomatine using orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tomatidenol Quantification in Complex Plant Extracts
Welcome to the technical support center for challenges in the quantification of tomatidenol and related steroidal glycoalkaloids (SGAs) from complex plant matrices. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction, separation, and quantification of this compound and other tomato SGAs.
Q1: I am having trouble detecting this compound in my plant extract. What are the possible reasons?
A1: Several factors could contribute to the lack of this compound detection:
-
Low Abundance: this compound is a biosynthetic intermediate and may be present at very low concentrations in tomato tissues compared to its glycosylated form, α-tomatine, especially in mature fruits.[1]
-
Inadequate Extraction: The extraction solvent and method may not be optimal for this compound. SGAs are basic compounds, and their solubility is pH-dependent.[2] Acidified organic solvents like methanol (B129727) or acetonitrile (B52724) are commonly used.[2]
-
Analyte Degradation: Although some SGAs are known to be heat-stable, the stability of this compound during extraction and analysis has not been extensively studied.[3] Minimizing exposure to high temperatures and light is a good practice.
-
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the complex plant extract can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.
Q2: My chromatogram shows poor separation between this compound and other related compounds like tomatidine (B1681339). How can I improve the resolution?
A2: Co-elution of structurally similar compounds is a common challenge.[4] To improve chromatographic separation:
-
Optimize the Gradient: A shallower gradient with a lower flow rate can enhance the separation of isomers and closely related compounds.[4][5]
-
Column Chemistry: While C18 columns are widely used, experimenting with different column chemistries, such as phenyl-hexyl or biphenyl (B1667301) columns, might provide different selectivity for steroidal alkaloids.[6][7]
-
Mobile Phase Additives: The use of formic acid or acetic acid in the mobile phase can improve peak shape and resolution for basic compounds like this compound.[4][5]
Q3: I cannot find a certified reference standard for this compound. How can I quantify it?
A3: The lack of commercially available standards is a significant hurdle for the absolute quantification of many SGAs.[3][4] Here are some approaches:
-
Relative Quantification: You can perform relative quantification using a closely related and commercially available standard, such as tomatidine.[3][4] It is important to note that this assumes similar ionization efficiencies, which may not be accurate.[4]
-
Standard Isolation: this compound has been reported as an impurity in commercial tomatidine and α-tomatine standards.[3][4][5][8] It may be possible to isolate and purify this compound from these standards for use as a reference material, though this requires significant effort and analytical expertise.
-
Use of Dehydrotomatine (B3028086): If you can obtain a standard for dehydrotomatine (the glycosylated form of this compound), you could potentially hydrolyze it to obtain this compound. However, this process would need to be carefully controlled and validated.
Q4: I am observing significant signal suppression/enhancement in my LC-MS analysis. How can I mitigate matrix effects?
A4: Matrix effects are a major challenge in quantifying analytes in complex samples like plant extracts. To address this:
-
Sample Dilution: Diluting the extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the limit of detection.
-
Solid-Phase Extraction (SPE): Implementing an SPE clean-up step after the initial extraction can help remove interfering compounds.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If unavailable, a structurally similar compound that is not present in the sample can be used.[4] For instance, solanidine (B192412) (from potato) has been used as an internal standard for the analysis of tomato alkaloids.[3][4]
Q5: What are the expected recovery rates for an efficient extraction of steroidal alkaloids from tomato tissues?
A5: High recovery rates are crucial for accurate quantification. A validated high-throughput extraction method has reported the following recovery rates for related compounds:
-
Alpha-tomatine: 100.8 ± 13.1%[3][4] These values can serve as a benchmark for what to expect for this compound with an optimized extraction protocol.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for related tomato steroidal glycoalkaloids. This data can be used as a reference for developing and validating a quantification method for this compound.
Table 1: Extraction Recovery of Tomato Steroidal Alkaloids
| Compound | Recovery Rate (%) | Reference |
| Tomatidine | 93.0 ± 6.8 | [3][4] |
| Alpha-tomatine | 100.8 ± 13.1 | [3][4] |
| Alpha-solanine (B192411) (IS) | 94.3 ± 3.4 | [4] |
| Solanidine (IS) | 99.7 ± 7.1 | [4] |
Table 2: Limits of Quantification (LOQ) for Tomato Steroidal Alkaloids
| Compound | LOQ (femtomoles on column) | Corresponding Concentration in Tomato (μ g/100 g) | Reference |
| Alpha-tomatine | 1.09 | 0.8 | [4] |
| Tomatidine | 0.34 | 0.25 | [4] |
Experimental Protocols
This section provides a detailed methodology for the extraction and UHPLC-MS/MS analysis of tomato steroidal glycoalkaloids, which can be adapted for this compound quantification.
Protocol 1: High-Throughput Extraction of Steroidal Glycoalkaloids
This protocol is adapted from a validated method for the simultaneous extraction of multiple samples.[3][4]
Materials:
-
Lyophilized plant tissue
-
Extraction solvent (e.g., 50% aqueous methanol)
-
Internal standard solution (e.g., alpha-solanine and solanidine in methanol)
-
Geno/Grinder or similar high-throughput homogenizer
-
Centrifuge
-
Glass vials
-
0.22 μm nylon filters
Procedure:
-
Weigh 10-20 mg of lyophilized and ground plant tissue into 2 mL screw-cap tubes.
-
Add an appropriate volume of the internal standard solution to each sample.
-
Add 1.5 mL of pre-chilled extraction solvent.
-
Homogenize the samples for 5 minutes at 1400 RPM using a Geno/Grinder.
-
Immediately centrifuge the samples for 5 minutes at 3000 x g and 4°C.
-
Transfer a 1 mL aliquot of the supernatant to a new glass vial.
-
Dilute the supernatant with 0.5 mL of water.
-
Filter the diluted extract into LC vials using a 0.22 μm nylon filter.
Protocol 2: UHPLC-MS/MS Quantification of Steroidal Glycoalkaloids
This protocol outlines a method for the chromatographic separation and mass spectrometric detection of tomato SGAs.[3][4]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water + 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile + 0.1% (v/v) formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.25 min: 5% B
-
0.25-1.25 min: 5-20% B
-
1.25-3.75 min: 20-25% B
-
3.75-4.25 min: 25% B
-
4.25-5.95 min: 25-32% B
-
5.95-7.65 min: 32-85% B
-
7.65-10.65 min: 100% B
-
10.65-13.00 min: 5% B (re-equilibration)
-
-
Injection Volume: 1-5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 20°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize desolvation temperature, gas flow, and cone voltage for this compound and other target analytes.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺) for this compound and identify 2-3 of the most intense and stable product ions for quantification and confirmation. Collision energies for each transition must be optimized.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified biosynthetic pathway of α-tomatine.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 5. iris.unibas.it [iris.unibas.it]
- 6. This compound|Natural Product|RUO [benchchem.com]
- 7. A new method for quantification of tomatine-enriched extracts [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Microbial Conversion of Tomatidine to Tomatidenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the microbial conversion of tomatidine (B1681339) to tomatidenol. This biotransformation is a critical step in the synthesis of various bioactive steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the underlying biochemical reaction for the conversion of tomatidine to this compound?
A1: The conversion of tomatidine to this compound is a reduction reaction. Specifically, it involves the reduction of the C5-C6 double bond in the tomatidine molecule to a single bond, yielding this compound (5α-tomatidan-3β-ol). This reaction is catalyzed by enzymes such as steroid 5α-reductase.
Q2: Which microorganisms are known to perform this type of steroid reduction?
A2: While specific microorganisms for the direct conversion of tomatidine to this compound are not extensively documented in publicly available literature, fungi are excellent candidates for this biotransformation. Species of Penicillium, such as Penicillium decumbens, are known to possess 5α-reductase activity and have been shown to reduce the C4-C5 double bond in various steroid substrates.[1][2] Other fungi, including those from the genera Aspergillus and Fusarium, are also widely used in steroid biotransformations and may possess the necessary enzymatic machinery.[3][4]
Q3: What are the key parameters to consider when optimizing the biotransformation process?
A3: Key parameters for optimization include:
-
Microorganism Selection: Screening different fungal or bacterial strains for their ability to reduce tomatidine.
-
Medium Composition: Optimizing carbon and nitrogen sources, as well as trace elements, to support both microbial growth and enzyme production.
-
Cultivation Conditions: Fine-tuning pH, temperature, and aeration to maximize enzyme activity and stability.[5]
-
Substrate Concentration: Determining the optimal tomatidine concentration to maximize product yield without causing substrate toxicity to the microorganism.[6]
-
Biotransformation Time: Monitoring the reaction over time to identify the point of maximum this compound accumulation.
Q4: How can I monitor the progress of the biotransformation?
A4: The progress of the reaction can be monitored by periodically taking samples from the culture broth and analyzing the concentrations of both the substrate (tomatidine) and the product (this compound). High-Performance Liquid Chromatography (HPLC) is a common and effective analytical method for this purpose.[7][8]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Conversion of Tomatidine | 1. Inappropriate microorganism: The selected strain may lack the necessary 5α-reductase or exhibit low enzymatic activity towards tomatidine. 2. Suboptimal culture conditions: Incorrect pH, temperature, or aeration can inhibit microbial growth and enzyme function.[5] 3. Enzyme inhibition: Components of the culture medium or metabolic byproducts may inhibit the reductase enzyme. 4. Poor substrate bioavailability: Tomatidine, being a steroidal alkaloid, has low aqueous solubility, which can limit its availability to the microbial cells.[4] | 1. Screening: Test a wider range of microorganisms, particularly fungi known for steroid transformations like Penicillium, Aspergillus, and Fusarium species. 2. Optimization: Systematically vary the pH (typically in the range of 5.0-7.5 for fungi) and temperature (usually 25-30°C) to find the optimal conditions. Ensure adequate aeration by adjusting the shaking speed or airflow in the fermenter. 3. Medium Modification: Simplify the medium composition to remove potential inhibitors. Consider using a resting cell suspension instead of a growing culture to minimize the production of inhibitory metabolites. 4. Solubilizing Agents: Use co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) in small, non-toxic concentrations to dissolve the tomatidine before adding it to the culture. The use of cyclodextrins can also enhance substrate solubility. |
| Accumulation of Byproducts | 1. Presence of other enzymatic activities: The microorganism may possess other enzymes that modify tomatidine or this compound at different positions, leading to the formation of undesired byproducts.[4] 2. Non-specific reduction: The reductase enzyme may not be completely specific for the C5-C6 double bond. | 1. Strain Selection/Engineering: Select a strain with high specificity for the desired reduction. Genetic engineering techniques can be employed to knock out genes responsible for byproduct formation. 2. Reaction Condition Optimization: Varying the pH, temperature, or reaction time may influence the relative activities of different enzymes and favor the production of this compound. |
| Low this compound Yield | 1. Substrate toxicity: High concentrations of tomatidine can be toxic to the microorganism, inhibiting growth and overall conversion.[6] 2. Product inhibition: Accumulation of this compound may inhibit the activity of the 5α-reductase enzyme. 3. Product degradation: The microorganism may further metabolize the desired product, this compound. 4. Inefficient cofactor regeneration: The reductase enzyme likely requires a cofactor (e.g., NADPH), and inefficient regeneration of this cofactor can limit the reaction rate. | 1. Fed-batch Strategy: Instead of adding all the tomatidine at the beginning, use a fed-batch approach where the substrate is added incrementally over time to maintain a low, non-toxic concentration. 2. In-situ Product Removal: Employ techniques like liquid-liquid extraction or adsorption onto a resin within the bioreactor to continuously remove this compound from the culture broth, thereby reducing product inhibition. 3. Time-course Analysis: Perform a detailed time-course analysis to identify the point of maximum this compound accumulation before significant degradation occurs. Harvest the product at this optimal time. 4. Cofactor Regeneration Enhancement: Supplement the culture medium with a co-substrate (e.g., glucose) that can boost the intracellular pool of the required cofactor. |
| Difficulty in Product Purification | 1. Complex culture medium: The presence of numerous components in the culture medium can interfere with the extraction and purification of this compound. 2. Similar physicochemical properties: Tomatidine and this compound have similar structures and may be difficult to separate using standard chromatographic techniques. | 1. Simplified Medium: Use a minimal, defined medium for the biotransformation to simplify the downstream processing. 2. Optimized Extraction: Perform a solvent extraction of the culture broth and mycelium using a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297). Adjusting the pH of the aqueous phase can improve extraction efficiency.[9] 3. Chromatographic Separation: Utilize a high-resolution chromatographic method, such as preparative HPLC with a suitable column (e.g., C18 or silica), and an optimized mobile phase to achieve good separation of tomatidine and this compound.[10] |
Experimental Protocols
General Protocol for Whole-Cell Fungal Biotransformation of Tomatidine
This protocol provides a general framework. Optimization of specific parameters is crucial for success.
1. Microorganism and Inoculum Preparation:
-
Strain: Penicillium decumbens (or another selected fungus).
-
Inoculum Medium: Potato Dextrose Broth (PDB) or a similar rich medium.
-
Procedure:
-
Inoculate a sterile PDB medium with spores or a mycelial plug of the fungus.
-
Incubate at 25-28°C with shaking (150-200 rpm) for 48-72 hours to obtain a dense seed culture.
-
2. Biotransformation:
-
Transformation Medium: A suitable production medium, which could be the same as the inoculum medium or a specifically designed one with optimized nutrient levels.
-
Procedure:
-
Inoculate the transformation medium with the seed culture (typically 5-10% v/v).
-
Incubate under the same conditions as the inoculum preparation for 24-48 hours to allow for initial growth.
-
Prepare a stock solution of tomatidine in a minimal amount of a suitable solvent (e.g., DMSO or ethanol).
-
Add the tomatidine solution to the fungal culture to the desired final concentration (start with a low concentration, e.g., 0.1-0.5 g/L, to assess toxicity).
-
Continue the incubation and monitor the conversion by taking samples at regular intervals (e.g., every 12 or 24 hours).
-
3. Product Extraction and Analysis:
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of ethyl acetate or chloroform three times.
-
Extract the mycelium separately by homogenizing it in the same solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze by HPLC using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (with or without a modifier like formic acid) to separate and quantify tomatidine and this compound.[7][11]
-
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data that should be determined experimentally for process optimization.
Table 1: Effect of pH on this compound Yield
| pH | This compound Yield (%) |
| 4.0 | Experimental Data |
| 5.0 | Experimental Data |
| 6.0 | Experimental Data |
| 7.0 | Experimental Data |
| 8.0 | Experimental Data |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | This compound Yield (%) |
| 20 | Experimental Data |
| 25 | Experimental Data |
| 30 | Experimental Data |
| 35 | Experimental Data |
Table 3: Effect of Substrate Concentration on this compound Yield
| Tomatidine (g/L) | This compound Yield (%) |
| 0.1 | Experimental Data |
| 0.25 | Experimental Data |
| 0.5 | Experimental Data |
| 1.0 | Experimental Data |
Visualizations
Signaling Pathway: Microbial Reduction of Tomatidine
Caption: Enzymatic reduction of tomatidine to this compound.
Experimental Workflow: Microbial Conversion of Tomatidine
Caption: General workflow for microbial conversion of tomatidine.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Formation of 5 alpha steroids by biotransformation involving the 5 alpha-reductase activity of Penicillium decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of corticosteroids by Penicillium decumbens ATCC 10436 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plant.researchfloor.org [plant.researchfloor.org]
- 4. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Tomatine and Tomatidine in Tomatoes by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
Technical Support Center: Tomatidenol Analysis in Tuber Crops
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of tomatidenol in tuber crops. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in tuber crops important?
This compound is a steroidal alkaloid, the aglycone of dehydrotomatine, which is found in plants of the Solanaceae family, including some tuber crops.[1][2] Its analysis is crucial for food safety, as high concentrations of certain glycoalkaloids can be toxic. Additionally, these compounds are of interest in drug development due to their potential biological activities.
Q2: What are the primary analytical methods for this compound quantification in tubers?
The most common and effective methods for the analysis of this compound and related steroidal alkaloids in tuber crops are high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).[3][4][5] These techniques offer high sensitivity and selectivity, which are necessary for complex matrices like tuber extracts.[3]
Q3: Are there official methods for glycoalkaloid analysis in potatoes?
Yes, for instance, the AOAC International (Association of Analytical Chemists International) has an official method for the analysis of glycoalkaloids in potato tubers, which utilizes HPLC with ultraviolet detection (HPLC/UV).[4][6]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
Possible Causes & Solutions
-
Inadequate Sample Concentration:
-
Problem: The concentration of this compound in the sample is below the limit of detection (LOD) of the instrument.
-
Solution: Concentrate the sample extract using techniques like solid-phase extraction (SPE) or by evaporating the solvent. Ensure the final concentration is within the instrument's linear range.
-
-
Inefficient Ionization:
-
Problem: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound.
-
Solution: Experiment with different ionization sources and optimize their parameters. For steroidal alkaloids, positive ion mode electrospray ionization (ESI) is commonly used.[7]
-
-
Instrument Not Tuned or Calibrated:
-
Problem: The mass spectrometer is not operating at its optimal performance.
-
Solution: Regularly tune and calibrate the mass spectrometer using appropriate standards to ensure mass accuracy and sensitivity.[8]
-
-
Matrix Effects:
-
Problem: Co-eluting compounds from the tuber matrix are suppressing the ionization of this compound.
-
Solution: Improve sample clean-up using SPE. The use of an internal standard, such as a deuterated analog, can help correct for matrix effects.[3]
-
Issue 2: Poor Peak Shape (Broadening or Splitting)
Possible Causes & Solutions
-
Contaminated Column or Sample:
-
Problem: Contaminants in the sample or accumulation of non-volatile compounds on the analytical column can lead to peak distortion.
-
Solution: Ensure thorough sample preparation and filtration.[9] Regularly flush the column with a strong solvent or replace it if necessary.
-
-
Inappropriate Mobile Phase:
-
Problem: The mobile phase composition or pH is not optimal for the separation.
-
Solution: Adjust the mobile phase composition, gradient, and pH. For steroidal alkaloids, a mobile phase of acetonitrile (B52724) and water with a formic acid modifier is often effective.[10][11]
-
-
Suboptimal Ionization Conditions:
-
Problem: Ion source parameters like gas flows and temperatures can affect peak shape.
-
Solution: Optimize ion source conditions to minimize peak broadening.[8]
-
Issue 3: Inaccurate Quantification and Poor Reproducibility
Possible Causes & Solutions
-
Matrix Effects:
-
Inconsistent Extraction Efficiency:
-
Problem: Variability in the sample extraction process leads to inconsistent recovery of this compound.
-
Solution: Standardize the extraction protocol, including solvent-to-sample ratio, extraction time, and temperature. Perform recovery experiments to validate the method.[9]
-
-
Instrument Variability:
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is a generalized procedure for the extraction of steroidal alkaloids from tuber samples.
-
Homogenization: Freeze-dry the tuber sample and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., 80% methanol (B129727) in water with 0.5% formic acid).[10][12]
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[9][10]
Protocol 2: UHPLC-MS/MS Analysis
This protocol provides a starting point for developing a UHPLC-MS/MS method for this compound analysis.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Extraction Recovery | ||
| Tomatidine | 93.0% ± 6.8% | [9][11] |
| α-Tomatine | 100.8% ± 13.1% | [9][11] |
| α-Solanine | 94.3% ± 3.4% | [9] |
| Solanidine | 99.7% ± 7.1% | [9] |
| LC-MS/MS MRM Transitions (m/z) | ||
| α-Tomatine | 1034.7 → 578.6, 416.5 | [7] |
| Dehydrotomatine | 1032.6 → 576.6, 414.5 | [3][7] |
| Tomatidine | 416.3 → 398.3, 273.2 | [9] |
| This compound (Dehydrotomatidine) | 414.3 → 396.3, 271.2 | [9] |
| Limits of Quantification (LOQ) | ||
| α-Solanine | 5.0 mg/kg | [13] |
| α-Chaconine | 5.0 mg/kg | [13] |
Visualizations
Caption: General workflow for this compound analysis in tuber crops.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|Natural Product|RUO [benchchem.com]
- 4. eclass.hua.gr [eclass.hua.gr]
- 5. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gmi-inc.com [gmi-inc.com]
- 9. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction [mdpi.com]
- 11. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 12. Effect of Drying Methods on the Steroidal Alkaloid Content of Potato Peels, Shoots and Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Tomatidenol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tomatidenol, with a focus on mitigating matrix effects.
Troubleshooting Guide
This guide provides solutions to common issues observed during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the basic this compound molecule and acidic residual silanols on the C18 column.
-
Solution:
-
Mobile Phase Modification: Add a small concentration of a weak acid, such as 0.1% formic acid, to the mobile phase. This protonates the silanol (B1196071) groups, reducing their interaction with the protonated this compound.
-
Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid particle column) that is less prone to secondary interactions with basic compounds.
-
Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
-
Possible Cause: Co-elution of matrix components (e.g., phospholipids, salts) that compete with this compound for ionization in the MS source.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation for removing a broad range of interferences.
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the region where ion suppression occurs. A post-column infusion experiment can be used to identify these suppression zones.[1][2]
-
Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is a viable option if the this compound concentration is high enough to remain detectable after dilution.
-
Internal Standard: Use a suitable internal standard to compensate for signal variability. A stable isotope-labeled internal standard is ideal, but if unavailable, a structurally similar analog can be used after thorough validation.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Inconsistent sample extraction, variability in matrix effects between samples, or instrument contamination.
-
Solution:
-
Standardize Extraction Protocol: Ensure the sample extraction procedure is followed precisely for all samples and standards.
-
Use an Appropriate Internal Standard: The use of a stable isotope-labeled or a validated structural analog internal standard is crucial to correct for variations in extraction recovery and matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Instrument Cleaning: Implement a regular cleaning schedule for the LC system and MS source to prevent carryover and contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Q2: Which sample preparation method is best for reducing matrix effects for this compound?
A: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. While protein precipitation is a simple and fast method, it is often insufficient for removing significant matrix interferences.[4] Liquid-liquid extraction (LLE) can be more effective, but Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the best reduction of matrix effects for steroidal alkaloids. A comparison of LLE and SPE for a similar steroidal alkaloid, solasodine, showed that SPE had higher recoveries.
Q3: Is there a stable isotope-labeled internal standard available for this compound?
A: Currently, a commercially available stable isotope-labeled (SIL) internal standard for this compound is not readily found in supplier catalogs. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.[5]
Q4: If a stable isotope-labeled internal standard is not available, what are the alternatives for this compound?
A: In the absence of a SIL-IS, a structural analog can be used. For this compound, a suitable analog would be a compound with a similar chemical structure, such as tomatidine (B1681339) or solasodine. When selecting a structural analog, it is crucial to ensure it has similar extraction recovery, chromatographic retention, and ionization response to this compound. The chosen analog must be thoroughly validated to demonstrate that it effectively compensates for matrix effects.
Q5: How can I optimize the mobile phase for better this compound analysis?
A: The addition of mobile phase additives can significantly improve the chromatography of this compound. Using an acidic modifier like formic acid (typically at 0.1%) helps to protonate this compound, leading to better peak shape and retention on reversed-phase columns. The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase should be optimized to achieve good separation from matrix interferences.
Experimental Protocols
Recommended Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix being analyzed.
-
Sample Pre-treatment: Homogenize the sample (e.g., tissue, plant material) and extract with an appropriate solvent mixture (e.g., methanol (B129727)/water).
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following parameters are a starting point and may require optimization for your specific instrumentation and application.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 414.3; Product ion (Q3): monitor characteristic fragment ions (e.g., m/z 396.3, 114.1). The specific fragments should be optimized by infusing a this compound standard.
-
Internal Standard (if using a structural analog like Tomatidine): Precursor ion (Q1): m/z 416.3; Product ion (Q3): monitor characteristic fragment ions.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Steroidal Alkaloids
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Removal Efficiency | Low | Moderate | High |
| Analyte Recovery | High | Variable (depends on solvent) | High (with method optimization) |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Prone to Emulsion | No | Yes | No |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for common LC-MS/MS issues with this compound.
References
Technical Support Center: Enhancing Tomatidenol Glycosylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of tomatidenol glycosylation reactions.
Troubleshooting Guide
Low or no yield of the desired glycosylated product is a common issue in enzymatic reactions. This guide provides a systematic approach to identifying and resolving potential problems in your this compound glycosylation experiments.
Table 1: Troubleshooting Low Glycosylation Yield
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Formation | Inactive Enzyme (UGT) | - Verify Storage: Ensure the UDP-glycosyltransferase (UGT) has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] - Perform Activity Assay: Test the enzyme with a known, reliable substrate to confirm its activity.[1] - Use Fresh Enzyme: If in doubt, use a fresh batch of enzyme. |
| Substrate Integrity Issues | - Confirm Structure and Purity: Use techniques like NMR or mass spectrometry to verify the structure and purity of the this compound aglycone. Impurities can inhibit the enzyme. - Check for Degradation: Ensure the UDP-sugar donor (e.g., UDP-glucose) has not degraded due to improper storage or handling.[1] | |
| Suboptimal Reaction Conditions | - Optimize pH and Temperature: Determine the optimal pH and temperature for your specific UGT. Most UGTs have an optimal pH around 8.0.[2][3] - Check Buffer Composition: Ensure the buffer components are compatible with the enzyme and do not cause inhibition. | |
| Insufficient Reactant Concentration | - Increase Enzyme Concentration: The amount of UGT may be too low. Titrate the enzyme concentration to find the optimal level.[1] - Optimize Molar Ratios: Carefully adjust the molar ratio of the sugar donor to the this compound acceptor. | |
| Incorrect Glycosylation Product (Regioselectivity Issues) | Enzyme Specificity | - Screen Different UGTs: The selected UGT may not have the desired regioselectivity for this compound. Screen UGTs from various sources, particularly from plants that naturally produce similar steroidal glycoalkaloids.[1] - Protein Engineering: If feasible, consider protein engineering to alter the UGT's active site and improve regioselectivity.[1][4][5] |
| Low Substrate Solubility | Poor Aglycone Solubility | - Use Co-solvents: Add a small amount of a water-miscible organic solvent like DMSO or methanol (B129727) to the reaction mixture to improve the solubility of the hydrophobic this compound. Determine the optimal concentration to avoid enzyme denaturation.[1][6] - Fed-Batch Approach: Gradually add the this compound to the reaction to maintain a low, soluble concentration.[1] |
| Reaction Stalls or Reaches a Plateau | Product Inhibition | - Monitor Reaction Progress: High concentrations of the glycosylated product or the UDP by-product can inhibit the UGT.[1] - In Situ Product Removal: Consider methods to remove the product from the reaction mixture as it is formed. |
| UDP-Sugar Depletion/Cost | - Implement UDP-Sugar Regeneration: Use a UDP-sugar regeneration system, such as sucrose (B13894) synthase with sucrose, to replenish the UDP-sugar donor and reduce costs.[1][6] |
Diagram 1: Troubleshooting Workflow for Low Glycosylation Yield
A flowchart for systematically troubleshooting low yield in this compound glycosylation reactions.
Frequently Asked Questions (FAQs)
1. What is the optimal pH and temperature for this compound glycosylation?
The optimal pH and temperature can vary depending on the specific UDP-glycosyltransferase (UGT) being used. However, many plant UGTs exhibit maximum activity in a slightly alkaline buffer, typically around pH 8.0.[2][3] The optimal temperature for many glycosyltransferases is in the range of 30-50°C.[3][7] It is crucial to experimentally determine the optimal conditions for your specific enzyme.
2. How can I improve the solubility of this compound in the aqueous reaction buffer?
This compound, being a steroidal aglycone, has low solubility in aqueous solutions, which can limit the reaction rate. To address this:
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol can significantly improve solubility.[1][6] It is important to perform a concentration gradient to find the highest solvent concentration that does not inhibit or denature the enzyme.
-
Fed-batch strategy: A fed-batch approach, where the this compound is added gradually to the reaction mixture, can help maintain a low, soluble concentration throughout the reaction.[1]
3. The cost of the UDP-sugar donor is high. Are there any strategies to reduce this cost?
The high cost of UDP-sugars is a significant factor, especially for large-scale synthesis. A common and effective strategy is to implement a UDP-sugar regeneration system. For example, sucrose synthase can be coupled with the glycosylation reaction to regenerate UDP-glucose from the by-product UDP and sucrose, which is an inexpensive substrate.[1][6]
4. My UGT is producing a mixture of glycosylated products at different positions. How can I improve regioselectivity?
Incorrect regioselectivity is a common challenge when dealing with complex aglycones that have multiple potential glycosylation sites.
-
Enzyme Selection: The UGT you are using may not possess the desired regioselectivity for this compound. It is advisable to screen a library of UGTs from different sources, particularly from plants known to produce similar steroidal glycoalkaloids.[1]
-
Protein Engineering: If resources permit, protein engineering of the UGT can be employed to alter its substrate-binding pocket, thereby enhancing its regioselectivity for the desired hydroxyl group on the this compound molecule.[1][4][5]
5. How do I monitor the progress of the glycosylation reaction?
The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture at different time points. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most common and reliable methods for separating and quantifying the substrate (this compound), the product (this compound glycoside), and any by-products.[8][9][10]
Experimental Protocols
Key Experiment: In Vitro this compound Glycosylation Reaction
This protocol provides a general framework for performing an in vitro glycosylation of this compound using a purified UDP-glycosyltransferase (UGT). Optimization of specific parameters will be necessary for your particular enzyme and experimental goals.
Materials:
-
This compound (substrate)
-
Purified UGT enzyme (e.g., GAME1)
-
UDP-glucose (sugar donor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Co-solvent (e.g., DMSO)
-
Metal ions (if required by the enzyme, e.g., 10 mM MgCl₂)[3]
-
Quenching solution (e.g., ice-cold methanol)
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, UDP-glucose, and any required metal ions.
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the UGT (e.g., 40°C) for 5 minutes.[3]
-
Initiate the Reaction: Add the this compound stock solution to the pre-incubated reaction mixture, followed by the addition of the purified UGT enzyme to start the reaction. The final concentration of DMSO should be kept low (typically <5% v/v) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction at the optimal temperature with gentle agitation for a predetermined time course (e.g., 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold methanol. This will precipitate the enzyme and stop the reaction.[3]
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. The supernatant containing the substrate and product can then be directly analyzed by HPLC or UHPLC-MS/MS.
Table 2: Example Reaction Component Concentrations
| Component | Final Concentration |
| This compound | 0.1 - 1 mM |
| UDP-glucose | 1 - 5 mM |
| UGT Enzyme | 1 - 10 µg/mL |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| MgCl₂ (if required) | 10 mM |
| DMSO | < 5% (v/v) |
Note: These are starting concentrations and should be optimized for your specific experimental setup.
Diagram 2: Enzymatic Glycosylation Workflow
A stepwise workflow for performing an in vitro this compound glycosylation reaction.
Analytical Methodologies
UHPLC-MS/MS for this compound and its Glycosides
A robust analytical method is essential for accurately monitoring the conversion of this compound to its glycosylated forms. UHPLC-MS/MS offers high sensitivity and selectivity for this purpose.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.[8][9]
Chromatographic Conditions (Example): [8]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A time-programmed gradient from high aqueous to high organic mobile phase to separate the hydrophobic aglycone from the more polar glycosylated products.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Parameters (Example): [8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for this compound and the expected glycosides need to be determined by initial infusion experiments.
-
Source Parameters: Optimized gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
Table 3: Example MRM Transitions for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | Specific fragment ions |
| This compound Monoglycoside | [M+H]⁺ | Aglycone fragment, sugar fragments |
| This compound Diglycoside | [M+H]⁺ | Aglycone fragment, sugar fragments |
Note: The exact m/z values will need to be determined based on the specific glycoside being synthesized.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 9. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Tomatidenol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Tomatidenol. Below you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources for large-scale purification? A1: this compound is a spirosolane-type steroidal alkaloid that serves as a key biosynthetic intermediate for glycoalkaloids in plants like tomatoes (Solanum lycopersicum).[1] For large-scale purification, the primary sources include:
-
Direct Extraction: From tomato plant tissues, particularly green tissues like leaves, stems, and unripe green fruits, where it is more abundant.[1][2]
-
Semi-synthesis: Through biocatalytic conversion from the more readily available precursor, tomatidine (B1681339), using microbial oxidation. For example, Streptomyces sp. can be used to catalyze this transformation.[1][3]
Q2: What are the main challenges when scaling up this compound purification? A2: Scaling up the purification of steroidal alkaloids like this compound presents several challenges:
-
Low Concentration: this compound is a secondary metabolite, and its concentration in plant material can be low and variable.
-
Complex Matrix: Crude extracts from tomato leaves contain a complex mixture of lipids, pigments (like chlorophyll), and other related alkaloids, which can interfere with purification.
-
Structural Analogs: The presence of structurally similar alkaloids, such as tomatidine, can make separation difficult.[4]
-
Process Scalability: Methods developed at the lab scale, such as standard column chromatography, may not be directly transferable to an industrial scale without significant optimization.[5][6][7][8]
-
Solvent Handling: Large volumes of organic solvents are required for extraction and chromatography, which poses safety and environmental challenges at scale.
Q3: Which analytical techniques are recommended for monitoring purity during scale-up? A3: To monitor the purity and quantify this compound throughout the purification process, a combination of chromatographic and spectroscopic methods is recommended. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for both identification and quantification in complex mixtures.[1][9][10][11] For structural confirmation, especially of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[1]
Troubleshooting Guides
Extraction & Initial Processing
Q: My crude extract yield is consistently low. How can I improve it? A: Low yield from the initial extraction can be due to several factors.
-
Plant Material Preparation: Ensure the tomato leaves and stems are properly prepared. Drying the plant material before extraction is a common practice to rupture cell membranes, allowing for better solvent penetration and potentially preventing enzymatic degradation.[12][13]
-
Solvent Choice: this compound is a non-polar compound.[14] Non-polar organic solvents are generally more effective. Chloroform has been shown to be highly effective for extracting the related compound tomatidine, while water is ineffective.[14][15] Methanolic or ethanolic solvent systems are also commonly used.[5][10]
-
Extraction Technique: For large-scale operations, consider methods that maximize solvent contact with the plant material. Pressurized Liquid Extraction (PLE) can enhance recovery by using elevated temperatures and pressures.[3] Reflux extraction, as described in some protocols for related alkaloids, can also improve efficiency.[5]
Q: The crude extract is very dark green and viscous, which is clogging my chromatography column. What can I do? A: This is a common issue caused by high concentrations of chlorophyll (B73375) and other plant pigments.
-
Pre-purification Decolorization: Before concentrating the extract, treat it with activated carbon and/or diatomite to adsorb many of the pigments.[5]
-
Liquid-Liquid Partitioning: Perform a solvent partitioning step. After initial extraction, you can partition the extract between an organic solvent (like chloroform) and an aqueous phase to remove water-soluble impurities.
-
Filtration: Ensure the extract is thoroughly filtered before loading it onto a column. Using a multi-stage filtration setup with decreasing pore sizes can be effective.
Chromatographic Purification
Q: I'm seeing poor separation between this compound and other compounds, especially peak tailing, on my reverse-phase HPLC column. A: Poor resolution and peak tailing are common when purifying polar or basic compounds like alkaloids on standard C18 columns.[16]
-
Column Chemistry: Consider using a polar-modified or polar-endcapped C18 column, which is designed for better retention and peak shape of polar analytes.[16] Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative specifically designed for polar compounds.[16]
-
Mobile Phase Optimization:
-
pH Adjustment: Adding a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase can improve peak shape by minimizing unwanted interactions with the stationary phase.[10][16]
-
Ion-Pairing Agents: Using an ion-pairing agent can increase the retention of polar compounds on a reverse-phase column.[16]
-
-
Loading Concentration: Overloading the column is a primary cause of peak broadening and poor separation. Determine the column's loading capacity at the lab scale and adhere to it during scale-up by increasing the column diameter, not the sample concentration.[6]
Q: My product recovery from the chromatography step is very low. A: Low recovery is often due to irreversible adsorption of the compound onto the stationary phase.[16]
-
Change Stationary Phase: If using silica (B1680970) gel, its acidic silanol (B1196071) groups can strongly and sometimes irreversibly bind to basic alkaloids. Switching to a more inert support like alumina (B75360) or using a support-free technique like High-Speed Counter-Current Chromatography (HSCCC) can prevent this.[16]
-
Column Pre-treatment: For silica columns, pre-washing with a solvent containing a small amount of a base like triethylamine (B128534) can help block the active sites responsible for irreversible binding.[16]
Crystallization
Q: I am struggling to induce crystallization of the purified this compound. A: Crystallization is highly dependent on purity, solvent system, and physical conditions.
-
Purity: Ensure the this compound solution is highly pure (>98%). Even small amounts of impurities can inhibit crystal formation.[17] You may need an additional polishing chromatography step.
-
Solvent System: Experiment with various solvent/anti-solvent systems. This compound is soluble in solvents like DMSO.[4] A common strategy is to dissolve the compound in a good solvent and then slowly add an anti-solvent in which it is insoluble to induce precipitation and crystallization.
-
Concentration: The solution must be supersaturated for crystals to form. Slowly evaporate the solvent from a concentrated solution.
-
Physical Conditions: Control the temperature carefully. Refrigeration or slow cooling can promote crystallization.[5] Introducing a seed crystal or scratching the inside of the glass vessel can provide nucleation sites.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the purification of this compound and related steroidal alkaloids.
Table 1: Comparison of Solvent Extraction Efficiency for Steroidal Alkaloids
| Solvent System | Target Compound | Yield/Recovery | Source Material | Reference |
| Chloroform | Tomatidine | 2.44% of total alkaloid-steroid | Tomato Fruit | [14][15] |
| 70% Ethanol (B145695) | Tomatidine | Effective, but not quantified | Tomato Fruit | [14][15] |
| Petroleum Ether | Tomatidine | Effective, but not quantified | Tomato Fruit | [14][15] |
| Water (Aquadest) | Tomatidine | Not Detected | Tomato Fruit | [14][15] |
| 50% Aqueous Methanol (B129727) | α-Tomatine | 100.8 ± 13.1% Recovery | Tomato Fruit | [11][18] |
| 50% Aqueous Methanol | Tomatidine | 93.0 ± 6.8% Recovery | Tomato Fruit | [11][18] |
Table 2: Key Parameters for Scaling Up Chromatography
When scaling up a chromatography step, the goal is to maintain the resolution and separation achieved at the lab scale. This is typically done by keeping the column bed height and linear flow rate constant while increasing the column diameter.[6][7]
| Parameter | Lab Scale (Analytical) | Pilot/Process Scale (Preparative) | Rationale for Scaling |
| Column Diameter | 2.1 - 4.6 mm | > 50 mm | Increased to accommodate larger sample volumes. |
| Column Length | 50 - 250 mm | 50 - 250 mm | Kept constant to maintain resolution. |
| Particle Size | < 5 µm | 10 - 50 µm | Larger particles are used to reduce backpressure in wider columns. |
| Linear Flow Rate | Constant | Constant | Maintained to ensure consistent residence time and separation.[6] |
| Volumetric Flow Rate | Increases with (Diameter)² | Increases with (Diameter)² | Must be increased proportionally to the column's cross-sectional area. |
| Sample Load | Micrograms to Milligrams | Grams to Kilograms | The primary objective of scaling up. |
Experimental Protocols
Protocol 1: Large-Scale Extraction from Tomato Leaves
-
Harvesting and Preparation: Harvest fresh, green tomato leaves and stems. Coarsely chop the material and dry it in a ventilated oven at 40-50°C or by air-drying to prevent enzymatic degradation.[13] Mill the dried material into a coarse powder.
-
Solvent Extraction:
-
Place the dried powder (e.g., 1 kg) into a large vessel suitable for reflux extraction.
-
Add 60-80% methanol or ethanol at a solid-to-liquid ratio of 1:5 to 1:8 (w/v).[5]
-
Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring.
-
Allow the mixture to cool, then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant material 1-2 more times to maximize yield, combining all filtrates.[5]
-
-
Decolorization and Concentration:
-
To the combined filtrate, add activated carbon (e.g., 1-2% of the solution volume) and stir for 1 hour to remove chlorophyll and other pigments.[5]
-
Filter the mixture through a pad of Celite or diatomaceous earth to remove the carbon.
-
Concentrate the clarified extract under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Protocol 2: Preparative Chromatographic Purification
-
Column Preparation: Pack a preparative chromatography column (e.g., glass column with a 50 mm diameter) with an appropriate stationary phase (e.g., silica gel or a C18 reverse-phase silica). Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the concentrated crude extract from Protocol 1 in a minimal amount of the mobile phase. If the extract does not fully dissolve, pass it through a 0.45 µm filter before loading. Apply the sample evenly to the top of the column bed.
-
Elution:
-
Begin elution with a non-polar mobile phase (for silica) or a highly polar mobile phase (for C18).
-
Employ a step or gradient elution by gradually increasing the polarity of the mobile phase. For example, on a silica column, you might start with a hexane/ethyl acetate (B1210297) mixture and gradually increase the proportion of ethyl acetate, followed by the introduction of methanol.
-
Monitor the elution using Thin Layer Chromatography (TLC) or a UV detector.
-
-
Fraction Collection: Collect fractions of the eluate. Analyze fractions containing the target compound (as identified by TLC or HPLC-MS) to assess purity. Pool the fractions that contain pure this compound.
-
Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
Protocol 3: Crystallization for Final Polishing
-
Dissolution: Dissolve the purified this compound from Protocol 2 in a minimum volume of a suitable hot solvent (e.g., methanol or chloroform).
-
Induce Crystallization:
-
Slow Cooling: Cover the vessel and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) to promote the formation of well-defined crystals.[5]
-
Anti-Solvent Addition: Alternatively, slowly add a miscible anti-solvent (a solvent in which this compound is poorly soluble, like cold water or hexane) dropwise until the solution becomes slightly turbid. Let the solution stand undisturbed.
-
-
Crystal Harvesting: Once crystal formation is complete, collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the final, high-purity this compound.
Visualizations
Caption: General experimental workflow for scaling up this compound purification.
Caption: Common problems and solutions in this compound purification.
Caption: Simplified biosynthetic pathway showing this compound's role.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy Tomatidine | 77-59-8 | >98% [smolecule.com]
- 5. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Extracting Tomatine from tomato plants (leaves/stems) - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Effect of Drying Methods on the Steroidal Alkaloid Content of Potato Peels, Shoots and Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Tomatidenol peak tailing in reverse-phase chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase chromatography analysis of tomatidenol, with a specific focus on peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of this compound analysis. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting this compound peak tailing. Start by examining the most common causes and progressively move to more complex issues.
Validation & Comparative
Comparative Bioactivity of Tomatidenol and Solasodine: A Guide for Researchers
A comprehensive analysis of the biological activities of the steroidal alkaloids tomatidenol and solasodine (B1681914), offering a comparative perspective for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, and details the underlying signaling pathways.
This compound and solasodine are naturally occurring steroidal alkaloids found in various Solanaceae species. Their structural similarities have prompted investigations into their potential as therapeutic agents. This guide provides a comparative analysis of their bioactivities based on available scientific literature. It is important to note that while substantial data exists for solasodine and the closely related compound tomatidine (B1681339), specific experimental data for this compound is limited. Therefore, data for tomatidine is used as a proxy for this compound in this analysis, a reasonable assumption given their structural similarity.
Anticancer Activity
Both solasodine and tomatidine (as a proxy for this compound) have demonstrated cytotoxic effects against various cancer cell lines. However, the potency and mechanisms of action appear to differ.
Solasodine has been shown to induce apoptosis and inhibit proliferation in a range of cancer cells, including breast, colorectal, and prostate cancer.[1][2] Studies indicate that solasodine can upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL in MCF-7 breast cancer cells.[1] Furthermore, it has been found to suppress the proliferation of colorectal cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[2]
In contrast, one study reported that this compound itself had little to no inhibitory effect on several human cancer cell lines, including breast (MCF-7), colon (HT-29), gastric (AGS), and liver (HepG2) cancer cells.[3] However, its close analog, tomatidine, has shown anticancer activity. For instance, tomatidine has been reported to inhibit the growth of human gastric cancer-derived 85As2 cells in vitro and in vivo.[4][5] Another study indicated that while α-tomatine (the glycoside of tomatidine) showed significant growth inhibition of HL-60 human myeloid leukemia cells, its aglycone, tomatidine, had little effect.[6][7]
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Solasodine | HT-29 (Colon) | Not explicitly stated, but showed dose-dependent inhibition | [8] |
| MG-63 (Osteosarcoma) | Not explicitly stated, but showed dose-dependent inhibition | [8] | |
| Tomatidine | PC3 (Prostate) | 248.9 µg/mL (~598 µM) | [8] |
| MDA-MB-231 (Breast) | >100 µg/mL | [9] | |
| KATO III (Gastric) | >100 µg/mL | [9] | |
| 85As2 (Gastric) | Showed growth inhibition at 14.4 µM after 72h | [5] |
Anti-inflammatory Activity
Both solasodine and tomatidine have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.
Solasodine exhibits dose-dependent anti-inflammatory effects in various models.[10][11][12] It has been shown to suppress carrageenan-induced paw edema in rats and inhibit the production of inflammatory mediators.[10][11][13] The mechanism is believed to involve, at least in part, the inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[10][11]
Tomatidine has also been shown to possess potent anti-inflammatory effects. It can suppress the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways in LPS-stimulated macrophages, leading to a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] Furthermore, in a rat model of rheumatoid arthritis, tomatidine was found to ameliorate synovial inflammation and joint destruction by inhibiting the activation of MAPKs (ERK and JNK) and NF-κB.[10][11]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model/Target | Effect | Reference |
| Solasodine | Carrageenan-induced rat paw edema | Dose-dependent inhibition | [10][11] |
| Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX) | Inhibition | [10][11] | |
| Tomatidine | LPS-stimulated macrophages | Inhibition of iNOS and COX-2 via suppression of NF-κB and JNK | [14] |
| Collagen-induced arthritis in rats | Amelioration of inflammation and joint destruction via inhibition of MAPKs and NF-κB | [10][11] |
Antimicrobial Activity
Both steroidal alkaloids have been investigated for their antimicrobial properties, with studies indicating activity against a range of bacteria.
Solasodine has demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus, Enterobacter aerogenes, and Escherichia coli.[1] One study reported Minimum Inhibitory Concentrations (MICs) of solasodine against S. aureus (8 mg/ml), S. epidermidis (6 mg/ml), E. coli (4 mg/ml), and P. aeruginosa (8 mg/ml).[15] Another study showed that solasodine potentiates the action of conventional antibiotics.[16]
Tomatidine has shown bactericidal activity, particularly against small colony variants (SCVs) of Staphylococcus aureus, Bacillus cereus, B. subtilis, and Listeria monocytogenes, with MICs ranging from 0.03 to 0.12 μg/mL.[17][18] However, against prototypical strains, its activity is significantly lower (MIC > 64 μg/mL).[17][18] Interestingly, tomatidine can act synergistically with aminoglycoside antibiotics against normal phenotype bacteria.[12][19]
Table 3: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC | Reference |
| Solasodine | Staphylococcus aureus | 8 mg/mL | [15] |
| Staphylococcus epidermidis | 6 mg/mL | [15] | |
| Escherichia coli | 4 mg/mL | [15] | |
| Pseudomonas aeruginosa | 8 mg/mL | [15] | |
| Tomatidine | Staphylococcus aureus (SCV) | 0.03 - 0.12 µg/mL | [17][18] |
| Listeria monocytogenes (SCV) | 0.03 - 0.12 µg/mL | [17][18] | |
| Bacillus cereus (SCV) | 0.03 - 0.12 µg/mL | [17][18] | |
| Prototypical Bacteria | >64 µg/mL | [17][18] |
Signaling Pathways
The biological activities of solasodine and tomatidine are mediated through their interaction with various cellular signaling pathways.
Solasodine:
-
Anticancer: Primarily modulates the AKT/GSK-3β/β-catenin pathway , leading to the suppression of cancer cell proliferation and induction of apoptosis.[2] It also influences the expression of Bax/Bcl-2 family proteins.[1] There is also evidence for its interaction with the Hedgehog/Gli1 signaling pathway.[9]
-
Anti-inflammatory: Believed to inhibit the COX and 5-LOX pathways .[10][11]
Tomatidine:
-
Anti-inflammatory: Exerts its effects by suppressing the NF-κB and MAPK (JNK and ERK) signaling pathways .[2][11][14] This leads to a downstream reduction in inflammatory mediators.
Solasodine's anticancer signaling pathway.
Tomatidine's anti-inflammatory signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or solasodine) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
General workflow for an MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][17][18][20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound (this compound or solasodine) in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
Both solasodine and tomatidine (as a proxy for this compound) exhibit promising bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects. Solasodine appears to have broader cytotoxic effects against various cancer cell lines, primarily through the AKT/GSK-3β/β-catenin pathway. Tomatidine, on the other hand, shows potent anti-inflammatory activity by targeting the NF-κB and MAPK pathways. In terms of antimicrobial action, tomatidine is particularly effective against bacterial SCVs, while solasodine has a broader spectrum against prototypical strains.
Further research is warranted to fully elucidate the therapeutic potential of these compounds. Specifically, more direct experimental data on the bioactivity of this compound is crucial to validate the comparisons made in this guide. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats [frontiersin.org]
- 11. Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Synergistic Effect of Tomatidine with Several Antibiotics against Standard and Clinical Isolates of Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tomatidine Is a Lead Antibiotic Molecule That Targets Staphylococcus aureus ATP Synthase Subunit C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of α-, β(1)-, γ-, and δ-tomatine and tomatidine against human breast (MDA-MB-231), gastric (KATO-III), and prostate (PC3) cancer cells. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Tomatidine and analog FC04-100 possess bactericidal activities against Listeria, Bacillus and Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tomatidine and analog FC04–100 possess bactericidal activities against Listeria, Bacillus and Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 20. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Tomatidenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of tomatidenol against two well-established anti-inflammatory drugs: the steroidal drug dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Mechanism of Action: A Comparative Overview
This compound, a steroidal alkaloid found in tomatoes, exerts its anti-inflammatory effects primarily by targeting key signaling pathways involved in the inflammatory response.[1][2][3] In contrast, dexamethasone and indomethacin act through different, well-established mechanisms.
-
This compound: This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][5] By blocking these pathways, this compound effectively reduces the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
-
Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α).[6][7]
-
Indomethacin: This potent NSAID non-selectively inhibits both COX-1 and COX-2 enzymes.[8][9] By blocking the activity of these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][9]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound, dexamethasone, and indomethacin on key inflammatory markers. It is important to note that the experimental conditions, such as cell types and stimuli used, can vary between studies, which may influence the reported IC50 values.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Type | Stimulus | IC50 / Effective Concentration | Citation(s) |
| This compound/Tomatidine | Primary Chondrocytes | IL-1β | Concentration-dependent inhibition (2.5-10 µM) | [1][10] |
| Dexamethasone | J774 Macrophages | LPS | Dose-dependent inhibition (0.1-10 µM) | [11] |
| RAW 264.7 Macrophages | LPS | IC50 = 34.60 µg/mL | [12] | |
| Indomethacin | Murine Peritoneal Macrophages | Not specified | 0.14-0.5 mM | [13] |
| RAW 264.7 Macrophages | LPS | IC50 = 56.8 µM | [14][15] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
| Compound | Assay Type | IC50 | Citation(s) |
| This compound/Tomatidine | Protein Expression (Primary Chondrocytes) | Concentration-dependent inhibition (2.5-10 µM) | [1][10][16] |
| Dexamethasone | PGE2 Production (Human Articular Chondrocytes) | 0.0073 µM (7.3 nM) | [17] |
| Protein Expression (HeLa Cells) | ~10 nM | [18][19] | |
| Indomethacin | Enzyme Activity | 630 nM (0.63 µM) | [8] |
| PGE2 Production (Human Articular Chondrocytes) | 0.48 µM | [17] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | Cytokine | Cell Type / Model | IC50 / Effective Concentration | Citation(s) |
| This compound/Tomatidine | TNF-α, IL-6, IL-1β | Fibroblast-Like Synoviocytes, CIA Rats | Significant suppression | [20][21] |
| Dexamethasone | IL-6, IL-1β | Retinal Microvascular Pericytes | IC50: 2-6 nM (for >80% inhibition of IL-6) | [22] |
| TNF-α, IL-1β, IL-6 | PBMCs from COVID-19 patients | Efficiently inhibited | [7] | |
| Indomethacin | IL-6, IL-1β, IL-10 | Whole Blood | Reduced production (at highest concentrations) | [23] |
| PGE2 release (proxy for cytokine effect) | Human Synovial Cells | IC50 = 5.5 +/- 0.1 nM | [24] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-inflammatory compounds. Below are generalized protocols for the key in vitro assays mentioned in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. The cells are then pre-treated with various concentrations of the test compound (this compound, Dexamethasone, or Indomethacin) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture medium.
-
Incubation: The cells are incubated for a period sufficient to allow for the expression of iNOS and the production of NO (e.g., 24 hours).
-
Nitrite Quantification: A sample of the cell culture supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The reaction produces a colored azo compound, and the absorbance is measured using a microplate reader at a specific wavelength (typically 540 nm).
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then calculated from this curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells to those in untreated, stimulated cells. The IC50 value is calculated from the dose-response curve.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, often by measuring the production of prostaglandins.
-
Enzyme/Cell Preparation: Either purified recombinant COX-2 enzyme or whole cells (e.g., human articular chondrocytes) stimulated to express COX-2 are used.
-
Inhibitor Incubation: The enzyme or cells are pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a set time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the levels in the vehicle control. The IC50 value is determined from the resulting dose-response curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.
-
Sample Collection: Supernatants from cell cultures treated with the test compounds and an inflammatory stimulus (e.g., LPS) are collected.
-
ELISA Procedure: A sandwich ELISA is typically performed. The wells of a microplate are coated with a capture antibody specific for the cytokine of interest. The collected samples are added to the wells, and any cytokine present binds to the capture antibody. A detection antibody, also specific for the cytokine but labeled with an enzyme (e.g., horseradish peroxidase), is then added, forming a "sandwich". A substrate is added, which is converted by the enzyme into a colored product.
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. A standard curve is generated using known concentrations of the recombinant cytokine. The concentration of the cytokine in the samples is then determined by interpolating from the standard curve. The percentage of inhibition is calculated by comparing cytokine levels in treated versus untreated stimulated cells.
Visualizing the Pathways and Workflows
To further clarify the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Comparative mechanisms of action of anti-inflammatory compounds.
References
- 1. Tomatidine suppresses inflammation in primary articular chondrocytes and attenuates cartilage degradation in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Natural Product|RUO [benchchem.com]
- 3. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apjai-journal.org [apjai-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats [frontiersin.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tomatidenol vs. Tomatidine in muscle atrophy studies
An objective comparison between tomatidenol and tomatidine (B1681339) in the context of muscle atrophy research is not feasible at this time due to a lack of available scientific literature on this compound. Extensive searches have not yielded studies investigating the effects of this compound on muscle wasting.
However, a significant body of research exists for tomatidine, establishing it as a potent natural compound with the ability to counteract muscle atrophy. This guide will therefore focus on the extensively documented effects of tomatidine, providing a comprehensive overview of its mechanism of action, supporting experimental data, and detailed protocols for researchers in the field.
Tomatidine: A Natural Inhibitor of Muscle Atrophy
Tomatidine, a steroidal alkaloid found in the skin and leaves of tomatoes, has emerged as a promising small molecule for combating muscle atrophy. Research has demonstrated its efficacy in both in vitro and in vivo models of muscle wasting induced by various stimuli, including fasting, immobilization, and aging.
Mechanism of Action
Tomatidine exerts its anti-atrophic effects primarily by inhibiting the activity of Activating Transcription Factor 4 (ATF4), a key mediator of skeletal muscle atrophy. ATF4 promotes the expression of genes involved in protein breakdown and suppresses protein synthesis. By inhibiting ATF4, tomatidine effectively tips the balance towards protein synthesis and muscle growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on tomatidine.
Table 1: In Vivo Effects of Tomatidine on Skeletal Muscle in Mice
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Muscle Weight | Unloaded (hindlimb suspension) | 0.05% tomatidine in diet | 14 days | Increased soleus and gastrocnemius weight | |
| Muscle Fiber Size | Unloaded (hindlimb suspension) | 0.05% tomatidine in diet | 14 days | Increased cross-sectional area of muscle fibers | |
| Muscle Strength | Unloaded (hindlimb suspension) | 0.05% tomatidine in diet | 14 days | Increased grip strength | |
| Muscle Weight | Fasting | 200 mg/kg (oral gavage) | 24 hours | Reduced loss of gastrocnemius muscle weight | |
| Gene Expression | Fasting | 200 mg/kg (oral gavage) | 24 hours | Reduced expression of ATF4 target genes (p21, Gadd45a, Mdm2) |
Table 2: In Vitro Effects of Tomatidine on C2C12 Myotubes
| Parameter | Condition | Treatment | Duration | Outcome | Reference |
| Myotube Diameter | Dexamethasone-induced atrophy | 10 µM tomatidine | 24 hours | Increased myotube diameter | |
| Protein Synthesis | Dexamethasone-induced atrophy | 10 µM tomatidine | 24 hours | Increased protein synthesis | |
| Gene Expression | Dexamethasone-induced atrophy | 10 µM tomatidine | 24 hours | Reduced expression of ATF4 target genes |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the effects of tomatidine on muscle atrophy.
Animal Model of Unloading-Induced Muscle Atrophy
-
Model: Hindlimb suspension in mice.
-
Procedure:
-
Mice are anesthetized.
-
A tail-traction method is used to suspend one hindlimb, inducing unloading and subsequent atrophy of the soleus and gastrocnemius muscles. The other hindlimb serves as a weight-bearing control.
-
Mice are provided with a standard diet or a diet supplemented with tomatidine (e.g., 0.05% w/w).
-
The suspension is maintained for a period of 7-14 days.
-
At the end of the experimental period, muscle tissues are harvested for analysis of weight, fiber size (histology), and gene/protein expression.
-
-
Key Measurements: Muscle mass, muscle fiber cross-sectional area, and grip strength.
In Vitro Model of Dexamethasone-Induced Myotube Atrophy
-
Cell Line: C2C12 myoblasts.
-
Procedure:
-
C2C12 myoblasts are cultured in a growth medium until they reach confluence.
-
Differentiation into myotubes is induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum).
-
After 4-5 days of differentiation, myotubes are treated with dexamethasone (B1670325) (a synthetic glucocorticoid) to induce atrophy.
-
Concurrently, cells are treated with either vehicle (e.g., DMSO) or tomatidine at various concentrations (e.g., 1-10 µM).
-
The treatment is continued for 24-48 hours.
-
Myotubes are then fixed and stained (e.g., with anti-myosin heavy chain antibody) to visualize and measure their diameter.
-
Protein synthesis can be assessed using methods like the SUnSET assay.
-
Cell lysates can be collected for analysis of gene and protein expression.
-
-
Key Measurements: Myotube diameter, protein synthesis rate, and expression of atrophy-related genes.
Conclusion
While a direct comparison with this compound is not possible due to the absence of data, tomatidine stands as a well-characterized small molecule with significant potential for the treatment of muscle atrophy. Its ability to inhibit the ATF4 signaling pathway provides a clear mechanism for its observed effects on increasing muscle mass and strength in preclinical models. Further research is warranted to translate these promising findings into clinical applications for various muscle wasting conditions.
Cross-Reactivity of Tomatidenol in Immunoassays for Tomatine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of tomatidenol in immunoassays designed for the detection of α-tomatine. Due to a lack of direct experimental data in published literature, this guide focuses on a theoretical comparison based on the structural chemistry of the molecules and established principles of immunoassay development. We will explore how different experimental approaches in antibody production could influence the specificity of α-tomatine immunoassays and their ability to differentiate from this compound and its glycoside, dehydrotomatine (B3028086).
Structural Comparison: α-Tomatine vs. Dehydrotomatine (this compound Aglycone)
The specificity of an immunoassay is fundamentally determined by the antibody's ability to recognize the unique structural features of the target analyte. α-Tomatine is a glycoalkaloid consisting of a steroidal aglycone, tomatidine (B1681339), and a tetrasaccharide chain (lycotetraose). This compound is the aglycone of dehydrotomatine, a naturally occurring analogue of α-tomatine. Both α-tomatine and dehydrotomatine share the identical lycotetraose side chain.[1] The critical difference lies in the steroidal backbone of their respective aglycones: dehydrotomatine's aglycone, this compound, possesses a double bond between carbons 5 and 6 of the B-ring, which is absent in the tomatidine aglycone of α-tomatine.[1]
This subtle structural distinction is the primary factor governing the potential for cross-reactivity in an immunoassay.
Caption: Structural comparison of α-tomatine and dehydrotomatine.
The Critical Role of Hapten Design in Antibody Specificity
For small molecules like α-tomatine, the production of specific antibodies requires the conjugation of the molecule (as a hapten) to a larger carrier protein to elicit an immune response. The strategy used for this conjugation is paramount in determining the resulting antibody's specificity. The point of attachment of the carrier protein to the hapten dictates which parts of the molecule are presented to the immune system and will thus form the basis of the antibody's recognition site (epitope).
Given the structural similarity between α-tomatine and dehydrotomatine, the potential for cross-reactivity with this compound-containing compounds is highly dependent on the conjugation strategy.
Hypothetical Conjugation Strategies and Their Impact on Specificity:
-
Strategy 1: Conjugation via the Lycotetraose Side Chain: If α-tomatine is conjugated to a carrier protein through one of the hydroxyl groups on the sugar moiety, the steroidal aglycone, including the differing B-ring, will be fully exposed to the immune system. This approach is more likely to generate antibodies that can distinguish between the saturated ring of tomatidine and the unsaturated ring of this compound, leading to low cross-reactivity .
-
Strategy 2: Conjugation at a site distant from the B-ring of the Aglycone: If conjugation occurs on the aglycone but at a position far from the B-ring, the antibodies generated may primarily recognize other features of the steroidal backbone that are common to both tomatidine and this compound. This would likely result in high cross-reactivity .
The table below summarizes the theoretical impact of the conjugation site on assay specificity.
| Hapten Conjugation Site on α-Tomatine | Exposed Region for Antibody Recognition | Expected Cross-Reactivity with this compound/Dehydrotomatine | Rationale |
| Hydroxyl group on the lycotetraose chain | Entire aglycone, including the B-ring | Low | Antibodies are more likely to be generated against the unique structural features of the tomatidine aglycone. |
| A-ring of the aglycone | D-ring and the lycotetraose chain | High | The distinguishing double bond in the B-ring of this compound is not part of the primary epitope. |
| D-ring of the aglycone | A and B-rings and the lycotetraose chain | Moderate to High | The B-ring is exposed, but may not be the immunodominant feature. |
Experimental Protocols
While no specific immunoassay for tomatine (B1682986) with this compound cross-reactivity data has been published, a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol would be appropriate for this purpose.
Hypothetical Protocol for a Competitive ELISA for α-Tomatine
-
Coating: A microtiter plate is coated with a tomatine-protein conjugate (e.g., tomatine-BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking agent (e.g., bovine serum albumin or casein).
-
Competition: The sample (containing an unknown amount of α-tomatine) or a standard solution of α-tomatine is added to the wells along with a limited amount of anti-tomatine antibody. The free α-tomatine in the sample and the tomatine coated on the plate compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary anti-tomatine antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The absorbance is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of α-tomatine in the sample.
Cross-Reactivity Testing: To determine the cross-reactivity with this compound, the same assay would be performed using dehydrotomatine (as the source of the this compound aglycone) as the competitor in place of α-tomatine. The concentration of dehydrotomatine required to cause a 50% reduction in the signal (IC50) would be compared to the IC50 of α-tomatine.
Cross-reactivity (%) = (IC50 of α-tomatine / IC50 of dehydrotomatine) x 100
Caption: General workflow for developing a specific immunoassay for α-tomatine.
Conclusion and Recommendations
In the absence of direct experimental data, a definitive statement on the cross-reactivity of this compound in α-tomatine immunoassays cannot be made. However, based on the principles of immunochemistry, it is highly probable that the degree of cross-reactivity is controllable through strategic hapten design.
For researchers developing immunoassays for α-tomatine where differentiation from dehydrotomatine is critical, the following recommendations are made:
-
Prioritize Hapten Synthesis: The conjugation of α-tomatine to the carrier protein should be performed at a site on the lycotetraose moiety to maximize the exposure of the unique aglycone structure.
-
Thorough Validation: Once an antibody is developed, it is imperative to perform comprehensive cross-reactivity studies with dehydrotomatine and its aglycone, this compound, to fully characterize the assay's specificity.
-
Consider Alternative Methods: For applications requiring absolute specificity, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) remain the gold standard for the separation and quantification of α-tomatine and dehydrotomatine.[2]
References
A Comparative Analysis of Tomatidenol Levels in Tomato Cultivars for Preclinical Research
For Immediate Release
[City, State] – A comprehensive review of current literature highlights significant variations in tomatidenol levels across different tomato cultivars, a factor of considerable interest to researchers in pharmacology and drug development. This compound, a steroidal alkaloid and a key biosynthetic intermediate of α-tomatine, is gaining attention for its potential bioactive properties, including anti-inflammatory and neuroprotective effects.[1] This guide synthesizes available data on this compound and related glycoalkaloid concentrations in various tomato tissues, outlines the methodologies for their quantification, and illustrates the relevant biosynthetic pathways to inform future preclinical studies.
Comparative this compound and Related Alkaloid Content
This compound is often found alongside its glycosylated form, dehydrotomatine (B3028086), and its saturated counterpart, tomatidine (B1681339). The concentrations of these compounds are influenced by the tomato cultivar, the part of the plant, and the stage of ripening.[2] While a comprehensive dataset for this compound across numerous cultivars is still an area of active research, existing studies provide valuable insights into the content of its closely related precursors and derivatives.
The following table summarizes the reported concentrations of dehydrotomatine (the glycoside of this compound) and α-tomatine in various tomato samples. It is important to note that this compound is the aglycone of dehydrotomatine.[3]
| Tomato Tissue/Product | Compound | Concentration Range (μg/g fresh weight) | Reference |
| Tomatoes (General) | Dehydrotomatine | 42 - 1498 | [2] |
| Tomatoes (General) | α-Tomatine | 521 - 16285 | [2] |
| Immature Green Tomatoes (Stage 1) | Dehydrotomatine | 482 | [4] |
| Ripe Red Tomatoes (Stage 7) | Dehydrotomatine | 15 | [4] |
| Tomato Leaves (Pitenza cv.) | Tomatine | 4940 (mg/g extract) | [5] |
| Tomato Leaves (Floradade cv.) | Tomatine | 2430 (mg/g extract) | [5] |
| Organic Tomatoes | Tomatidine | 0.0073 (mg/kg) | [6] |
| Non-Organic Tomatoes | Tomatidine | 0.0122 (mg/kg) | [6] |
Experimental Protocols
Accurate quantification of this compound and related steroidal glycoalkaloids (SGAs) is crucial for comparative studies. The most common and sensitive methods employed are based on liquid chromatography coupled with mass spectrometry.
High-Throughput Extraction and UHPLC-MS/MS Quantification of Tomato Steroidal Glycoalkaloids
This method allows for the simultaneous extraction and analysis of multiple SGAs, including tomatidine and α-tomatine, with high recovery rates.[7][8]
1. Extraction:
-
Tomato samples are typically pulverized using a mortar and pestle with liquid nitrogen or homogenized.[8]
-
A high-throughput extraction can be performed using a methanolic solvent system.[8]
-
The recovery rates for this method are reported to be 93.0 ± 6.8% for tomatidine and 100.8 ± 13.1% for α-tomatine.[7]
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: A gradient method with a C18 column is utilized.
-
Mass Spectrometry:
-
A tandem mass spectrometer is used for detection and quantification.
-
Multiple Reaction Monitoring (MRM) is employed for high sensitivity and specificity.
-
Limits of quantification can reach the low femtomole range on-column for α-tomatine and tomatidine.[7]
-
HPLC with UV Detection
A more accessible method involves High-Performance Liquid Chromatography with UV detection.
-
Chromatographic Separation:
-
Recovery and Detection Limits:
Visualizing the Scientific Workflow and Pathways
To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for this compound Quantification.
Caption: Biosynthesis Pathway of this compound.
Conclusion
The concentration of this compound and its related compounds varies significantly among different tomato cultivars and is dependent on the plant tissue and ripening stage. The development of high-throughput analytical methods has enabled more precise quantification, which is essential for selecting appropriate cultivars for research into the pharmacological properties of these steroidal alkaloids. Further studies focusing on a broader range of cultivars are warranted to fully characterize the diversity of this compound levels and to identify cultivars with high concentrations for potential therapeutic applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers initiating studies in this area.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Metabolites in Organic and Non-Organic Tomatoes [thermofisher.com]
- 7. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 8. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Tomatidenol's Role in NF-κB and ERK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tomatidenol and its close structural analogs, tomatidine (B1681339) and α-tomatine, in the context of their roles in the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways. Due to the limited direct experimental data on this compound, this guide leverages the more extensive research available for tomatidine and α-tomatine to infer the potential activity of this compound, a key biosynthetic intermediate of these compounds.[1] This comparison is supplemented with data on other known inhibitors of these pathways to provide a broader context for researchers.
Introduction to NF-κB and ERK Signaling
The NF-κB and ERK pathways are crucial intracellular signaling cascades that regulate a multitude of cellular processes, including inflammation, immunity, cell proliferation, differentiation, and survival.[2][3] Dysregulation of these pathways is implicated in a variety of diseases, such as cancer, chronic inflammatory disorders, and autoimmune diseases.[2][4] Consequently, they are significant targets for therapeutic drug development.[3][5]
This compound and its Analogs
This compound is a steroidal alkaloid found in plants of the Solanaceae family, such as tomatoes. It is the direct precursor to α-tomatine.[1] Research suggests a link between this compound and the NF-κB/ERK pathways.[1] Extensive studies on its close relatives, tomatidine (the aglycone of α-tomatine) and α-tomatine itself, have demonstrated their potent anti-inflammatory and anti-cancer activities, often mediated through the inhibition of NF-κB and MAPK/ERK signaling.[1][6][7][8][9]
Comparative Analysis of Inhibitory Activity
Table 1: Comparison of Inhibitors of the NF-κB Signaling Pathway
| Compound | Target(s) | Observed Effect(s) | Cell Line(s) | Reported IC50 / Effective Concentration |
| Tomatidine | IκBα phosphorylation, NF-κB nuclear translocation | Suppression of iNOS and COX-2 expression.[6] | LPS-stimulated mouse macrophages | Not specified |
| α-Tomatine | NF-κB activation | Inhibition of pro-inflammatory cytokine production.[9][10] | Human prostate cancer cells (PC-3) | Not specified |
| Bay 11-7082 | IKK | Inhibition of IκBα phosphorylation | Various | ~5-10 µM |
| Bortezomib | Proteasome | Blocks IκBα degradation | Various | Nanomolar range[5] |
Table 2: Comparison of Inhibitors of the ERK Signaling Pathway
| Compound | Target(s) | Observed Effect(s) | Cell Line(s) | Reported IC50 / Effective Concentration |
| Tomatidine | c-Raf-MEK-ERK pathway | Repression of invasion and metastasis.[6] | Osteoclastoma cells | Not specified |
| α-Tomatine | ERK signaling pathway | Inactivation of PI3K/Akt and ERK pathways.[9][11] | Human lung adenocarcinoma cells (A549) | Not specified |
| Ulixertinib (BVD-523) | ERK1/2 | Inhibition of ERK phosphorylation | Various cancer cell lines | Nanomolar range |
| GDC-0994 | ERK1/2 | Inhibition of ERK phosphorylation and downstream signaling | Various solid tumor models | Nanomolar to low micromolar range[12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical NF-κB and ERK signaling pathways and the proposed points of inhibition by this compound and its analogs.
Caption: NF-κB signaling pathway with potential inhibition by this compound analogs.
Caption: ERK signaling pathway with potential inhibition by this compound analogs.
Experimental Protocols
To facilitate further research into the effects of this compound and its analogs on these pathways, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound (or analogs) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound compared to the stimulated control.
Western Blot for ERK Phosphorylation
This method detects the activation of ERK by measuring its phosphorylation status.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, RAW 264.7) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activity.
-
Pre-treat with this compound (or analogs) for 1-2 hours, followed by stimulation with a relevant agonist (e.g., EGF, PMA) for 15-30 minutes.
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody for total ERK to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in treated samples to the stimulated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for validating the inhibitory effects of a compound like this compound on the NF-κB and ERK signaling pathways.
Caption: Workflow for validating this compound's role in signaling pathways.
Conclusion
While direct experimental evidence for this compound's role in NF-κB and ERK signaling is still emerging, the substantial body of research on its close structural analogs, tomatidine and α-tomatine, strongly suggests its potential as a modulator of these key pathways. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related steroidal alkaloids. Further studies focusing specifically on this compound are warranted to elucidate its precise mechanisms of action and to quantify its inhibitory potency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tomatidine relieves neuronal damage in spinal cord injury by inhibiting the inflammatory responses and apoptosis through blocking the NF-κB/CXCL10 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bowdish.ca [bowdish.ca]
Unmasking the Antifungal Arsenal of Tomato: A Comparative Analysis of α-Tomatine and Tomatidenol
A deep dive into the antifungal properties of the tomato-derived steroidal glycoalkaloid α-tomatine and its aglycone, tomatidenol (tomatidine), reveals distinct mechanisms of action and varying efficacy against a spectrum of fungal pathogens. This guide provides a comprehensive comparison of their antifungal activities, supported by experimental data, detailed protocols, and visual representations of their molecular interactions and experimental workflows.
Executive Summary
α-Tomatine, a major saponin (B1150181) in tomatoes, demonstrates broad-spectrum antifungal activity primarily by disrupting fungal cell membranes through complexation with sterols, leading to cell leakage and, in some cases, programmed cell death.[1][2][3][4] In contrast, its aglycone, this compound, exhibits a more targeted approach by interfering with the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity.[3][5][6] While α-tomatine generally displays more potent and widespread antifungal effects, this compound has shown significant activity against specific fungal species, highlighting its potential as a more selective antifungal agent.[3][5][6] The removal of the sugar moieties from α-tomatine to form this compound often leads to a decrease in general fungitoxicity.[7][8]
Comparative Antifungal Activity: A Quantitative Overview
The following tables summarize the quantitative data on the antifungal efficacy of α-tomatine and this compound against various fungal species, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of α-Tomatine and this compound Against Various Fungi
| Fungal Species | α-Tomatine MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Candida albicans | ≤ 32 | ≤ 1 | [6] |
| Fusarium oxysporum | Not specified | Not specified | [1] |
| Botrytis cinerea | ~30 (near complete inhibition) | Limited effect at 9-18, no effect at higher concentrations | [5] |
Table 2: 50% Effective Dose (ED50) for Inhibition of Radial Growth
| Fungal Species | α-Tomatine ED50 (µM) | This compound ED50 (µM) | Reference |
| Tomato Pathogens (most) | > 300 (tolerant) | Less toxic than α-tomatine | [4][9] |
| Non-pathogens of tomato | Sensitive | Inhibitory to some | [4][9] |
Mechanisms of Antifungal Action
The distinct chemical structures of α-tomatine and this compound dictate their different modes of interaction with fungal cells.
α-Tomatine: The Membrane Disruptor
α-Tomatine's primary antifungal mechanism involves its interaction with 3-β-hydroxy sterols, such as ergosterol, in the fungal cell membrane.[4] This interaction leads to the formation of pores and a subsequent loss of membrane integrity, causing leakage of cellular contents and ultimately cell death.[3] Furthermore, in some fungi like Fusarium oxysporum, α-tomatine can induce a programmed cell death (apoptosis) cascade. This process is characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of signaling pathways involving phosphotyrosine kinases and G-proteins, leading to an elevation in intracellular calcium.[1]
Caption: Proposed signaling pathway for α-tomatine-induced programmed cell death in fungi.
This compound: The Ergosterol Synthesis Inhibitor
This compound, lacking the sugar side chain of α-tomatine, exhibits a more specific mechanism of action. It primarily targets the ergosterol biosynthesis pathway, a pathway essential for fungal survival and absent in mammals, making it an attractive target for antifungal drug development.[6] Specifically, studies have shown that this compound inhibits the activity of Erg6 (C-24 sterol methyltransferase) and Erg4 (C-24 sterol reductase), two key enzymes in this pathway.[6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function and inhibiting fungal growth.
Caption: this compound's inhibitory action on the fungal ergosterol biosynthesis pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the antifungal properties of α-tomatine and this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Antifungal Agents: Stock solutions of α-tomatine and this compound are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. Positive (no antifungal agent) and negative (no inoculum) controls are included.
-
Incubation: The microtiter plate is incubated under conditions optimal for fungal growth (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus, which can be assessed visually or by measuring the optical density using a microplate reader.[10]
Fungal Growth Inhibition Assay (Radial Growth on Agar)
This assay measures the effect of antifungal compounds on the mycelial growth of filamentous fungi.
Methodology:
-
Media Preparation: A solid growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved. While still molten, various concentrations of α-tomatine or this compound are added.
-
Plating: The supplemented agar (B569324) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small plug of mycelium from an actively growing culture of the test fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature for several days.
-
Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control plate containing no antifungal agent. The 50% effective dose (ED50) can be determined from a dose-response curve.[9]
Conclusion
Both α-tomatine and its aglycone, this compound, possess notable antifungal properties, albeit through different mechanisms. α-Tomatine offers broad-spectrum activity by physically disrupting the fungal cell membrane, a mechanism that can also induce programmed cell death. This compound, on the other hand, presents a more targeted approach by inhibiting the ergosterol biosynthesis pathway, a validated target for antifungal therapy. The choice between these two compounds for potential therapeutic or agricultural applications would depend on the specific fungal target and the desired spectrum of activity. Further research is warranted to fully elucidate the antifungal potential of these natural compounds and their derivatives.
References
- 1. alpha-Tomatine, the major saponin in tomato, induces programmed cell death mediated by reactive oxygen species in the fungal pathogen Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of action of tomatine as a fungitoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin alpha-Tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Identification and Mode of Action of a Plant Natural Product Targeting Human Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Mode of Action of Tomatine as a Fungitoxic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Studies on the mode of action of tomatine as a fungitoxic agent. | Semantic Scholar [semanticscholar.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. In Vitro Insights into the Antifungal, Prebiotic, and Cytotoxic Potential of Tomato Plant Waste - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tomatidenol and Other Key Steroidal Alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Biological Activity and Mechanisms of Action
This guide provides a comprehensive, data-driven comparison of the steroidal alkaloid Tomatidenol with other notable members of its class, including Tomatidine, Solasodine, and Cyclopamine. By summarizing quantitative experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate the therapeutic potential of these compounds.
Executive Summary
Steroidal alkaloids are a diverse group of naturally occurring compounds that have garnered significant interest for their wide range of biological activities.[1][2] This comparison focuses on this compound, a spirosolane-type steroidal alkaloid found in tomatoes, and places its activity in context with its close structural analog Tomatidine, as well as Solasodine and Cyclopamine, which represent other important structural classes of steroidal alkaloids.[3] The comparative analysis covers key therapeutic areas: anticancer, anti-inflammatory, and neuroprotective effects.
Data Summary: A Quantitative Comparison
The following tables provide a structured overview of the available quantitative data for the selected steroidal alkaloids, primarily focusing on their anticancer activities as measured by IC50 values. It is important to note that quantitative data for anti-inflammatory and neuroprotective effects are less consistently reported in the literature.
Table 1: Anticancer Activity (IC50 Values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | >100 | --INVALID-LINK-- |
| HT-29 | Colon Cancer | >100 | --INVALID-LINK-- | |
| MCF-7 | Breast Cancer | >100 | --INVALID-LINK-- | |
| Tomatidine | 85As2 | Gastric Cancer | ~14.4 (at 72h) | --INVALID-LINK-- |
| PC-3 | Prostate Cancer | Not specified | --INVALID-LINK-- | |
| MDA-MB-231 | Breast Cancer | Not specified | --INVALID-LINK-- | |
| KATO III | Gastric Cancer | Not specified | --INVALID-LINK-- | |
| Solasodine | HT-29 | Colon Cancer | Not specified | --INVALID-LINK-- |
| MG-63 | Bone Cancer | Not specified | --INVALID-LINK-- | |
| PC3 | Prostate Cancer | 3.25 | --INVALID-LINK-- | |
| DU145 | Prostate Cancer | 4.52 | --INVALID-LINK-- | |
| Cyclopamine | Thyroid Cancer Cell Lines | Thyroid Cancer | 4.64 - 11.77 | --INVALID-LINK-- |
| A549 | Lung Cancer | 49 | --INVALID-LINK-- |
Note: "Not specified" indicates that the study reported inhibitory activity but did not provide a specific IC50 value. ">100" indicates that the half-maximal inhibitory concentration was not reached at the highest concentration tested.
Biological Activities: A Deeper Dive
Anticancer Activity
-
This compound: Existing studies suggest that this compound, in its aglycone form, exhibits little to no direct cytotoxicity against a range of cancer cell lines, with IC50 values generally exceeding 100 µM.[4][5][6] Its glycosylated form, dehydrotomatine, also shows limited anticancer activity.[4][5][6]
-
Tomatidine: In contrast, Tomatidine has demonstrated more promising anticancer effects. It has been shown to inhibit the growth of human gastric cancer cells and other cancer cell lines.[7] The anti-cancer activity of its glycoside, α-tomatine, is well-documented and often more potent than the aglycone.[4][5][6]
-
Solasodine: Solasodine has shown dose-dependent anti-proliferative effects against various cancer cell lines, including colon, bone, and prostate cancer.[8][9]
-
Cyclopamine: Cyclopamine is a well-established inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis.[10][11] It has demonstrated significant anticancer activity against a variety of cancers where this pathway is aberrantly activated.[10][11]
Anti-inflammatory Activity
-
This compound: Direct quantitative data on the anti-inflammatory activity of this compound is scarce. However, due to its structural similarity to Tomatidine, it is hypothesized to possess anti-inflammatory properties.
-
Tomatidine: Tomatidine has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[12] These effects are mediated, at least in part, through the suppression of the NF-κB and MAPK signaling pathways.[12]
-
Solasodine: Solasodine has also been reported to possess anti-inflammatory properties, demonstrating efficacy in animal models of inflammation such as carrageenan-induced paw edema.[13]
Neuroprotective Effects
-
This compound: Specific studies on the neuroprotective effects of this compound are limited.
-
Tomatidine: Tomatidine has shown promise as a neuroprotective agent. Studies have indicated its ability to protect neuronal cells from ischemic injury and glutamate-induced toxicity.[14][15] The mechanisms underlying these effects are linked to the enhancement of autophagy and the preservation of mitochondrial function.[14][15]
-
Solasodine: Solasodine has also been investigated for its neuroprotective potential. It has been shown to protect against ischemia/reperfusion injury in the brain, an effect attributed to its antioxidant properties.[16]
Signaling Pathways and Mechanisms of Action
The biological activities of these steroidal alkaloids are intrinsically linked to their ability to modulate key cellular signaling pathways.
This compound and Tomatidine: NF-κB and MAPK Pathways
Tomatidine, and by extension its analogue this compound, are known to interfere with the NF-κB and MAPK signaling cascades, both of which are central to the inflammatory response.[1][17] By inhibiting these pathways, they can reduce the expression of pro-inflammatory genes.
Cyclopamine: The Hedgehog Pathway Inhibitor
Cyclopamine's primary mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway by directly binding to and inactivating the Smoothened (SMO) protein.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
MTT Assay for Cell Viability and Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the steroidal alkaloids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (steroidal alkaloids) or a vehicle control, typically intraperitoneally or orally, at a specified time before carrageenan injection. A positive control, such as indomethacin, should also be used.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
This comparative guide highlights the diverse biological activities of this compound and other key steroidal alkaloids. While this compound itself shows limited direct anticancer cytotoxicity, its structural analog, Tomatidine, demonstrates notable anti-inflammatory and neuroprotective properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. Solasodine also exhibits a range of activities, including anti-inflammatory and neuroprotective effects. Cyclopamine stands out for its potent and specific inhibition of the Hedgehog signaling pathway, making it a valuable tool for cancer research.
For researchers and drug development professionals, this guide underscores the therapeutic potential that lies within the structural diversity of steroidal alkaloids. Further investigation into the specific mechanisms of action of this compound, particularly in the context of inflammation and neuroprotection, is warranted. The detailed experimental protocols provided herein offer a foundation for such future research, ensuring data robustness and reproducibility. The continued exploration of these natural compounds holds promise for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Tomatidine provides mitophagy‐independent neuroprotection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tomato 14-3-3 Protein 7 Positively Regulates Immunity-Associated Programmed Cell Death by Enhancing Protein Abundance and Signaling Ability of MAPKKK α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroidal alkaloid solanine A from Solanum nigrum Linn. exhibits anti-inflammatory activity in lipopolysaccharide/interferon γ-activated murine macrophages and animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Tomato Mitogen-Activated Protein Kinase SlMPK1 Is as a Negative Regulator of the High-Temperature Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solasodine protects rat brain against ischemia/reperfusion injury through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
The Precursor's Role: Correlating Tomatidenol Concentration with Plant Pest Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The quest for robust and sustainable pest management strategies in agriculture has led scientists to delve into the intricate chemical defense mechanisms of plants. Within the Solanaceae family, particularly in tomatoes (Solanum lycopersicum), a class of steroidal glycoalkaloids (SGAs) plays a pivotal role in deterring a wide array of pests, including insects, fungi, and bacteria. A key intermediate in the biosynthesis of the most abundant of these defensive compounds, α-tomatine, is tomatidenol. This guide provides a comprehensive comparison of how the concentration of this compound, as a precursor to α-tomatine, correlates with plant pest resistance, supported by experimental data and detailed protocols.
While direct evidence correlating varying concentrations of this compound itself to pest resistance is limited, its role as the immediate precursor to α-tomatine makes its concentration a critical determinant of a plant's defense capacity. Research strongly indicates that it is the glycosylated form, α-tomatine, that exhibits significant insecticidal and fungicidal properties, while the aglycone, tomatidine (B1681339) (structurally similar to this compound), shows little to no effect on certain major pests like the Colorado potato beetle (Leptinotarsa decemlineata)[1][2]. Therefore, this guide will focus on the well-established correlation between α-tomatine concentrations, which are contingent on this compound availability, and pest resistance.
Data Presentation: Quantitative Correlation of α-Tomatine Concentration and Pest Resistance
The concentration of α-tomatine, and by extension the pool of its precursor this compound, varies significantly across different tissues and developmental stages of the tomato plant. This variation directly impacts the plant's resistance to pests.
| Plant Tissue | Developmental Stage | Typical α-Tomatine Concentration (µg/g fresh weight) | Observed Pest Resistance |
| Leaves | Young, expanding | High (can exceed 2000 µg/g) | Strong deterrence against chewing insects (e.g., Manduca sexta) and fungal pathogens (e.g., Fusarium oxysporum). |
| Mature | Moderate to High | Continued protection against a broad range of herbivores and pathogens. | |
| Fruit | Immature Green | Very High (can reach up to 15,000 µg/g) | High levels of resistance to fruit-boring insects and various fungal rots. |
| Breaker/Turning | Decreasing | Reduced resistance as the fruit begins to ripen and α-tomatine is catabolized. | |
| Ripe Red | Low to negligible | Susceptible to many pests and pathogens. | |
| Stems | All stages | Moderate | Provides a basal level of defense against stem-boring insects and vascular pathogens. |
| Roots | All stages | Variable | Contributes to resistance against soil-borne pathogens and nematodes. |
Note: The data presented is a summary of typical findings. Actual concentrations can vary based on the tomato cultivar, environmental conditions, and the presence of elicitors.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Quantification of this compound and α-Tomatine via LC-MS/MS
This protocol is adapted from established methods for the analysis of steroidal glycoalkaloids in tomato tissues.
a. Sample Preparation:
-
Homogenize 100 mg of fresh plant tissue (e.g., leaf, fruit pericarp) in liquid nitrogen.
-
Extract the homogenized tissue with 1 mL of 80% methanol (B129727) containing a suitable internal standard (e.g., solanidine).
-
Vortex the mixture for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial.
b. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
α-tomatine: Precursor ion (m/z) 1034.5 -> Product ions (m/z) 416.3, 578.4
-
This compound: Precursor ion (m/z) 414.3 -> Product ions (e.g., 114.1, 396.3 - Note: specific transitions should be optimized based on instrumentation and standards).
-
Internal Standard (Solanidine): Precursor ion (m/z) 398.3 -> Product ions (m/z) 114.1, 380.3.
-
c. Quantification:
-
Construct a standard curve using certified reference standards of α-tomatine and, if available, this compound.
-
Calculate the concentration in the samples based on the peak area ratios of the analytes to the internal standard.
Insect Pest Resistance Bioassay: No-Choice Detached Leaf Assay
This assay is suitable for evaluating the antifeedant or toxic effects of leaf tissue on chewing insects.
a. Materials:
-
Tomato leaves from plants with varying known or suspected this compound/α-tomatine concentrations.
-
Insect pest of interest (e.g., larvae of Spodoptera exigua or Helicoverpa zea).
-
Petri dishes (9 cm diameter).
-
Moist filter paper.
b. Procedure:
-
Place a moist filter paper at the bottom of each Petri dish to maintain humidity.
-
Excise a leaf disc of a standard size (e.g., 3 cm diameter) from a tomato leaf and place it in the center of the Petri dish.
-
Starve a single larva (e.g., third instar) for 4 hours.
-
Introduce one starved larva into each Petri dish.
-
Seal the Petri dishes with parafilm, ensuring adequate ventilation.
-
Incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
After 48 hours, measure the leaf area consumed using an image analysis software (e.g., ImageJ).
-
Record larval weight gain and mortality.
c. Data Analysis:
-
Compare the leaf area consumed, larval weight gain, and mortality rates between different plant lines.
-
Correlate these resistance parameters with the measured concentrations of this compound and α-tomatine.
Fungal Pest Resistance Bioassay: In Vitro Mycelial Growth Inhibition Assay
This assay assesses the direct antifungal activity of plant extracts.
a. Materials:
-
Plant extracts prepared as described in the LC-MS/MS protocol (supernatant can be dried and re-dissolved in a suitable solvent).
-
Fungal pathogen of interest (e.g., Botrytis cinerea or Alternaria solani).
-
Potato Dextrose Agar (PDA) medium.
-
Petri dishes (6 cm diameter).
b. Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the plant extract to achieve a series of final concentrations (e.g., 10, 50, 100, 200 µg/mL α-tomatine equivalent). A solvent-only control should also be prepared.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Seal the plates with parafilm and incubate in the dark at 25°C.
-
Measure the diameter of the fungal colony daily for 5-7 days.
c. Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) for the extracts from different plant lines.
Mandatory Visualizations
Signaling Pathway for this compound Biosynthesis and Defense Activation
Caption: Biosynthesis of α-tomatine from cholesterol via this compound and its regulation by defense signaling pathways.
Experimental Workflow for Correlating α-Tomatine Concentration with Pest Resistance
References
Tomatidenol: A Chemotaxonomic Compass in the Solanaceae Family
For researchers, scientists, and drug development professionals, understanding the chemical diversity within the plant kingdom is paramount for identifying novel therapeutic agents and for the systematic classification of plant species. Within the vast and economically important Solanaceae family, which includes tomato, potato, and eggplant, steroidal alkaloids represent a significant class of secondary metabolites. Among these, tomatidenol serves as a crucial biosynthetic intermediate and a valuable chemotaxonomic marker, helping to delineate evolutionary relationships between different species. This guide provides a comparative analysis of this compound and its related alkaloids, detailed experimental protocols for their analysis, and a review of their biosynthetic and signaling pathways.
The distribution of steroidal alkaloids, such as this compound, tomatidine (B1681339), and solasodine (B1681914), varies significantly across the Solanaceae family. This variation is not random but rather follows phylogenetic lines, making these compounds excellent markers for chemical taxonomy (chemotaxonomy). This compound is a direct precursor to α-tomatine, a major defensive compound in tomatoes.[1] The presence and relative abundance of these alkaloids can, therefore, help in the classification of Solanaceae species and even in distinguishing between different varieties within a species.
Comparative Analysis of Key Steroidal Alkaloids in Solanaceae
This compound, tomatidine, and solasodine are three closely related spirosolane-type steroidal alkaloids. Their distribution is a key indicator of the biosynthetic pathways active within a particular Solanaceae species. While this compound is a precursor, tomatidine is the aglycone of the well-known glycoalkaloid α-tomatine found in tomatoes (Solanum lycopersicum). Solasodine, an isomer of tomatidine, is characteristic of other Solanaceae species, including eggplant (Solanum melongena).
Below is a summary of the reported presence and concentration of these key alkaloids in various Solanaceae species. It is important to note that the concentration of these compounds can vary depending on the plant organ, developmental stage, and environmental conditions.
| Species | This compound (µg/g DW) | Tomatidine (µg/g DW) | Solasodine (µg/g DW) | Reference |
| Solanum lycopersicum (Tomato) | Present, precursor | High in green fruit | Generally Absent | [1][2] |
| Solanum tuberosum (Potato) | Not typically reported | Not typically reported | Present in some varieties | [3] |
| Solanum melongena (Eggplant) | Not typically reported | Not typically reported | High | [4] |
| Solanum nigrum complex | Not typically reported | Present in some taxa | High | [5] |
| Solanum dulcamara | Not typically reported | Present | Present | [6] |
| Solanum incanum | Not typically reported | Not typically reported | 4940 (in fruits) | [4] |
| Solanum sisymbriifolium | Not typically reported | Not typically reported | 4950 (in fruits) | [4] |
Note: The data presented is a compilation from various sources and direct quantitative comparisons should be made with caution due to variations in analytical methods and plant material.
Biosynthetic Pathway of this compound and its Conversion to α-Tomatine
The biosynthesis of this compound and its subsequent conversion to α-tomatine begins with cholesterol. This multi-step pathway involves a series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, catalyzed by enzymes such as cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases.[1]
The following diagram illustrates the key steps in the biosynthesis of α-tomatine, highlighting the central role of this compound.
Experimental Protocols
The accurate quantification of this compound and related alkaloids is crucial for chemotaxonomic studies and for evaluating the safety and potential bioactivity of Solanaceae species. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of steroidal alkaloids from plant material.
High-Performance Liquid Chromatography (HPLC) Protocol for Solasodine Analysis
This protocol is adapted from a validated method for the quantification of solasodine in Solanum species.[4]
-
Standard Preparation: Prepare a stock solution of solasodine standard in methanol (1 mg/mL). Create a series of dilutions ranging from 0.1 to 1.0 mg/mL for the calibration curve.
-
Sample Extraction:
-
Grind 1g of dried plant material to a fine powder.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Redissolve the residue in a known volume of methanol.
-
-
HPLC Conditions:
-
Column: Supelco C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A linear gradient of water and methanol (from 40% to 70% methanol over 25 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 30 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the solasodine standards. Determine the concentration of solasodine in the sample extracts from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Tomatidine-type Alkaloids
This protocol is based on a method for the simultaneous determination of solanidane- and spirosolane-type aglycons.[2]
-
Extraction and Hydrolysis:
-
Extract the steroidal glycoalkaloids from the plant material using 5% acetic acid.
-
Hydrolyze the glycoalkaloids to their aglycones by heating with 1M HCl at 100°C for 2 hours.
-
Neutralize the hydrolysate and extract the aglycones with chloroform (B151607).
-
-
Derivatization:
-
Evaporate the chloroform extract to dryness.
-
Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to the residue and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 150°C, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.
-
-
Identification and Quantification: Identify the alkaloids based on their retention times and mass spectra compared to authentic standards. Quantify using a suitable internal standard.
Signaling Pathways
While there is limited information on the direct signaling pathways of this compound, the biological activities of its downstream product, tomatidine, have been more extensively studied. Tomatidine has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7]
The following diagram illustrates the proposed mechanism of action for tomatidine's anti-inflammatory effects.
It is important to note that while this compound is a close structural analog of tomatidine, its direct effects on these and other signaling pathways have not been well-elucidated and require further investigation.
References
- 1. This compound|Natural Product|RUO [benchchem.com]
- 2. Determination of solanidine- and tomatidine-type glycoalkaloid aglycons by gas Chromatography/Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 4. phytojournal.com [phytojournal.com]
- 5. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Studies on chemical differentiation in Solanum dulcamara. V. Isolation of tomatidine from roots of solasodine type] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In Vivo Efficacy Showdown: Tomatidine Versus Tomatidenol
In the realm of steroidal alkaloids derived from tomato plants, Tomatidine has garnered significant attention for its potential therapeutic applications. Its structural analog and biosynthetic precursor, Tomatidenol, however, remains largely unexplored in in vivo settings. This guide provides a comparative overview of the in vivo efficacy of Tomatidine, supported by experimental data, while also highlighting the current knowledge gap regarding this compound.
Tomatidine: A Profile of In Vivo Bioactivity
Tomatidine has been the subject of multiple in vivo studies, primarily investigating its efficacy in promoting muscle growth and inhibiting cancer progression.
Skeletal Muscle Hypertrophy and Prevention of Atrophy
In vivo studies have demonstrated Tomatidine's ability to stimulate muscle growth and prevent atrophy. Administration of Tomatidine to mice has been shown to increase skeletal muscle mass, enhance strength, and improve exercise capacity. The underlying mechanism for these effects is attributed to the stimulation of mTORC1 signaling, a key pathway in protein synthesis and cell growth.
Anti-Cancer Activity
Tomatidine has also exhibited promising anti-cancer properties in animal models. Studies have shown its potential to inhibit the growth of tumors, including those of gastric cancer. The proposed mechanism of action in this context involves the modulation of interferon-stimulated genes.
This compound: An Unexplored Frontier
In stark contrast to Tomatidine, there is a notable absence of published in vivo studies evaluating the efficacy of this compound. The majority of available scientific literature focuses on its role as a key intermediate in the biosynthesis of α-tomatine and Tomatidine within the tomato plant. While some in silico studies have suggested potential biological activity, such as interactions with the aromatase enzyme, these findings have yet to be validated through in vivo experimentation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on Tomatidine.
Table 1: In Vivo Effects of Tomatidine on Skeletal Muscle
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Skeletal Muscle Mass | Mice | 0.05% (w/w) in chow | 5 weeks | Significant increase in skeletal muscle mass. | [1] |
| Grip Strength | Mice | 0.05% (w/w) in chow | 5 weeks | Significant improvement in grip strength. | [1] |
| Exercise Capacity | Mice | 0.05% (w/w) in chow | 5 weeks | Increased running distance on an accelerating treadmill. | [1] |
Table 2: In Vivo Anti-Cancer Efficacy of Tomatidine
| Cancer Type | Animal Model | Dosage | Duration | Key Findings | Reference |
| Gastric Cancer | Tumor-bearing mice | Diet containing Tomatidine | 3 weeks | Significant inhibition of tumor growth. | [2] |
Experimental Protocols
In Vivo Muscle Atrophy and Hypertrophy Studies
Animal Model: Young mice (e.g., 7 weeks old).
Treatment:
-
Mice are provided with ad libitum access to standard chow (control group) or standard chow supplemented with a specified concentration of Tomatidine (e.g., 0.05% w/w).
-
The treatment duration is typically several weeks (e.g., 5 weeks).
Outcome Measures:
-
Skeletal Muscle Mass: At the end of the treatment period, specific muscles (e.g., tibialis anterior, gastrocnemius) are dissected and weighed.
-
Grip Strength: Measured using a grip strength meter to assess muscle function.
-
Exercise Capacity: Evaluated by performance on a treadmill (e.g., running distance and time to exhaustion).
-
Molecular Analysis: Skeletal muscle tissue is collected for analysis of signaling pathways (e.g., mTORC1 activity via immunoblotting for phosphorylated S6K).
In Vivo Anti-Cancer Studies
Animal Model: Tumor-bearing mice (e.g., xenograft models with human cancer cells).
Treatment:
-
Mice are implanted with cancer cells to induce tumor growth.
-
Once tumors are established, mice are fed a control diet or a diet containing Tomatidine.
-
Treatment continues for a defined period (e.g., 3 weeks).
Outcome Measures:
-
Tumor Growth: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Body Weight: Monitored throughout the study to assess toxicity.
-
Gene Expression Analysis: Tumors are collected for microarray or qPCR analysis to identify changes in gene expression, such as the modulation of interferon-stimulated genes.
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
To better understand the biological processes influenced by Tomatidine and the experimental designs used to study them, the following diagrams are provided.
Caption: Tomatidine-induced muscle hypertrophy signaling pathway.
Caption: Experimental workflow for in vivo anti-cancer studies of Tomatidine.
Conclusion
The available in vivo evidence strongly supports the potential of Tomatidine as a bioactive compound with significant effects on skeletal muscle and cancer. In contrast, this compound remains a scientific enigma in terms of its in vivo efficacy. Future research is warranted to explore the in vivo biological activities of this compound and to conduct direct comparative studies with Tomatidine to better understand their relative therapeutic potential. For researchers, scientists, and drug development professionals, Tomatidine presents a promising lead for further investigation, while this compound represents an opportunity for novel discovery.
References
Comparative Guide to the Structure-Activity Relationship of Tomatidenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of the steroidal alkaloid Tomatidenol and its analogs. Due to the limited availability of direct experimental data for this compound, this analysis primarily leverages data from its close structural analog, tomatidine (B1681339), to infer key SAR principles. This compound is a naturally occurring spirosolane-type steroidal alkaloid and a key biosynthetic intermediate in the formation of the glycoalkaloid α-tomatine in tomato plants (Solanum lycopersicum)[1]. The primary structural difference between this compound and tomatidine is the presence of a double bond at the C-5,6 position in this compound, which is saturated in tomatidine[2][3]. This difference is a significant source of structural and functional diversity among steroidal alkaloids[4].
Comparative Analysis of Biological Activity
The biological activities of this compound analogs, particularly tomatidine and its derivatives, have been evaluated against various cancer cell lines and bacterial strains. The data reveals critical insights into how specific structural modifications influence their potency.
| Compound/Analog | Key Structural Feature | Biological Activity | Target | IC50 / MIC |
| α-Tomatine | Tomatidine + Lycotetraose | Cytotoxicity | PC3 (Prostate Cancer) | 3.5 µM |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 3.0 µM | ||
| Cytotoxicity | KATO III (Gastric Cancer) | 6.0 µM | ||
| Tomatidine | Aglycone of α-tomatine | Cytotoxicity | PC3 (Prostate Cancer) | 2.5 µM |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 2.0 µM | ||
| Cytotoxicity | KATO III (Gastric Cancer) | 4.0 µM | ||
| Tomatidine | Aglycone | Antibacterial | S. aureus (Prototypical) | >128 µg/mL |
| Tomatidine | Aglycone | Antibacterial | S. aureus (SCV) | 0.12 µg/mL |
| FC04-100 (major) | Tomatidine derivative | ATP Synthase Inhibition | S. aureus SCV ATP Synthase | 18.9 ± 3.6 µg/mL |
| FC02-190 (3α-OH) | 3α-hydroxyl epimer of Tomatidine | ATP Synthase Inhibition | S. aureus SCV* ATP Synthase | 85.1 ± 7.0 µg/mL |
| TM-02 (C3-β) | Ethane-1,2-diamine at C3-β | Antibacterial | S. aureus (Prototypical) | 8 µg/mL |
| TM-03 (C3-α) | Ethane-1,2-diamine at C3-α | Antibacterial | S. aureus (Prototypical) | 8 µg/mL |
*SCV: Small-Colony Variant
Structure-Activity Relationship Insights
Analysis of the available data reveals several key SAR trends for the tomatidine scaffold:
-
Effect of Glycosylation: The removal of the lycotetraose sugar moiety from α-tomatine to yield the aglycone tomatidine generally results in a slight increase in cytotoxic activity against prostate, breast, and gastric cancer cell lines. This suggests that the bulky sugar group may slightly hinder the interaction of the steroidal core with its cellular target.
-
Antibacterial Spectrum: Tomatidine displays highly selective antibacterial activity. It is largely inactive against prototypical S. aureus strains but shows potent activity against persistent, slow-growing small-colony variants (SCVs), with a minimal inhibitory concentration (MIC) of just 0.12 µg/mL. This indicates that its mechanism of action is specific to the unique physiology of SCVs.
-
Stereochemistry at C-3: The orientation of the hydroxyl group at the C-3 position is critical for activity. The naturally occurring 3β-hydroxyl configuration of tomatidine is significantly more potent than its 3α-hydroxyl epimer (FC02-190) in inhibiting S. aureus ATP synthase.
-
Modifications at C-3: Replacing the 3β-hydroxyl group with a more complex side chain, such as an ethane-1,2-diamine group, can dramatically broaden the antibacterial spectrum. The resulting diastereoisomers, TM-02 and TM-03, gain potent activity against prototypical S. aureus strains (MIC of 8 µg/mL), which are resistant to the parent tomatidine compound.
Biosynthetic Pathway of α-Tomatine
This compound is a central intermediate in the biosynthesis of the major tomato glycoalkaloid, α-tomatine, starting from cholesterol. This pathway involves a series of enzymatic steps catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes. The conversion of this compound to tomatidine represents a critical reduction step that removes the C5-C6 double bond.
Caption: Biosynthesis of α-tomatine from cholesterol.
Experimental Protocols
Detailed methodologies for key assays are provided below to support the evaluation of this compound analogs.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials and Reagents:
-
96-well flat-bottom microplates
-
Test compound (e.g., Tomatidine) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell line of interest (e.g., PC3, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials and Reagents:
-
A stable cell line expressing an NF-κB-driven luciferase reporter (e.g., 293T/NFκB-luc).
-
Test compound dissolved in DMSO.
-
Inducing agent: Tumor Necrosis Factor-alpha (TNF-α, final concentration 10-20 ng/mL).
-
Complete cell culture medium.
-
Luciferase Assay System (e.g., Promega) containing Luciferase Assay Reagent.
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the NF-κB reporter cells in an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test compound for 1-2 hours prior to stimulation. Include a vehicle control (DMSO).
-
Pathway Stimulation: Add TNF-α to all wells (except for the unstimulated negative control) to a final concentration of 10-20 ng/mL to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2 to allow for reporter gene expression.
-
Cell Lysis and Luciferase Reaction: Remove the culture medium. Add passive lysis buffer and prepare cell lysates according to the manufacturer's protocol. Add the Luciferase Assay Reagent to the lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) of the compound-treated wells to the RLU of the TNF-α stimulated vehicle control (set as 100% activation). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits [mdpi.com]
- 4. A BAHD-type acyltransferase concludes the biosynthetic pathway of non-bitter glycoalkaloids in ripe tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Interaction of Tomatidenol with Cellular Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tomatidenol's interaction with cellular membranes. Due to a lack of extensive direct quantitative data for this compound, this document focuses on comparing its known activities with its more studied glycosylated form, α-tomatine, and its close structural analog, tomatidine. The primary mechanism of action for this class of steroidal alkaloids is believed to be through interaction with membrane cholesterol, leading to disruptions in membrane integrity and function.[1][2] This guide summarizes the available data, outlines key experimental protocols for validation, and presents relevant signaling pathways and workflows.
Comparative Analysis of Membrane Interaction
This compound, an aglycone, generally exhibits weaker interactions with cellular membranes compared to its glycosylated counterpart, α-tomatine. The presence of the sugar moiety in α-tomatine is crucial for its potent membrane-disrupting activities.[1] The aglycones, including this compound and tomatidine, have shown limited activity in cytotoxicity and membrane permeabilization assays.[1]
| Compound | Effect on Membrane Permeability | Cytotoxicity | Interaction with Cholesterol |
| This compound | Limited/Weak | Low | Proposed, but direct evidence is limited[1][2] |
| α-Tomatine | High (e.g., ~600% increase in frog embryos)[3] | High[2] | Strong, forms complexes leading to membrane disruption[1][2][3] |
| Tomatidine | Moderate (~150% increase in frog embryos)[3] | Low to Moderate[4] | Weaker than α-tomatine[5] |
Key Experimental Protocols for Validation
To quantitatively assess the interaction of this compound with cellular membranes, the following established biophysical assays are recommended.
Membrane Permeabilization: Calcein (B42510) Leakage Assay
This assay measures the ability of a compound to disrupt the integrity of a lipid bilayer, leading to the leakage of encapsulated fluorescent dye.
Principle: Large unilamellar vesicles (LUVs) are loaded with calcein at a self-quenching concentration. If a compound disrupts the vesicle membrane, calcein is released into the surrounding buffer, becomes diluted, and its fluorescence increases.
Detailed Protocol:
-
LUV Preparation:
-
Prepare a lipid film of desired composition (e.g., POPC with or without cholesterol) by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., HEPES).
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form LUVs.
-
Remove non-encapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUVs in the buffer to a suitable concentration in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Monitor the increase in calcein fluorescence over time using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
As a positive control for 100% leakage, add a detergent like Triton X-100.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage using the formula: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] * 100 where F_sample is the fluorescence in the presence of this compound, F_initial is the baseline fluorescence of the LUVs, and F_max is the fluorescence after adding Triton X-100.
-
Membrane Fluidity: Laurdan Generalized Polarization (GP)
This spectroscopic technique assesses changes in membrane lipid packing or fluidity based on the emission spectrum of the fluorescent probe Laurdan.
Principle: Laurdan's emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membranes (gel phase), it emits in the blue region. In more fluid, hydrated membranes (liquid-crystalline phase), its emission shifts to the green region. The Generalized Polarization (GP) value quantifies this shift. A higher GP value indicates a more ordered (less fluid) membrane.
Detailed Protocol:
-
Cell or LUV Labeling:
-
For live cells, incubate them with a solution of Laurdan (e.g., 5-10 µM) for a specified time (e.g., 30-60 minutes).
-
For LUVs, include Laurdan in the initial lipid mixture before film formation.
-
-
Treatment:
-
Treat the Laurdan-labeled cells or LUVs with varying concentrations of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase), with an excitation wavelength of ~350 nm.
-
-
Data Analysis:
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
Compare the GP values of this compound-treated samples to untreated controls and to samples treated with known membrane fluidizers or rigidifiers.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the interaction of tomatine with mixed monolayers containing phospholipid, egg sphingomyelin, and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic force microscopy study of the complexation of sterols and the glycoalkaloid α-tomatine in Langmuir-Blodgett monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tomatine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Tomatidenol Biosynthesis: A Metabolomics Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biosynthesis of tomatidenol, a key steroidal alkaloid intermediate in tomato (Solanum lycopersicum) and related species. By leveraging comparative metabolomics data, this document aims to shed light on the regulation and flux of this important biosynthetic pathway. This compound serves as a critical precursor to the defensive compound α-tomatine and other steroidal glycoalkaloids (SGAs), which are of significant interest for their roles in plant defense and their potential pharmacological applications.
Data Presentation: Quantitative Comparison of this compound and Related Metabolites
Due to its transient nature as a biosynthetic intermediate, direct quantitative data for this compound is scarce in the literature. However, the metabolic flux through the this compound pathway can be inferred by examining the levels of its more stable downstream derivatives, dehydrotomatine (B3028086) (the glycosylated form of this compound) and α-tomatine. The following tables summarize quantitative data from various studies, comparing the levels of these key SGAs in different tomato tissues, developmental stages, and cultivars.
Table 1: Comparative Abundance of Dehydrotomatine and α-Tomatine in Various Tomato Tissues.
| Tissue | Dehydrotomatine (µg/g fresh weight) | α-Tomatine (µg/g fresh weight) | Ratio (α-Tomatine/Dehydrotomatine) | Reference |
| Green Tomatoes (Mini-tomato) | 1498 | 16285 | 10.9 | [1] |
| Flowers (Mini-tomato) | 1023 | 4825 | 4.7 | [1] |
| Calyxes (Mini-tomato) | 370 | 3240 | 8.8 | [1] |
| Stems (Mini-tomato) | 331 | 1878 | 5.7 | [1] |
| Leaves (Mini-tomato) | 304 | 2151 | 7.1 | [1] |
Table 2: Changes in Dehydrotomatine and α-Tomatine Content During Tomato Fruit Ripening (cv. Momotaro).
| Days After Flowering | Dehydrotomatine (µg/g fresh weight) | α-Tomatine (µg/g fresh weight) |
| 10 | 68.0 | 795 |
| 20 | 2.6 | 49.4 |
| 30 | Trace | Not specified |
| 40 | Not detected | Not specified |
| 50 | Not detected | Not specified |
Data adapted from Kozukue et al., 2004.[2]
Table 3: Comparison of Tomatidine (B1681339) and α-Tomatine in Organic vs. Non-Organic Tomatoes.
| Cultivation Method | Tomatidine (mg/kg) | α-Tomatine (mg/kg) | Reference |
| Organic | 0.0073 (average) | Higher concentration | [3] |
| Non-Organic | 0.0122 (average) | Lower concentration | [3] |
Table 4: Impact of GAME1 Gene Silencing on Steroidal Alkaloid Precursors.
| Genotype | Relative Abundance of this compound and Tomatidine | Relative Abundance of α-Tomatine | Reference |
| Wild Type | Normal | Normal | [4] |
| GAME1-silenced | Large increase | ~50% reduction | [4] |
Experimental Protocols
A robust and sensitive method for the quantification of this compound and related SGAs is crucial for comparative metabolomics studies. The following protocol is a summary of a validated UHPLC-MS/MS method.[5][6]
Sample Preparation and Extraction
-
Homogenization: Samples (e.g., tomato fruit tissue) are lyophilized and ground to a fine powder.
-
Extraction: A high-throughput extraction can be performed using a Geno/Grinder system. The powdered sample is extracted with a methanolic solvent system. A typical extraction solvent is 50% methanol.
-
Filtration: The extract is filtered through a 0.22 µm filter prior to analysis.
UHPLC-MS/MS Quantification of Steroidal Glycoalkaloids
-
Chromatographic System: Waters Acquity UHPLC H-Class System or equivalent.[5]
-
Column: Waters C18 Acquity BEH (2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.[5]
-
Mobile Phase:
-
Gradient Elution: A gradient is used to separate the analytes. A representative gradient is as follows: 95% A for 0.25 min, then a gradient to 15% A over several minutes, followed by a wash and re-equilibration. The total run time is typically around 13 minutes.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometry: A tandem mass spectrometer (e.g., Waters TQ Detector) with an electrospray ionization (ESI) source operated in positive ion mode is used.[5][6]
-
Quantification: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound, tomatidine, dehydrotomatine, and α-tomatine are monitored. External calibration curves are generated using authentic standards. For compounds without commercially available standards, relative quantification can be performed using a structurally similar standard.[5][6][7]
Table 5: Exemplary LC-MS/MS MRM Parameters.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Dehydrotomatine | 1032.5 | 414.3 | 60 | 30 |
| α-Tomatine | 1034.5 | 416.3 | 60 | 30 |
| Tomatidine | 416.3 | 114.1 | 40 | 25 |
| Dehydrotomatidine | 414.3 | 114.1 | 40 | 25 |
Note: These parameters are illustrative and may require optimization based on the specific instrument used.[8]
Mandatory Visualization
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with cholesterol and involves a series of enzymatic reactions catalyzed by the GLYCOALKALOID METABOLOLISM (GAME) enzymes. This compound is then converted to tomatidine or glycosylated to form dehydrotomatine, which is a precursor to α-tomatine.
Caption: Biosynthetic pathway from cholesterol to this compound and its conversion to other key steroidal alkaloids.
Experimental Workflow for Comparative Metabolomics
A typical workflow for the comparative metabolomics of this compound biosynthesis involves several key steps, from sample collection to data analysis.
Caption: A standard workflow for the comparative metabolomics analysis of steroidal glycoalkaloids.
Regulatory Signaling Pathway of this compound Biosynthesis
The biosynthesis of this compound and other SGAs is tightly regulated by a signaling cascade involving the phytohormone jasmonic acid (JA). The transcription factor GAME9 plays a central role in this regulation.
Caption: Jasmonic acid signaling pathway regulating the biosynthesis of steroidal glycoalkaloids.
References
- 1. Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. GAME9 regulates the biosynthesis of steroidal alkaloids and upstream isoprenoids in the plant mevalonate pathway | Plant Pathology and Microbiology [plantpathology.agri.huji.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GAME9 regulates the biosynthesis of steroidal alkaloids and upstream isoprenoids in the plant mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tomatidenol in a Laboratory Setting
Chemical and Physical Properties of Tomatidenol
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C27H43NO2 | [1][2][3] |
| Molecular Weight | 413.6 g/mol | [1][2] |
| Melting Point | 206 °C | [4] |
| Boiling Point | 537.9 °C at 760 mmHg | [4] |
| Flash Point | 279.1 °C | [4] |
| Density | 1.12 g/cm³ | [4] |
| Water Solubility | No data available | [5] |
| LogP | 5.61570 | [4] |
| Vapor Pressure | 8.21E-14 mmHg at 25°C | [4] |
Procedural Guidance for this compound Disposal
The following step-by-step procedure is based on safety data for the related compounds Tomatidine and Tomatine and general principles for the disposal of research chemicals.[5][6] this compound is intended for research use only and should not be used in human or veterinary applications.[2]
Experimental Protocol: Waste Disposal
-
Waste Identification and Segregation:
-
Treat all solid this compound waste and any materials contaminated with this compound (e.g., gloves, weighing paper, contaminated labware) as chemical waste.
-
Segregate this compound waste from other waste streams such as sharps, biological waste, and radioactive waste.
-
Do not mix this compound waste with incompatible materials. Strong acids and strong bases have been identified as incompatible with the related compound Tomatidine.[6]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container for solid this compound waste. The container should be made of a material compatible with the chemical.
-
For solutions containing this compound, use a separate, sealed, and appropriately labeled container for liquid chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the waste container away from sources of ignition.[6]
-
-
Disposal:
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or methanol, followed by soap and water), and dispose of the cleaning materials as hazardous waste.
-
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[5]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Tomatidinol | C27H43NO2 | CID 16061353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Natural Product|RUO [benchchem.com]
- 3. This compound | C27H43NO2 | CID 12442871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Comprehensive Safety and Handling Protocols for Tomatidine
An Essential Guide for Laboratory Professionals
This document provides critical safety and logistical information for the handling of Tomatidine, a steroidal alkaloid found in tomato plants. While the user requested information on "Tomatidenol," a related compound, detailed safety information is more readily available for Tomatidine. Given their structural similarities, these guidelines provide a strong framework for the safe handling of either compound. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
Tomatidine is a bioactive compound that requires careful handling. It is classified as harmful if swallowed and should be considered a hazardous substance until more comprehensive toxicological data is available.[1][2] All laboratory personnel must review the full Safety Data Sheet (SDS) before commencing any work.[1]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator (e.g., N95) if creating dust. | Avoids inhalation of the compound, especially in powdered form.[4] |
Operational Plan: Handling and Storage
Tomatidine is typically supplied as a crystalline solid and should be handled with care to avoid dust formation.[1]
Step-by-Step Handling Procedure:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form.
-
Weighing: If weighing the solid, do so carefully to minimize the generation of dust.
-
Dissolving: To make a stock solution, dissolve the solid Tomatidine in a suitable organic solvent like methanol (B129727) (soluble up to approximately 10 mg/mL).[1] Purge the solvent with an inert gas before use.[1]
-
Handling Solutions: When working with solutions, avoid direct contact with skin and eyes.
-
Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
For long-term stability, store at -20°C.[1]
-
Keep away from incompatible materials and foodstuff containers.[3]
Disposal Plan
Proper disposal of Tomatidine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Handling:
-
Solid Waste: Collect solid Tomatidine waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing Tomatidine in a labeled, sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with Tomatidine, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not dispose of Tomatidine with household garbage or allow it to enter the sewage system.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Incident | First Aid and Spill Response |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5] |
| Spill | Evacuate personnel to a safe area. Avoid dust formation.[3] Wear appropriate PPE and collect the spilled material using a method that does not generate dust (e.g., gently sweeping or using a HEPA-filtered vacuum). Place in a suitable, closed container for disposal. Prevent the material from entering drains.[5] |
Experimental Protocol: Preparation of a Tomatidine Stock Solution
This protocol outlines the steps for preparing a 1 mM stock solution of Tomatidine (hydrochloride) in DMSO.
Materials:
-
Tomatidine (hydrochloride) (FW: 452.1 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare a 1 mM solution, you will need 0.4521 mg of Tomatidine per 1 mL of DMSO.
-
Weigh Tomatidine: In a chemical fume hood, carefully weigh the required amount of Tomatidine into a microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the Tomatidine.
-
Dissolve: Cap the tube securely and vortex until the Tomatidine is completely dissolved.
-
Storage: Store the stock solution at -20°C for long-term use.
Workflow for Safe Handling of Tomatidine
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
